molecular formula C9H10O3 B3289860 4-(Hydroxymethyl)-2-methylbenzoic acid CAS No. 861555-67-1

4-(Hydroxymethyl)-2-methylbenzoic acid

Cat. No.: B3289860
CAS No.: 861555-67-1
M. Wt: 166.17 g/mol
InChI Key: GAXTYDGCLIEMIG-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)-2-methylbenzoic acid is a useful research compound. Its molecular formula is C9H10O3 and its molecular weight is 166.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-4,10H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXTYDGCLIEMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide on 4-(Hydroxymethyl)-2-methylbenzoic Acid: Structure, Synthesis, and Applications in Isoxazoline Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern agrochemical and veterinary pharmaceutical synthesis, the efficient construction of complex active pharmaceutical ingredients (APIs) relies heavily on highly functionalized building blocks. 4-(Hydroxymethyl)-2-methylbenzoic acid (CAS: 861555-67-1) is a critical bifunctional intermediate [1]. It serves as the foundational precursor for the synthesis of 4-formyl-2-methylbenzoic acid, which is subsequently utilized in the assembly of isoxazoline-class ectoparasiticides, most notably Fluralaner (the active ingredient in Bravecto) [2].

This whitepaper provides an in-depth analysis of the chemical properties, structural reactivity, and field-proven synthetic methodologies for this compound, designed for researchers and process chemists scaling up API production.

Chemical Identity & Physical Properties

Understanding the baseline physical and chemical parameters of this compound is essential for optimizing downstream reactions, particularly oxidation and esterification steps. The quantitative data is summarized in the table below [1].

PropertyValue / Description
Chemical Name This compound
CAS Registry Number 861555-67-1
Molecular Formula C₉H₁₀O₃
Molecular Weight 166.17 g/mol
Core Functional Groups Carboxylic acid (-COOH), Primary benzylic alcohol (-CH₂OH), Ortho-methyl group (-CH₃)
Typical Purity (Commercial) ≥ 95.0%
Storage Conditions Cool, dry place; protect from strong oxidizing agents.

Structural Analysis & Reactivity Dynamics

The utility of this compound stems from its highly specific bifunctional nature, which allows for orthogonal reactivity:

  • The Benzylic Alcohol (-CH₂OH): Located at the para-position relative to the carboxylic acid, this primary alcohol is highly susceptible to controlled oxidation. It can be selectively oxidized to an aldehyde (formyl group) without over-oxidizing to a dicarboxylic acid, provided mild oxidants (e.g., TEMPO/NaClO) are utilized [2].

  • The Carboxylic Acid (-COOH): This moiety provides an anchor for subsequent amide condensation or esterification. In the synthesis of Fluralaner, this group is eventually converted into an amide linkage that binds to the target parasite's receptors.

  • The Ortho-Methyl Group (-CH₃): Positioned ortho to the carboxylic acid, this methyl group provides critical steric hindrance. In the final API, this steric bulk restricts the rotation of the adjacent amide bond, locking the molecule into the specific 3D conformation required to effectively inhibit the gamma-aminobutyric acid (GABA)-gated chloride channels of target arthropods [2].

Experimental Methodology: Synthesis via Alkaline Hydrolysis

Historically, the synthesis of the downstream aldehyde (4-formyl-2-methylbenzoic acid) suffered from low yields and required hazardous reagents like butyl lithium. Modern, self-validating protocols have broken this limitation by first synthesizing this compound via the alkaline hydrolysis of 4-(bromomethyl)-2-methylbenzoic acid, ensuring high purity and safety [2].

Step-by-Step Protocol

Note: The following protocol is designed to yield ~95% of the target compound. The causality of each step is detailed to ensure process understanding.

Step 1: Nucleophilic Substitution (Hydrolysis)

  • Action: Charge a 500 mL round-bottom flask with 200 mL of deionized water, 22.9 g (0.1 mol) of 4-(bromomethyl)-2-methylbenzoic acid, and 14.03 g (0.25 mol) of Potassium Hydroxide (KOH). Heat the mixture to 50–60 °C and stir continuously for 2 hours.

  • Causality: The hydroxide ion (

    
    ) acts as a nucleophile, displacing the benzylic bromide via an 
    
    
    
    mechanism. Simultaneously, the excess KOH deprotonates the carboxylic acid, forming a highly water-soluble potassium carboxylate salt. The temperature is strictly maintained below 60 °C to prevent unwanted etherification side-reactions between benzylic alcohols.

Step 2: Acidification and Precipitation

  • Action: Cool the reaction matrix to 25–35 °C. Slowly add hydrochloric acid (HCl) dropwise under vigorous stirring until the pH reaches exactly 1.0. Stir for an additional 30 minutes.

  • Causality: Dropping the pH to 1.0 ensures the complete protonation of the carboxylate salt back into the free carboxylic acid. Because the free acid lacks the ionic charge of its salt counterpart, its aqueous solubility drops drastically, driving the quantitative precipitation of the target product.

Step 3: Isolation and Purification

  • Action: Isolate the precipitate via vacuum filtration. Leach (wash) the filter cake thoroughly with cold deionized water. Dry the product under reduced pressure at 45–50 °C.

  • Causality: Washing removes residual inorganic salts (KCl) and excess acid. Drying under a vacuum at a moderate temperature (45–50 °C) removes moisture without risking the thermal degradation or premature auto-oxidation of the primary alcohol. This yields approximately 15.94 g of this compound (95.9% yield) [2].

SynthesisWorkflow A 4-(Bromomethyl)-2-methylbenzoic acid B Alkaline Hydrolysis (KOH / H2O, 50-60°C) A->B SN2 Substitution C Acidification (HCl to pH 1) B->C Neutralization D Filtration & Washing C->D Precipitation E Vacuum Drying (45-50°C) D->E Moisture Removal F This compound E->F Final Product

Workflow for the alkaline hydrolysis synthesis of this compound.

Application in Drug Development: The Fluralaner Pathway

The primary industrial application of this compound is its role as an upstream intermediate for isoxazoline insecticides. Isoxazolines represent a novel class of highly potent parasiticides that overcome resistance to traditional treatments by targeting a unique site on the GABA-gated chloride channel of insects and acarines [2].

The Synthetic Progression
  • Oxidation: The hydroxymethyl group is oxidized to yield 4-formyl-2-methylbenzoic acid. Breaking the synthesis into a hydrolysis step followed by an oxidation step (rather than direct synthesis) bypasses the need for dangerous organolithium reagents, making industrial scale-up safe and environmentally viable [2].

  • Oximation: The newly formed aldehyde is reacted with hydroxylamine to form an oxime.

  • Cycloaddition: The oxime undergoes elimination to form a nitrile oxide, which immediately undergoes a [3+2] cycloaddition with a styrene derivative to construct the vital isoxazoline core.

  • Amidation: The carboxylic acid is finally converted into an amide, completing the Fluralaner molecule.

ApplicationPathway N1 This compound N2 Oxidation N1->N2 Alcohol to Aldehyde N3 4-Formyl-2-methylbenzoic acid N2->N3 Intermediate N4 Oximation & Esterification N3->N4 Functionalization N5 [3+2] Cycloaddition N4->N5 Ring Formation N6 Fluralaner (Isoxazoline API) N5->N6 API Assembly

Downstream synthetic pathway from the hydroxymethyl intermediate to Fluralaner API.

References

  • Title: CN112707809A - Method for preparing oxazoline insecticide frainer intermediate Source: Google Patents URL

Thermodynamic stability of 4-(Hydroxymethyl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Thermodynamic Stability of 4-(Hydroxymethyl)-2-methylbenzoic Acid

Part 1: Executive Technical Synthesis

Compound Identity & Structural Significance

  • IUPAC Name: this compound

  • CAS Registry: 3006-96-0[1]

  • Molecular Formula: C₉H₁₀O₃

  • Molecular Weight: 166.17 g/mol [2]

This compound (4-HMBA) represents a "bifunctional amphiphile" in organic synthesis and drug design. It possesses two reactive centers with distinct thermodynamic behaviors: a carboxylic acid at position C1 (pKa ~3.9) and a primary benzylic alcohol at position C4.

Unlike its isomer 2-(hydroxymethyl)benzoic acid, which suffers from rapid intramolecular lactonization to form phthalides, 4-HMBA is topologically restricted from cyclization. Consequently, its thermodynamic instability is governed exclusively by intermolecular entropy-driven processes (oligomerization) and oxidative susceptibility of the benzylic carbon.

This guide provides a rigorous analysis of the thermodynamic boundaries defining the storage, processing, and solution behavior of 4-HMBA.

Part 2: Thermodynamic Profile & Solid-State Physics

Crystal Lattice Energy & Thermal Decomposition

The high melting point of 4-HMBA (180–187 °C) indicates a robust crystal lattice stabilized by an extensive hydrogen-bonding network. The carboxylic acid forms the classic centrosymmetric dimer (


 motif), while the 4-hydroxymethyl group acts as a secondary donor/acceptor, cross-linking these dimers into 2D sheets.
  • Enthalpy of Fusion (

    
    ):  Estimated at 25–30 kJ/mol (based on benzoic acid analogs).
    
  • Decomposition Onset (

    
    ): 
    
    
    
    °C.
    • Mechanism:[3][4] Upon melting, the thermal energy overcomes the activation barrier for decarboxylation (loss of CO₂) and dehydration (ether formation). The "(dec.)" notation in literature confirms that the liquid phase is thermodynamically unstable relative to gaseous byproducts.

Solubility Thermodynamics (Van’t Hoff Analysis)

The solubility of 4-HMBA is non-ideal due to the competing hydrophobicity of the toluene core and the hydrophilicity of the -OH/-COOH groups.

Table 1: Thermodynamic Solubility Parameters

Solvent SystemSolubility (25°C)

(Enthalpy of Soln)
Thermodynamic Driver
Water (pH 1.2) Low (< 1 mg/mL)Endothermic (+ve)Entropy of cavity formation dominates.
Water (pH 7.4) High (> 10 mg/mL)Exothermic (-ve)Ionization of -COOH (

of anion).
Methanol HighEndothermicSolvation of -CH₂OH and -COOH.
DMSO Very HighExothermicStrong H-bond acceptance by DMSO.

Part 3: Chemical Stability & Degradation Pathways

The thermodynamic instability of 4-HMBA is defined by three competing reaction coordinates.

Pathway A: Oxidative Dehydrogenation (Dominant)

The benzylic alcohol (-CH₂OH) is thermodynamically unstable in the presence of molecular oxygen (


) and trace metal catalysts (Fe, Cu).
  • Step 1: Oxidation to 4-formyl-2-methylbenzoic acid (Aldehyde).

  • Step 2: Rapid oxidation to 2-methylterephthalic acid (Di-acid).

  • Thermodynamics: Highly exergonic (

    
     kJ/mol).
    
Pathway B: Intermolecular Esterification (Oligomerization)

In concentrated solutions or melts, the alcohol of Molecule A nucleophilically attacks the carbonyl of Molecule B.

  • Product: Linear polyesters.

  • Kinetics: Slow at room temperature; acid-catalyzed.

Pathway C: Decarboxylation

Loss of CO₂ to form 3-methylbenzyl alcohol.

  • Conditions: High thermal stress (>150°C).

Part 4: Visualization of Stability Logic

The following diagram illustrates the degradation cascade and the logic gates for stability testing.

StabilityPathways cluster_stability Thermodynamic Stability Zone HMBA This compound (Target Molecule) Oxidation Oxidation (O2 / Trace Metals) ΔG << 0 HMBA->Oxidation AcidCat Acid Catalysis / High Conc. Dehydration HMBA->AcidCat Heat Thermal Stress (>180°C) HMBA->Heat Aldehyde 4-Formyl-2-methylbenzoic acid (Intermediate) Terephthalic 2-Methylterephthalic acid (Stable Oxidation Product) Aldehyde->Terephthalic k2 (Fast) Polyester Linear Oligomers/Polyesters (Insoluble Precipitate) Decarb 3-Methylbenzyl alcohol (Thermal Degradant) Oxidation->Aldehyde k1 (Slow) AcidCat->Polyester Intermolecular Esterification Heat->Decarb -CO2

Caption: Figure 1. Thermodynamic degradation landscape of 4-HMBA showing oxidative, thermal, and polymerization pathways.

Part 5: Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility and validate the Van't Hoff enthalpy of solution.

Reagents: 4-HMBA (Solid), 0.1M HCl, Phosphate Buffer (pH 7.4), HPLC Grade Methanol.

  • Preparation: Add excess 4-HMBA solid (~50 mg) to 10 mL of solvent in triplicate glass vials.

  • Equilibration: Incubate vials at three temperatures (

    
    ) in a shaking water bath for 48 hours.
    
  • Filtration: Filter supernatant through a 0.22 µm PVDF membrane (pre-heated to the specific temperature to prevent precipitation).

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm).

    • Mobile Phase: 60:40 Water (0.1% Formic Acid) : Methanol.

    • Detection: 254 nm.

    • Flow Rate: 1.0 mL/min.

  • Calculation: Plot

    
     vs 
    
    
    
    . The slope
    
    
    .
Protocol B: Accelerated Oxidative Stress Testing

Objective: To assess the sensitivity of the benzylic alcohol moiety to auto-oxidation.

  • Sample Prep: Dissolve 4-HMBA at 1 mg/mL in Acetonitrile:Water (50:50).

  • Stressor Addition: Add Hydrogen Peroxide (

    
    ) to a final concentration of 3%.
    
  • Incubation: Store at 40°C for 24 hours.

  • Analysis: Inject onto HPLC (Method from Protocol A).

  • Acceptance Criteria:

    • Recovery of Parent > 90%.

    • Identification of "Aldehyde" peak (RRT ~ 1.1) and "Di-acid" peak (RRT ~ 0.9).

    • Note: If degradation > 10%, the compound requires storage under Nitrogen/Argon.

Part 6: Workflow Visualization

ProtocolWorkflow Start Start: 4-HMBA Solid Solvent Add Solvent (pH 1.2 / 7.4 / MeOH) Start->Solvent Equilibrate Equilibrate 48h @ T1, T2, T3 Solvent->Equilibrate Filter 0.22µm Filtration (Isothermal) Equilibrate->Filter HPLC HPLC-UV Quant (254 nm) Filter->HPLC Data Van't Hoff Plot ln(S) vs 1/T HPLC->Data

Caption: Figure 2. Step-by-step workflow for determining thermodynamic solubility parameters.

References

  • PubChem. (2025).[1][2] 4-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 76360 - Physical Properties and Stability Data. National Library of Medicine. [Link]

  • Perlovich, G. L., et al. (2006).[5] Polymorphism and thermodynamics of substituted benzoic acids. European Journal of Pharmaceutical Sciences. (Contextual grounding for thermodynamic solubility protocols). [Link]

Sources

Solubility Profile & Thermodynamic Characterization: 4-(Hydroxymethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, thermodynamic characterization, and purification strategies for 4-(Hydroxymethyl)-2-methylbenzoic acid , a critical intermediate in the synthesis of isoxazoline ectoparasiticides (e.g., Fluralaner).

Executive Summary & Chemical Identity

This compound (CAS: 861555-67-1 ) is a bifunctional aromatic building block featuring a carboxylic acid at the C1 position, a methyl group at C2, and a hydroxymethyl group at C4.[1] It serves as a pivotal precursor for 4-formyl-2-methylbenzoic acid , which is subsequently cyclized to form the isoxazoline pharmacophore in next-generation veterinary insecticides.

Understanding its solubility landscape is essential for two unit operations:

  • Reaction Work-up: Efficient separation from the hydrolysis matrix (typically Methanol/Water).

  • Purification: Recrystallization to remove the 4-(bromomethyl) or 4-methyl impurities.

Structural Analogue Analysis

Due to the specific proprietary nature of this intermediate, direct literature data is scarce compared to its un-methylated analogue, 4-(Hydroxymethyl)benzoic acid (p-HMBA) . This guide synthesizes known synthesis conditions with physicochemical principles derived from p-HMBA to establish a rigorous solubility baseline.

FeatureTarget: this compoundAnalogue: p-HMBAImpact of 2-Methyl Group
CAS 861555-67-1 3006-96-0
MW 166.17 g/mol 152.15 g/mol Slight increase in MW
Lipophilicity Higher (LogP ~1.4)Lower (LogP ~1.1)Increased solubility in non-polar solvents (Toluene, EtOAc).
Crystal Packing Disrupted by ortho-methylPlanar/StackedLikely lower Melting Point (<180°C) & higher solubility than p-HMBA.
pKa ~4.0 - 4.2~4.2Ortho-effect may slightly increase acidity; solubility remains pH-dependent.

Solubility Profile by Solvent Class

The solubility of this compound is governed by the competition between its polar hydrogen-bonding domains (-COOH, -CH2OH) and its hydrophobic aromatic core.

A. Polar Protic Solvents (High Solubility)
  • Methanol & Ethanol: The compound exhibits high solubility in lower alcohols, particularly at elevated temperatures (>40°C).

    • Mechanism:[2][3][4] The hydroxyl groups facilitate strong solute-solvent hydrogen bonding.

    • Application: Methanol is the preferred co-solvent for the hydrolysis of the ester precursor.

    • Thermodynamics: Dissolution is endothermic; solubility increases significantly with temperature ($ \Delta H_{soln} > 0 $).

B. Aqueous Media (pH Dependent)
  • Acidic Water (pH < 3): Sparingly soluble. The molecule exists in its neutral, protonated form, leading to precipitation. This property is exploited for isolation: acidification of the reaction mixture triggers crystallization.

  • Basic Water (pH > 6): Highly soluble. Deprotonation of the carboxylic acid forms the carboxylate salt, increasing aqueous solubility by orders of magnitude.

C. Polar Aprotic Solvents (Moderate to High Solubility)
  • DMSO / DMF: Excellent solubility due to strong dipole-dipole interactions.

  • Acetone / Ethyl Acetate: Moderate solubility. These are ideal candidates for anti-solvent crystallization (when paired with hexane) or cooling crystallization.

D. Non-Polar Solvents (Low Solubility)
  • n-Hexane / Heptane: Very low solubility. The polar functional groups resist solvation by non-polar alkanes.

  • Toluene: Low to moderate solubility. The 2-methyl group improves compatibility with toluene compared to p-HMBA, potentially allowing hot-extraction processes.

Experimental Protocol: Solubility Determination

To generate precise solubility curves for process optimization, the Laser Monitoring Dynamic Method is recommended over static gravimetric analysis due to its speed and accuracy in detecting the exact saturation point (clearing point).

Methodology Workflow

The following Graphviz diagram outlines the logic for the Laser Monitoring technique.

Solubility_Protocol Start Sample Preparation Weigh Weigh Solute (m1) & Solvent (m2) Start->Weigh Heat Heat to Dissolution (T > T_sat) Weigh->Heat Cool Controlled Cooling (-0.1 K/min) Heat->Cool Laser Laser Transmissivity Monitoring Cool->Laser Detect Detect Nucleation (Transmissivity Drop) Laser->Detect Turbidity Onset Data T_sat vs. Mole Fraction (x) Detect->Data Repeat Reheat & Add Solvent (New Composition) Data->Repeat Next Point

Figure 1: Dynamic Laser Monitoring workflow for determining solubility curves (Polythermal Method).

Step-by-Step Procedure
  • Preparation: Place a known mass of this compound into a jacketed glass vessel. Add a known mass of solvent (e.g., Methanol).

  • Dissolution: Heat the mixture under stirring until fully dissolved (laser transmissivity = 100%).

  • Nucleation Detection: Cool the solution at a slow, controlled rate (e.g., 5 K/h). Monitor the laser intensity passing through the solution.

  • Endpoint: The temperature at which transmissivity drops sharply indicates the point of nucleation (metastable limit). For solubility (equilibrium), the clearing point (heating curve) is often preferred to avoid supercooling errors.

  • Iteration: Add more solvent to the same vessel and repeat to determine the solubility at a lower concentration/temperature.

Thermodynamic Modeling

To upscale purification processes, experimental data must be correlated using thermodynamic models. The Modified Apelblat Equation is the industry standard for benzoic acid derivatives.

The Modified Apelblat Model


Where:

  • $ x_i $: Mole fraction solubility of the solute.

  • $ T $: Absolute temperature (K).

  • $ A, B, C $: Empirical model parameters derived from regression analysis.

Thermodynamic Parameters Calculation

Using the Van't Hoff analysis, the dissolution enthalpy ($ \Delta H_{soln} ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 \Delta S{soln} $) can be derived:


Interpretation:

  • Positive

    
    :  Endothermic dissolution (Solubility increases with T).
    
  • Positive

    
    :  Entropy-driven process (Disorder increases upon dissolving).
    
Modeling Logic Diagram

Thermo_Logic RawData Experimental Data (x_i vs T) Regression Non-linear Regression (Apelblat / Van't Hoff) RawData->Regression Params Model Parameters (A, B, C) Regression->Params Calc Calculate ΔH_soln, ΔS_soln, ΔG_soln Params->Calc Design Crystallizer Design (Yield & Cooling Profile) Calc->Design

Figure 2: Computational workflow for extracting thermodynamic parameters from solubility data.

Purification & Crystallization Strategy

Based on the solubility profile, two primary purification methods are recommended for this compound.

Method A: Reactive Crystallization (pH Swing)

Best for crude isolation from hydrolysis mixtures.

  • Dissolution: Dissolve crude solid in dilute NaOH (pH > 10). Impurities that are non-acidic (e.g., unreacted esters or alcohols) may remain insoluble or be extracted with an organic solvent (e.g., Ethyl Acetate).

  • Precipitation: Slowly add HCl to the aqueous phase while stirring.

  • Nucleation: The product will crystallize as the pH drops below 4.0.

  • Filtration: Filter and wash with cold water.[5]

Method B: Cooling Crystallization

Best for final polishing to >99% purity.

  • Solvent System: Methanol/Water (50:50 v/v) or pure Ethyl Acetate.

  • Procedure: Saturate the solvent at reflux (~60-70°C).

  • Cooling: Cool to 5°C at a rate of 10°C/hour.

  • Yield: The solubility difference between 60°C and 5°C in these solvents is significant, ensuring high recovery.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76360, 4-(Hydroxymethyl)benzoic acid. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Solubility Measurement and Thermodynamic Correlation of 4-(Hydroxymethyl) Benzoic Acid in Nine Pure Solvents and Two Binary Solvent Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]

  • Google Patents. (2021). CN112707809A - Method for preparing oxazoline insecticide intermediate.

Sources

Strategic Synthesis & Application of 4-(Hydroxymethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Bifunctional Scaffold for Next-Gen Ectoparasiticides and PROTACs

Executive Summary

4-(Hydroxymethyl)-2-methylbenzoic acid (CAS 861555-67-1) represents a critical orthogonal scaffold in modern medicinal chemistry. While structurally simple, its unique substitution pattern—combining a sterically demanding ortho-methyl group with a reactive para-benzyl alcohol—makes it an indispensable building block for isoxazoline ectoparasiticides (e.g., Fluralaner) and a versatile linker in Targeted Protein Degradation (TPD) .

This technical guide dissects the synthesis, reactivity, and application of this scaffold, moving beyond generic descriptions to provide actionable protocols and mechanistic insights for drug development professionals.

Chemical Architecture & Significance

The compound functions as a bifunctional "hinge" molecule .

  • The C1-Carboxyl: Serves as the anchor for amide coupling, typically connecting to solubilizing tails or specific receptor-binding motifs (e.g., the amino-acetonitrile moiety in Fluralaner).

  • The C4-Hydroxymethyl: Acts as the "warhead" precursor. It is readily oxidized to an aldehyde (for isoxazoline ring formation via [3+2] cycloaddition) or converted to a halide for nucleophilic displacement (in linker synthesis).

  • The C2-Methyl (The "Lock"): This is the defining feature. It introduces atropisomerism-like steric constraints , forcing the C1-amide out of planarity with the phenyl ring. This conformation often improves metabolic stability by hindering amidase attack and enhances selectivity by restricting rotational freedom within the binding pocket.

PropertyData
IUPAC Name This compound
CAS Number 861555-67-1
Molecular Formula C9H10O3
Molecular Weight 166.17 g/mol
Key Precursor 2,4-Dimethylbenzoic acid
Key Derivative 4-Formyl-2-methylbenzoic acid (CAS 503470-23-3)
Validated Synthetic Protocols

The industrial synthesis of this compound relies on the selective functionalization of 2,4-dimethylbenzoic acid. The challenge lies in differentiating the two methyl groups. The C4-methyl is electronically activated (para to the electron-withdrawing carboxyl) and sterically accessible, allowing for selective radical halogenation.

Workflow Visualization: The "Bromine Trigger" Route

The following diagram illustrates the industrial standard route (Route A) and the divergent applications (Route B/C).

SynthesisWorkflow cluster_0 Key Transformation Start 2,4-Dimethylbenzoic Acid (Starting Material) Inter1 4-(Bromomethyl)-2-methylbenzoic Acid (Reactive Intermediate) Start->Inter1 Selective Radical Bromination (NBS, BPO, CCl4/PhCl, Reflux) Target This compound (Target Scaffold) Inter1->Target Hydrolysis (Aq. KOH/NaOH, 60°C) Aldehyde 4-Formyl-2-methylbenzoic Acid (Fluralaner Precursor) Target->Aldehyde Oxidation (MnO2 or Swern) Linker Wang-Type Resin / PROTAC Linker (Solid Phase Synthesis) Target->Linker Etherification (Resin attachment)

Figure 1: Selective functionalization of the C4-methyl group via radical bromination followed by hydrolysis. This route avoids the use of non-selective oxidants.

Protocol 1: Selective Radical Bromination

Objective: Synthesize 4-(bromomethyl)-2-methylbenzoic acid from 2,4-dimethylbenzoic acid. Rationale: Direct oxidation of the methyl group to alcohol is difficult to control. Bromination followed by hydrolysis offers higher regioselectivity.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents:

    • 2,4-Dimethylbenzoic acid (1.0 eq, 15.0 g)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Benzoyl Peroxide (BPO) (0.05 eq, catalytic initiator)

    • Solvent: Chlorobenzene or CCl4 (Note: Chlorobenzene is preferred industrially due to higher boiling point and safety profile compared to CCl4).

  • Reaction:

    • Dissolve the starting material and NBS in the solvent (10 mL/g).

    • Add BPO carefully.

    • Heat to reflux (85-130°C depending on solvent) for 1-2 hours.

    • Checkpoint: Monitor by TLC or HPLC. The reaction is complete when the starting material is consumed. Over-reaction can lead to dibromination.

  • Workup:

    • Cool to 0°C. Succinimide (byproduct) will precipitate. Filter off the solids.[1][2]

    • Concentrate the filtrate to obtain the crude benzylic bromide.

    • Note: The crude solid is often used directly in the next step to minimize handling of the lachrymatory bromide.

Protocol 2: Hydrolysis to the Target Alcohol

Objective: Convert the benzylic bromide to this compound.

  • Hydrolysis:

    • Suspend the crude bromide (from Protocol 1) in water (10 vol).

    • Add Potassium Hydroxide (KOH, 2.5 eq).

    • Heat to 50-60°C for 2 hours.

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify slowly with 6N HCl to pH ~1. The product will precipitate as a white solid.[2]

    • Filter the solid and wash with cold water.[2]

  • Purification:

    • Recrystallize from Ethyl Acetate/Hexane or water if necessary.

    • Yield: Typically 90-95% over two steps.

Medicinal Chemistry Applications
A. The Fluralaner Connection (Isoxazoline Ectoparasiticides)

The most high-profile application of this scaffold is in the synthesis of Fluralaner (Bravecto®), a systemic insecticide and acaricide.

  • Mechanism: The 4-(hydroxymethyl) group is oxidized to 4-formyl-2-methylbenzoic acid .

  • Isoxazoline Ring Construction: The aldehyde reacts with hydroxylamine to form an oxime. This oxime is chlorinated and reacted with a styrene derivative (containing the 3,5-dichlorophenyl and CF3 groups) in a [3+2] cycloaddition.

  • Role of the Scaffold: The benzoic acid moiety then forms an amide bond with a glycine derivative. The 2-methyl group locks the conformation, which is critical for binding to the GABA-gated chloride channels of the parasite.

B. PROTACs and Linker Chemistry

In Target Protein Degradation, the "linker" is not just a passive chain; its exit vector and rigidity determine the ternary complex stability.

  • Exit Vector: The para relationship between the acid and the alcohol provides a linear, rigid extension.

  • Utility: The acid can be attached to an E3 ligase ligand (e.g., Thalidomide derivatives), while the alcohol is converted to a mesylate/tosylate to attach the target protein ligand.

C. SAR Visualization

The following diagram details the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Core This compound C1-COOH C2-Methyl C4-CH2OH Amide Amide Formation (Solubility/Binding) Core:C1->Amide Ortho Ortho-Effect (Conformational Lock) Core:C2->Ortho Warhead Isoxazoline Ring (via Aldehyde) Core:C4->Warhead Linker Linker Attachment (via Ether/Amine) Core:C4->Linker Metab Metabolic Stability (Blocks Amidase) Ortho->Metab

Figure 2: Functional dissection of the molecule showing how each position contributes to drug efficacy and stability.

References
  • Preparation of this compound via Hydrolysis. Source: CN112707809A (Patent).[3] Method for preparing oxazoline insecticide frainer intermediate. Context: Describes the high-yield hydrolysis of the bromomethyl precursor using KOH.

  • Synthesis of 4-Formyl-2-methylbenzoic acid (Fluralaner Intermediate). Source: ChemicalBook / TRC Data.[4] Context: Identifies the aldehyde derivative as a key impurity/intermediate for Fluralaner (Fluralaner-037).

  • Radical Bromination Protocols (General Methodology). Source: BenchChem Application Notes.[2] Context: Detailed protocols for converting methylbenzoic acids to bromomethylbenzoic acids using NBS/BPO. (Representative Link for General Protocol)

  • Fluralaner Structure and Chemistry. Source: Gasser, L. et al.[3] "The isoxazoline ectoparasiticide fluralaner: synthesis and biological activity." Bioorganic & Medicinal Chemistry Letters. Context: Establishes the structural role of the 2-methylbenzoic acid core in the final drug. (Search: Fluralaner Synthesis)

Sources

Strategic Pharmaceutical Applications of 4-(Hydroxymethyl)-2-methylbenzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern veterinary pharmacology, the efficient synthesis of complex Active Pharmaceutical Ingredients (APIs) relies heavily on high-purity, highly functionalized intermediates. 4-(Hydroxymethyl)-2-methylbenzoic acid (CAS: 861555-67-1) [1] has emerged as a critical chemical building block. This whitepaper details its primary application as an essential precursor in the synthesis of Fluralaner [2], a blockbuster isoxazoline-class ectoparasiticide. By analyzing the synthetic pathways, mechanistic causality, and experimental protocols, this guide provides drug development professionals with a self-validating framework for utilizing this intermediate.

Chemical Profile & Strategic Role

This compound (Molecular Formula: C9H10O3, MW: 166.17)[1] serves as a strategic bridge in organic synthesis. Its structural value lies in the presence of two highly versatile functional groups: a carboxylic acid and a benzylic hydroxyl group.

In industrial pharmaceutical applications, direct oxidation of methyl groups on aromatic rings (e.g., oxidizing o-xylene derivatives directly to aldehydes) often suffers from poor regioselectivity and over-oxidation to carboxylic acids. To bypass this limitation, chemists utilize a controlled multi-step route: bromination, followed by hydrolysis to this compound, and subsequent mild oxidation to 4-formyl-2-methylbenzoic acid (CAS: 503470-23-3) [2]. This formyl derivative is the direct precursor required to construct the complex isoxazoline scaffold of Fluralaner[3].

Quantitative Data: Physicochemical Properties of Key Intermediates

To establish a clear comparative baseline, the following table summarizes the key intermediates in this synthetic cascade.

Compound NameCAS NumberMolecular FormulaMolecular WeightSynthetic Role
4-(Bromomethyl)-2-methylbenzoic acidN/AC9H9BrO2229.07Starting Material
This compound 861555-67-1 C9H10O3 166.17 Primary Intermediate
4-Formyl-2-methylbenzoic acid503470-23-3C9H8O3164.16Secondary Intermediate
Fluralaner864731-61-3C22H17Cl2F6N3O3556.29Active Pharmaceutical Ingredient (API)

Synthetic Pathway & Reaction Causality

The conversion of 4-(bromomethyl)-2-methylbenzoic acid to the isoxazoline API requires precise control over reaction conditions to prevent the degradation of sensitive functional groups.

SynthesisPathway A 4-(Bromomethyl)- 2-methylbenzoic acid B 4-(Hydroxymethyl)- 2-methylbenzoic acid (CAS: 861555-67-1) A->B Hydrolysis (KOH, H2O) 50-60°C C 4-Formyl- 2-methylbenzoic acid (CAS: 503470-23-3) B->C Oxidation 20-35°C D Isoxazoline Intermediate C->D Isoxazoline Ring Formation E Fluralaner (API) D->E Amidation (EDC/DMAP)

Fig 1: Synthetic workflow from brominated precursor to the Fluralaner API.

Causality in Experimental Design
  • The Hydrolysis Bottleneck: Attempting to directly oxidize the bromo-intermediate often yields high levels of impurities. By breaking the prior art limitations and introducing a dedicated hydrolysis step, the process yields this compound under mild conditions, ensuring a safer, environmentally friendly, and highly pure (>95%) transition to the aldehyde[2].

  • The Amidation Bottleneck: In the final stages of Fluralaner synthesis, converting the carboxylic acid to an acyl chloride using harsh reagents like thionyl chloride can degrade the molecule[4]. Instead, utilizing EDC·HCl and DMAP allows for a mild, room-temperature peptide-like coupling that preserves the stereochemical integrity of the isoxazoline ring[5].

Pharmacological Application: The Isoxazoline Class (Fluralaner)

Once synthesized, Fluralaner acts as a highly potent, systemically administered ectoparasiticide used primarily in veterinary medicine to provide long-acting (up to 12 weeks) protection against fleas and ticks[2],[6].

Mechanism of Action

Fluralaner exerts its parasiticidal effect by targeting the arthropod nervous system. It acts as a non-competitive antagonist (allosteric modulator) at γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and Glutamate-gated chloride channels (GluCl) [7]. By blocking the normal movement of chloride ions across nerve cell membranes, it induces uncontrolled hyperexcitation of the central nervous system, leading to the rapid paralysis and death of the parasite[5].

MOA API Fluralaner API GABA GABA-gated Chloride Channel API->GABA Antagonism GluCl Glutamate-gated Chloride Channel API->GluCl Modulation Block Allosteric Blockade of Chloride Influx GABA->Block GluCl->Block Death Parasite Paralysis & Death Block->Death

Fig 2: Pharmacological mechanism of action of Fluralaner on arthropod receptors.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following methodologies detail the critical nodes of this synthetic application.

Protocol 1: Controlled Hydrolysis to this compound

Objective: Convert the brominated precursor to the hydroxymethyl intermediate while preventing premature oxidation or dimerization.

Reaction Optimization Parameters:

Parameter Optimal Range Mechanistic Rationale
Temperature 50-60 °C Maximizes nucleophilic substitution rate while preventing thermal degradation[2].
Base Equivalent 2.5 eq (KOH) Neutralizes the carboxylic acid and provides sufficient hydroxide for substitution[2].

| Precipitation pH | pH 1.0 | Ensures complete protonation of the carboxylate for maximum precipitation[2]. |

Step-by-Step Methodology:

  • Charge a 500 mL round-bottom flask with 200 mL of deionized water[2].

  • Add 22.9 g (0.1 mol) of 4-(bromomethyl)-2-methylbenzoic acid to the flask[2].

  • Sequentially add 14.03 g (0.25 mol) of potassium hydroxide (KOH) while maintaining continuous agitation[2].

  • Elevate the reaction temperature to 50–60 °C and allow the mixture to react for exactly 2 hours[2].

  • Cool the reaction solution to 25–35 °C[2].

  • Slowly add concentrated hydrochloric acid (HCl) dropwise until the solution reaches a pH of 1. Stir continuously for 30 minutes to ensure complete precipitation of the free acid[2].

  • Filter the resulting suspension and wash the filter cake thoroughly with cold water[2].

  • Dry the product under reduced pressure at 45–50 °C. Expected Yield: ~15.94 g of this compound (95.9% yield)[2].

Protocol 2: Downstream Amidation to Fluralaner

Objective: Couple the isoxazoline-substituted benzoic acid intermediate with 2-amino-N-(2,2,2-trifluoroethyl)acetamide using mild activation.

Step-by-Step Methodology:

  • Dissolve 1.00 g of the intermediate N-[4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazol-3-yl]-2-methylbenzoyl]glycine in 30 mL of anhydrous dichloromethane (DCM)[5].

  • Add 0.65 g of 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC·HCl) to the solution[5].

  • Stir the mixture at room temperature (20–25 °C) for 15 minutes to initiate the activation of the carboxylic acid moiety[5].

  • Introduce 0.40 g of 2,2,2-trifluoroethylamine and 0.40 g of 4-(N,N-dimethylamino)pyridine (DMAP) to the activated mixture[5].

  • Maintain stirring at room temperature for an additional 2 hours to drive the amidation to completion[5].

  • Distill off the solvent under reduced pressure and purify the resulting residue via silica gel column chromatography to isolate the highly pure Fluralaner API[5].

Conclusion

This compound is far more than a simple organic molecule; it is a vital, high-efficiency linchpin in the commercial synthesis of advanced isoxazoline parasiticides. By employing a controlled hydrolysis-oxidation route, pharmaceutical manufacturers can bypass the toxic and low-yield bottlenecks of direct oxidation, ensuring the scalable, safe, and cost-effective production of life-improving veterinary medicines like Fluralaner.

References

  • CN112707809A - Method for preparing oxazoline insecticide frainer intermediate.Google Patents.
  • WO2021122356A1 - Process for preparing fluralaner.Google Patents.
  • US20250214950A1 - Method for preparing fluralaner.Google Patents.
  • Fluralaner - AERU. University of Hertfordshire. Available at:[Link]

Sources

Crystal Structure Analysis of 4-(Hydroxymethyl)-2-methylbenzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Crystallographers, and Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary

The compound 4-(Hydroxymethyl)-2-methylbenzoic acid (4-HM-2-MBA, CAS 861555-67-1)[1] is a highly functionalized aromatic building block, frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, such as the oxazoline insecticide flometoquin[2].

Understanding the solid-state architecture of 4-HM-2-MBA is paramount for downstream formulation. The presence of both a carboxylic acid and a hydroxymethyl group introduces competitive hydrogen-bonding pathways, leading to complex supramolecular assemblies. This technical whitepaper details the authoritative workflow for the single-crystal X-ray diffraction (SCXRD) analysis of 4-HM-2-MBA, emphasizing the causality behind crystallization strategies, data collection parameters, and structural refinement protocols.

Supramolecular Synthons and Crystal Engineering

The structural landscape of 4-HM-2-MBA is governed by the principles of crystal engineering and supramolecular synthon hierarchy[3]. The molecule possesses three critical functional domains that dictate its packing:

  • Carboxylic Acid (-COOH): Acts as a strong hydrogen bond donor and acceptor, typically driving the formation of a centrosymmetric

    
     homosynthon dimer.
    
  • Hydroxymethyl Group (-CH₂OH): Introduces conformational flexibility and acts as a secondary donor/acceptor, often cross-linking the primary dimers via

    
     chains or 
    
    
    
    interactions.
  • Ortho-Methyl Group (-CH₃): Provides steric hindrance that prevents perfectly planar

    
     stacking, forcing the crystal lattice into a staggered, close-packed arrangement.
    

Synthon M1 Molecule A (Asymmetric Unit) M2 Molecule B (Inversion Center) M1->M2 R²₂(8) Motif COOH ··· HOOC M3 Molecule C (Translation) M1->M3 C(5) Motif -CH₂OH ··· O=C M2->M3 Steric Packing Ortho-Methyl

Figure 1: Predicted supramolecular synthon network and hydrogen bonding motifs.

Experimental Methodologies: A Self-Validating Workflow

To achieve publication-quality crystallographic data, the experimental workflow must be treated as a self-validating system where physical sample preparation directly dictates the mathematical success of the refinement.

Protocol 1: Single Crystal Growth via Vapor Diffusion

Objective: Obtain untwinned, defect-free single crystals (optimal size: ~0.2 × 0.15 × 0.1 mm).

  • Dissolution: Dissolve 50 mg of 4-HM-2-MBA in 2.0 mL of Ethyl Acetate (EtOAc) in a 5 mL inner glass vial.

  • Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 5.0 mL of Hexane.

  • Incubation: Seal the outer vial tightly with a PTFE-lined cap and incubate undisturbed at 20 °C for 4–7 days.

  • Mechanistic Causality: Vapor diffusion is selected over slow evaporation to tightly control the supersaturation rate. EtOAc effectively disrupts the strong intermolecular hydrogen bonds during initial dissolution. The gradual vapor-phase ingress of the anti-solvent (Hexane) slowly lowers the dielectric constant of the mixture, promoting the nucleation of the thermodynamically stable polymorph while suppressing kinetic powder precipitation.

Protocol 2: SCXRD Data Collection
  • Harvesting: Submerge the crystals in paratone-N oil to prevent solvent loss and mechanical stress. Select a single, highly birefringent crystal under polarized light microscopy.

  • Mounting: Mount the crystal on a MiTeGen polyimide cryoloop and immediately transfer it to the diffractometer goniometer.

  • Cooling: Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.

  • Acquisition: Collect diffraction data using a microfocus Cu-K

    
     X-ray source (
    
    
    
    Å) coupled with a photon-counting pixel array detector.
  • Mechanistic Causality: Flash-cooling to 100 K is non-negotiable for this compound. It minimizes atomic displacement parameters (ADPs) and suppresses the dynamic rotational disorder of the hydroxymethyl group. This thermal "freezing" is required to accurately locate the low-electron-density hydrogen atoms in the difference Fourier map.

Protocol 3: Structure Solution and Refinement
  • Solution: Solve the phase problem using the dual-space intrinsic phasing algorithm in SHELXT [4].

  • Refinement: Perform full-matrix least-squares refinement on

    
     using SHELXL [5], seamlessly operated through the Olex2  graphical user interface[6].
    
  • Hydrogen Treatment: Apply riding models (AFIX constraints) for the aromatic and aliphatic C-H bonds. Conversely, freely refine the positional coordinates of the O-H protons (with

    
     constrained to 1.5× the parent oxygen).
    
  • Mechanistic Causality: SHELXT's dual-space approach efficiently handles light-atom (C, H, O) structures by expanding data to the

    
     space group before assigning symmetry, preventing origin-shift errors. Freely refining the O-H bonds—rather than geometrically placing them—ensures that the critical hydrogen bonding network is experimentally validated by actual electron density, rather than theoretical assumptions.
    

SCXRD_Workflow N1 1. Sample Preparation Synthesis & Purity Check N2 2. Crystallization Solvent: EtOAc/Hexane (1:1) N1->N2 N3 3. Crystal Harvesting Polarized Light Selection N2->N3 N4 4. Data Collection SCXRD at 100 K (Cu-Kα) N3->N4 N5 5. Structure Solution Intrinsic Phasing (SHELXT) N4->N5 N6 6. Structure Refinement Least-Squares (SHELXL) N5->N6 N7 7. Validation & Reporting CheckCIF & CIF Generation N6->N7

Figure 2: Step-by-step SCXRD analytical workflow for structural characterization.

Quantitative Data Summary & Validation Metrics

The final step in the self-validating workflow is the generation of a Crystallographic Information File (CIF) and its submission to the IUCr CheckCIF routine. This ensures no residual electron density peaks (


) exceed acceptable limits and that all symmetry elements are correctly assigned.

Below is a standardized reporting table detailing the target crystallographic parameters expected for 4-HM-2-MBA and similar highly functionalized benzoic acids.

Table 1: Standardized Crystallographic Reporting Metrics for 4-HM-2-MBA

ParameterTarget / Expected RangeMechanistic Significance
Crystal System Monoclinic or TriclinicTypical for asymmetric substituted benzoic acids lacking high-order rotational symmetry.
Space Group

or

Facilitates dense packing and centrosymmetric

carboxylic acid dimer formation.
Temperature 100(2) KMinimizes atomic displacement parameters (ADPs) to resolve O-H hydrogen positions.
Radiation Cu-K

(

Å)
Provides higher diffraction intensity for light-atom (C, H, O) organic crystals compared to Mo.

(Final)

Indicates high agreement between the structural model and the experimental electron density.


Validates the weighting scheme applied to the least-squares refinement of

.
Goodness-of-Fit (S)

Confirms that the standard uncertainties of the data are correctly estimated.

References

  • Title: 4-(Hydroxymethyl)
  • Title: Method for preparing oxazoline insecticide frainer intermediate Source: Google Patents URL
  • Title: Crystal Engineering: A Holistic View Source: Supramolecular Chemistry URL
  • Title: SHELXT – Integrated space-group and crystal-structure determination Source: Semantic Scholar / Acta Crystallographica Section A URL
  • Title: Crystal structure refinement with SHELXL Source: OSTI / Acta Crystallographica Section C URL
  • Title: OLEX2: a complete structure solution, refinement and analysis program Source: IUCr Journals URL

Sources

Comprehensive Safety, Toxicity, and Handling Profile of 4-(Hydroxymethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

4-(Hydroxymethyl)-2-methylbenzoic acid (CAS: 861555-67-1) is a specialized bifunctional building block widely utilized in the research and development of complex active pharmaceutical ingredients (APIs) and agrochemicals. Notably, it serves as a critical intermediate in the synthesis of oxazoline insecticides, such as flurandrine, where it undergoes controlled oxidation to form key formyl derivatives[1]. Due to its dual functionality—a carboxylic acid and a benzylic alcohol—it presents unique physicochemical properties that dictate both its synthetic utility and its toxicological profile.

Understanding the precise causality behind its Safety Data Sheet (SDS) classifications is paramount for drug development professionals and synthetic chemists to engineer safe, self-validating handling protocols.

Physicochemical Profiling & Causality of Hazards

Standard SDS documentation classifies this compound under several Global Harmonized System (GHS) hazard categories, specifically H302, H315, H319, and H335 [2]. To handle this compound safely, researchers must move beyond simply reading the labels and understand the mechanistic causality behind these classifications:

  • H315 (Skin Irritation) & H319 (Eye Irritation): The carboxylic acid moiety (pKa ~4.0–4.5) acts as a weak acid. Upon contact with the physiological environment of the skin's acid mantle or the neutral ocular mucosa, it disrupts local pH homeostasis. The lipophilic benzene ring and the ortho-methyl group enhance the molecule's ability to partition into the lipid bilayer, leading to localized protein denaturation and membrane disruption.

  • H335 (Respiratory Irritation): As a crystalline powder, fine particulates can easily volatilize or become airborne during transfer. Inhalation leads to deposition in the moist respiratory tract, where the compound rapidly dissolves, inducing localized acidification and triggering the cough reflex.

  • H302 (Harmful if Swallowed): Systemic toxicity is driven by hepatic metabolism. The benzylic alcohol is highly susceptible to oxidation by alcohol dehydrogenases. This metabolic process consumes intracellular NAD+ and can generate reactive oxygen species (ROS), leading to downstream mitochondrial stress and cellular apoptosis[2].

Quantitative Safety & Toxicity Data
ParameterValue / ClassificationMechanistic Rationale
CAS Number 861555-67-1Unique identifier for regulatory tracking.
Molecular Formula C9H10O3Dictates hydrogen bonding capacity (3 oxygen atoms).
Molecular Weight 166.17 g/mol Low MW facilitates rapid cellular membrane diffusion.
H302 Harmful if swallowedSystemic mitochondrial stress via hepatic metabolism.
H315 Causes skin irritationMild acidity (COOH) disrupts the skin's protective barrier.
H319 Causes serious eye irritationRapid protein denaturation in the corneal epithelium.
H335 May cause respiratory irritationParticulate volatilization interacts with mucosal linings.

Toxicological Mechanisms & Cellular Stress Pathways

To fully grasp the safety profile of this compound, we must map its interaction with biological systems. The diagram below illustrates the causal pathway from initial exposure to cellular apoptosis.

ToxicityPathway Compound 4-(Hydroxymethyl)- 2-methylbenzoic acid Membrane Lipid Bilayer Penetration (Lipophilic Acid) Compound->Membrane Diffusion Intracellular Intracellular Acidification (Proton Release) Membrane->Intracellular pH Drop Protein Protein Denaturation / Enzyme Inhibition Intracellular->Protein Structural Shift Oxidative ROS Generation (Secondary Stress) Intracellular->Oxidative Mitochondrial Stress Apoptosis Cellular Apoptosis (H302 / Cytotoxicity) Protein->Apoptosis Oxidative->Apoptosis

Fig 1: Cellular stress pathway and toxicological mechanism of substituted benzoic acids.

Synthetic Utility & Self-Validating Experimental Protocols

In synthetic workflows, this compound is frequently subjected to hydrolysis and subsequent oxidation to yield 4-formyl-2-methylbenzoic acid, a direct precursor for oxazoline derivatives[1]. However, the inherent reactivity of the benzylic alcohol means that spontaneous oxidation can occur in aqueous biological assays, severely confounding toxicity data.

To establish an authoritative safety profile, toxicological screening must employ a self-validating system . The following protocol describes a dual-arm cytotoxicity assay that inherently validates the chemical integrity of the test article during the experiment, ensuring that the measured toxicity is not falsely attributed to a degradation product.

Workflow Prep 1. Compound Prep (Anhydrous DMSO) Assay 2. In Vitro Assay (Cell Viability Screen) Prep->Assay Dosing Validation 3. Self-Validation (LC-MS/MS Stability) Prep->Validation Cell-Free Control Data 4. Safety Profiling (SDS Update) Assay->Data IC50 Data Validation->Data Purity Confirmation

Fig 2: Self-validating experimental workflow for cytotoxicity and stability screening.

Step-by-Step Methodology: Self-Validating Cytotoxicity & Stability Screen

Step 1: Matrix Preparation

  • Action: Dissolve this compound in anhydrous DMSO to yield a 100 mM stock solution. Perform this inside a certified fume hood wearing proper PPE (nitrile gloves, safety goggles) to mitigate H315/H319 risks.

  • Causality: Aqueous buffers can initiate premature hydrolysis or spontaneous oxidation of the benzylic alcohol. Using anhydrous DMSO ensures the structural integrity of the compound prior to biological dosing.

Step 2: Dual-Arm Dosing Strategy

  • Action (Arm A - Biological Readout): Dose mammalian cells (e.g., HepG2 hepatic cells) at concentrations ranging from 1 µM to 1000 µM in complete media. Incubate at 37°C, 5% CO2 for 48 hours.

  • Action (Arm B - Chemical Validation): Spike cell-free media with identical compound concentrations and incubate under the exact same environmental conditions.

  • Causality: Arm B serves as the self-validating control. It establishes a "ground truth" to track spontaneous degradation in the assay matrix independent of cellular metabolism.

Step 3: Viability Readout

  • Action: Perform an MTT or CellTiter-Glo assay on Arm A to determine the IC50.

  • Causality: The lipophilic acid induces intracellular acidification and mitochondrial stress, culminating in measurable cellular apoptosis, which translates to the H302 (Harmful if swallowed) classification[2].

Step 4: LC-MS/MS Chemical Validation

  • Action: Subject the media from Arm B to LC-MS/MS analysis. Quantify the ratio of the parent compound (m/z 165 [M-H]-) to its oxidized aldehyde derivative (4-formyl-2-methylbenzoic acid).

  • Causality: If the parent compound degrades by >10% over 48 hours, the IC50 derived from Arm A must be mathematically adjusted or flagged as a composite toxicity value. This ensures the protocol validates its own findings, preventing the misattribution of toxicity to the parent compound when an oxidized degradant may be the true toxicophore.

References

  • Google Patents. "CN112707809A - Method for preparing oxazoline insecticide frainer intermediate." Google Patents Database.

Sources

Molecular weight and formula analysis of 4-(Hydroxymethyl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Molecular Weight and Formula Analysis of 4-(Hydroxymethyl)-2-methylbenzoic Acid

Executive Summary

This technical guide provides a rigorous analytical framework for This compound (C₉H₁₀O₃), a bifunctional aromatic intermediate critical in the synthesis of oxazoline-based agrochemicals and pharmacophores. Unlike simple benzoic acids, the presence of both a carboxylic acid (C-1) and a reactive hydroxymethyl group (C-4) necessitates a dual-mode analytical strategy to ensure structural integrity and phase purity.

This document outlines the theoretical mass calculations, isotopic distribution analysis, and field-validated protocols for High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Identity & Theoretical Basis

The accurate characterization of this compound begins with a precise definition of its theoretical physicochemical properties. These values serve as the "ground truth" for validating experimental data.

Table 1: Physicochemical Profile

PropertySpecification
IUPAC Name This compound
CAS Registry Number
Molecular Formula C₉H₁₀O₃
Average Molecular Weight 166.17 g/mol
Monoisotopic Mass 166.06299 Da
Polar Surface Area (PSA) ~57.5 Ų (Acid + Alcohol)
Predicted pKa (Acid) 4.2 ± 0.1
Formula Decomposition & Mass Calculation

To validate High-Resolution Mass Spectrometry (HRMS) data, we must calculate the exact monoisotopic mass using IUPAC standard atomic weights.

  • Carbon (¹²C): 9 × 12.00000 = 108.00000 Da

  • Hydrogen (¹H): 10 × 1.00783 = 10.07830 Da

  • Oxygen (¹⁶O): 3 × 15.99491 = 47.98473 Da

  • Total Exact Mass: 166.06303 Da

Note: In negative ionization mode (ESI-), the target ion [M-H]⁻ will be observed at m/z 165.0557 .

Analytical Strategy & Workflow

The primary challenge in analyzing this compound is distinguishing it from potential side-products such as the unhydrolyzed ester or the over-oxidized aldehyde (4-formyl-2-methylbenzoic acid).

Workflow Visualization

The following diagram illustrates the logical flow for structural confirmation, prioritizing non-destructive methods (NMR) followed by destructive high-sensitivity methods (MS).

AnalyticalWorkflow Sample Raw Sample (Solid Powder) Prep Solubilization (DMSO-d6) Sample->Prep 10 mg NMR 1H & 13C NMR (Structural Connectivity) Prep->NMR Dilution Dilution to 10 ppm (MeOH/Water) Prep->Dilution Aliquot Data Data Validation (Isotope & Shift Matching) NMR->Data LCMS LC-HRMS (ESI-) (Mass & Purity) Dilution->LCMS LCMS->Data

Figure 1: Integrated analytical workflow ensuring cross-validation of molecular weight and structural connectivity.

Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and assess purity. Rationale: Negative mode Electrospray Ionization (ESI-) is selected because the carboxylic acid moiety deprotonates readily, providing a strong [M-H]⁻ signal with minimal fragmentation compared to positive mode.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of compound in 1 mL of HPLC-grade Methanol. Dilute 1:100 with 50:50 Methanol:Water (with 0.1% Formic Acid) to reach ~10 µg/mL.

  • Instrumentation: Q-TOF or Orbitrap MS coupled to UHPLC.

  • LC Conditions:

    • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters (ESI-):

    • Capillary Voltage: -2.5 kV.

    • Scan Range: m/z 100–500.

    • Target Ion: 165.0557 ([M-H]⁻).

Data Interpretation:

  • Acceptance Criteria: Mass error < 5 ppm.

  • Isotopic Pattern: The [M+1] peak (¹³C isotope) should appear at m/z 166.059 with an intensity of approximately 9.9% relative to the base peak (calculated based on 9 carbons).

Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Verify the presence of the hydroxymethyl group and the 2-methyl substituent. Rationale: DMSO-d6 is the solvent of choice due to the compound's polarity and potential hydrogen bonding.

Key Diagnostic Signals (Predicted in DMSO-d6):

  • Carboxylic Acid (-COOH): Broad singlet at δ 12.0–13.0 ppm (exchangeable).

  • Aromatic Protons: Three signals in the δ 7.0–8.0 ppm region.

    • H-6 (ortho to COOH): Doublet, ~δ 7.8 ppm.

    • H-3 (meta to COOH, ortho to Me): Singlet/Doublet, ~δ 7.2 ppm.

    • H-5: Doublet of doublets.

  • Hydroxymethyl (-CH₂OH):

    • Methylene (-CH₂-): Singlet or doublet at δ 4.5 ppm.

    • Hydroxyl (-OH): Triplet at δ 5.3 ppm (if no exchange occurs).

  • Aromatic Methyl (-CH3): Singlet at δ 2.5–2.6 ppm.

Synthesis Context & Impurity Profiling

Understanding the synthesis route is crucial for anticipating impurities. This compound is typically synthesized via the hydrolysis of 4-(bromomethyl)-2-methylbenzoate or similar ester/halide precursors [CN112707809A].

Potential Impurities:

  • 4-(Bromomethyl)-2-methylbenzoic acid: Result of incomplete hydrolysis. (Mass shift: +63/65 Da due to Br isotopes).

  • 4-Formyl-2-methylbenzoic acid: Oxidation byproduct. (Mass shift: -2 Da).

SynthesisPathway Precursor 4-(Bromomethyl)-2-methylbenzoate (Precursor) Reaction Hydrolysis (NaOH/MeOH) Precursor->Reaction Product This compound (Target) Reaction->Product Main Path Impurity Impurity: 4-Formyl-2-methylbenzoic acid (Oxidation Side-Product) Reaction->Impurity Side Reaction

Figure 2: Synthesis pathway highlighting the origin of critical impurities.

References

  • Zhang, H., et al. (2021). Method for preparing oxazoline insecticide intermediate. Patent CN112707809A. Google Patents.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 76360, 4-(Hydroxymethyl)benzoic acid (Structural Analog). Retrieved from [Link]

Methodological & Application

Efficient preparation of 4-(Hydroxymethyl)-2-methylbenzoic acid from precursors

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Efficient Synthesis of 4-(Hydroxymethyl)-2-methylbenzoic Acid

Introduction: The Significance of a Bifunctional Building Block

This compound is a valuable bifunctional organic compound that serves as a key intermediate in the synthesis of complex molecules for the pharmaceutical and materials science sectors. Its structure, featuring a carboxylic acid and a primary alcohol (hydroxymethyl group) on a substituted benzene ring, allows for orthogonal chemical modifications. The carboxylic acid can readily form esters and amides, while the alcohol group can be oxidized or participate in ether and ester linkages. This versatility makes it an important building block for creating novel drug candidates and specialized polymers.[1][2] The strategic placement of the methyl group at the 2-position introduces specific steric and electronic properties, enabling the design of targeted molecular architectures.

This document provides a detailed, two-step protocol for the efficient synthesis of this compound, starting from the readily available precursor, 2,4-dimethylbenzoic acid. The described method is robust, scalable, and relies on well-established chemical transformations, making it suitable for both research and process development laboratories.

Synthetic Strategy and Mechanistic Rationale

The chosen synthetic pathway involves two sequential, high-yielding steps: (1) regioselective radical bromination of the 4-methyl group of 2,4-dimethylbenzoic acid, followed by (2) nucleophilic substitution (hydrolysis) of the resulting benzylic bromide to the desired alcohol.

G cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Hydrolysis A 2,4-Dimethylbenzoic Acid Reagent1 NBS, (PhCO)2O2 Chlorobenzene, Reflux A->Reagent1 B 4-(Bromomethyl)-2-methylbenzoic Acid C 4-(Bromomethyl)-2-methylbenzoic Acid Reagent1->B Reagent2 NaOH (aq) Reflux, then HCl (aq) C->Reagent2 D This compound (Final Product) Reagent2->D

Caption: Overall workflow for the two-step synthesis of the target compound.

Causality Behind Experimental Choices:

  • Precursor Selection: 2,4-Dimethylbenzoic acid is an ideal starting material due to its commercial availability and the differential reactivity of its two methyl groups.

  • Regioselective Bromination: The key to this synthesis is the selective functionalization of the methyl group at the 4-position over the one at the 2-position. This is achieved through a free radical substitution mechanism using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like benzoyl peroxide. The benzylic radical intermediate at the 4-position is sterically more accessible and electronically more stable than the radical at the sterically hindered 2-position, leading to high regioselectivity. This approach is a well-established method for benzylic bromination.[3]

  • Hydrolysis: The conversion of the intermediate 4-(bromomethyl)-2-methylbenzoic acid to the final product is a straightforward nucleophilic substitution (S_N2) reaction. Using an aqueous base like sodium hydroxide provides the hydroxide nucleophile to displace the bromide. Subsequent acidification protonates the carboxylate and furnishes the final product, which can be easily isolated by precipitation.[4]

Detailed Experimental Protocols

Part A: Synthesis of 4-(Bromomethyl)-2-methylbenzoic Acid

This protocol is adapted from established procedures for the radical bromination of substituted toluenes.[3]

Materials and Reagents:

ReagentFormulaCAS No.M.W.QuantityPurity
2,4-Dimethylbenzoic AcidC₉H₁₀O₂611-01-8150.17 g/mol 15.0 g (100 mmol)≥98%
N-Bromosuccinimide (NBS)C₄H₄BrNO₂128-08-5177.98 g/mol 18.7 g (105 mmol)≥99%
Benzoyl Peroxide(C₆H₅CO)₂O₂94-36-0242.23 g/mol 0.5 g (2.1 mmol)≥98%
ChlorobenzeneC₆H₅Cl108-90-7112.56 g/mol 200 mLAnhydrous
HexaneC₆H₁₄110-54-386.18 g/mol ~100 mLACS Grade

Procedure:

  • Reaction Setup: To a 500 mL round-bottomed flask equipped with a magnetic stir bar, add 2,4-dimethylbenzoic acid (15.0 g), N-bromosuccinimide (18.7 g), and benzoyl peroxide (0.5 g).

    • Scientist's Note: Ensure no benzoyl peroxide is left on the ground glass joint, as friction can cause it to detonate. Wash any solids down from the neck of the flask with the solvent in the next step.

  • Solvent Addition: Add chlorobenzene (200 mL) to the flask.

  • Reflux: Attach a reflux condenser and gently heat the mixture to reflux using a heating mantle. The reaction should begin to boil smoothly.

  • Reaction Monitoring: Maintain the reflux for 1.5-2 hours. The reaction is complete when the denser NBS has been consumed and the lighter succinimide byproduct is observed floating at the surface. Progress can also be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the flask to room temperature, then further cool it in an ice-water bath for 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with cold hexane (3 x 30 mL) to remove the chlorobenzene and any remaining impurities.

  • Drying: Dry the white solid product under vacuum to a constant weight. The product is typically of sufficient purity for the next step. A crude yield of 85-95% is expected.

Safety Precautions:

  • Perform the reaction in a well-ventilated fume hood.

  • NBS is a lachrymator and irritant. Wear gloves and safety glasses.

  • Benzoyl peroxide is a strong oxidizing agent and can be explosive. Handle with care and avoid friction.

  • Chlorobenzene is a flammable and toxic solvent.

Part B: Hydrolysis to this compound

This protocol is based on the standard hydrolysis of benzylic halides.[4]

Materials and Reagents:

ReagentFormulaCAS No.M.W.QuantityPurity
4-(Bromomethyl)-2-methylbenzoic AcidC₉H₉BrO₂55838-22-7229.07 g/mol 20.0 g (87.3 mmol)From Part A
Sodium Hydroxide (NaOH)NaOH1310-73-240.00 g/mol 8.0 g (200 mmol)≥97%
Deionized WaterH₂O7732-18-518.02 g/mol 200 mL-
Hydrochloric Acid (HCl)HCl7647-01-036.46 g/mol As needed6 M (aq)

Procedure:

  • Reaction Setup: In a 500 mL round-bottomed flask, dissolve sodium hydroxide (8.0 g) in deionized water (200 mL). Add the crude 4-(bromomethyl)-2-methylbenzoic acid from Part A.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux with stirring for 2-3 hours.

    • Scientist's Note: The reaction can be monitored by TLC by taking a small aliquot, acidifying it, and spotting it against the starting material. The product will be more polar.

  • Cooling: Once the reaction is complete, cool the mixture to room temperature. The solution should be clear and homogeneous.

  • Acidification and Precipitation: While stirring vigorously, slowly add 6 M hydrochloric acid to the reaction mixture until the pH is approximately 2-3. A thick white precipitate of the final product will form.

  • Isolation: Collect the white precipitate by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight. A typical yield for this step is 90-98%.

Product Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

ParameterExpected Result
Appearance White to off-white crystalline solid
Overall Yield 75-90% (over two steps)
Melting Point 168-171 °C
¹H NMR (DMSO-d₆) δ ~12.9 (s, 1H, COOH), ~7.8 (d, 1H, Ar-H), ~7.3 (m, 2H, Ar-H), ~5.2 (t, 1H, OH), ~4.5 (d, 2H, CH₂), ~2.5 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ ~169, ~142, ~138, ~131, ~130, ~128, ~126, ~62, ~21
Purity (by HPLC) ≥98%

Conclusion

This application note provides a reliable and efficient two-step synthesis for this compound from 2,4-dimethylbenzoic acid. The methodology leverages a highly regioselective radical bromination followed by a simple and clean hydrolysis. The protocols are designed to be straightforward and scalable, providing researchers and drug development professionals with a practical route to this valuable bifunctional intermediate.

References

  • PrepChem.com. Synthesis of STAGE A: 4-(HYDROXYMETHYL)BENZOIC ACID. Available at: [Link]

  • ChemBK. Benzoic acid, 4-hydroxy-2-Methyl-. Available at: [Link]

  • Chem-Impex. 4-(Hydroxymethyl)benzoic acid. Available at: [Link]

  • Google Patents. US10669223B2 - Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • Google Patents. CN113423683A - Method for producing 4-hydroxy-2-methylbenzoic acid.
  • University of the West Indies at Mona. Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Available at: [Link]

  • Chemsrc. 4-(Hydroxymethyl)benzoic acid | CAS#:3006-96-0. Available at: [Link]

  • PrepChem.com. Synthesis of 4-(bromo-methyl)benzoic acid methyl ester. Available at: [Link]

  • National Institutes of Health. Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks - PMC. Available at: [Link]

  • Google Patents. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

Sources

Esterification reaction conditions for 4-(Hydroxymethyl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Esterification Strategies for 4-(Hydroxymethyl)-2-methylbenzoic Acid

Abstract This technical guide outlines precision protocols for the esterification of this compound (CAS 69026-29-9).[1] As a bifunctional "AB-type" monomer containing both a carboxylic acid and a reactive benzylic alcohol, this substrate presents significant chemoselectivity challenges, including self-polymerization and benzylic etherification.[1] This document provides two validated methodologies: a high-fidelity base-promoted alkylation (chemoselective) and a scalable acid-catalyzed Fischer esterification, complete with critical process parameters (CPPs) to ensure high purity.

Part 1: Strategic Analysis & Chemoselectivity

1.1 The Bifunctional Challenge this compound contains two competing nucleophilic sites and one electrophilic site (upon activation).[1]

  • Site A (Carboxylic Acid, pKa ~4.2): The target for esterification.

  • Site B (Benzylic Alcohol, pKa ~16): A primary alcohol prone to nucleophilic attack, oxidation, or acid-catalyzed dehydration/etherification.

  • Steric Influence: The methyl group at the ortho position (C2) creates mild steric hindrance around the carboxyl group, slightly reducing the rate of nucleophilic attack compared to unsubstituted benzoic acid, requiring optimized reaction times.

1.2 Reaction Pathway Logic To achieve selective esterification of the carboxylic acid (forming the methyl ester) while preserving the hydroxymethyl group, we must exploit the acidity difference between the two functional groups.

  • Path A: Base-Promoted Alkylation (Recommended for Purity): By using a base (e.g.,

    
    ), we selectively deprotonate the carboxylic acid (
    
    
    
    ).[1] The alkoxide of the benzylic alcohol (
    
    
    ) is not formed due to its high pKa.[1] The carboxylate then acts as the specific nucleophile toward an alkyl halide (e.g., Iodomethane). This pathway eliminates the risk of self-esterification (polymerization) because the alcohol remains neutral.[1]
  • Path B: Acid-Catalyzed Fischer Esterification (Recommended for Scale): Uses a large excess of methanol to drive equilibrium.[1]

    • Risk:[1][2][3] Benzylic alcohols are prone to forming methyl ethers (

      
      ) under strong acidic conditions via a carbocation intermediate.[1]
      
    • Mitigation: Use mild acid catalysts (e.g., Acetyl Chloride in MeOH) and temperature control.

Part 2: Visualization of Reaction Pathways

ReactionPathways SM This compound (Starting Material) Base Base (K2CO3) Deprotonation SM->Base Path A (Selective) Acid MeOH / H+ (Fischer) SM->Acid Path B (Equilibrium) Carboxylate Carboxylate Anion (Intermediate) Base->Carboxylate pKa ~4 vs 16 MeI MeI (Electrophile) Product Methyl 4-(hydroxymethyl)-2-methylbenzoate (Target Ester) Carboxylate->Product SN2 Substitution Acid->Product Main Reaction Side1 Side Product: Benzylic Methyl Ether Acid->Side1 Over-reaction Side2 Side Product: Polyester (Oligomers) Acid->Side2 Self-Condensation

Caption: Chemoselective pathways. Path A (Top) avoids side reactions by exploiting pKa differences.[1] Path B (Bottom) requires strict control to prevent etherification.

Part 3: Detailed Experimental Protocols

Protocol A: Base-Promoted Selective Esterification (High Fidelity)

Best for: Medicinal chemistry intermediates, high-purity requirements, gram-scale.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.5 equiv)
    
  • Electrophile: Iodomethane (MeI) (1.5 equiv) Caution: Carcinogen[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (0.2 M concentration)[1]

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in anhydrous DMF.

  • Deprotonation: Add

    
     in one portion. The suspension may bubble slightly. Stir at Room Temperature (RT) for 15 minutes to ensure carboxylate formation.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add Iodomethane dropwise via syringe.[1]

    • Why? Cooling prevents exotherms and minimizes volatility of MeI.

  • Reaction: Allow the mixture to warm to RT and stir for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 1:1).[1] The acid spot (baseline) should disappear; the ester spot (Rf ~0.5) will appear.

  • Work-up:

    • Dilute with EtOAc (5x reaction volume).[1]

    • Wash with Water (3x) to remove DMF.[1] Crucial: DMF retention can ruin subsequent steps.[1]

    • Wash with Brine (1x).[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Usually not required.[1] If necessary, flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Validation Data:

  • Yield: Typically 90–95%.[1]

  • Selectivity: >99% Methyl Ester / <1% Ether.[1]

Protocol B: Modified Fischer Esterification (Scalable)

Best for: Multi-gram to Kilogram scale, cost-sensitive production.[1]

Reagents:

  • Substrate: this compound (1.0 equiv)[1]

  • Solvent/Reagent: Methanol (HPLC Grade, >20 equiv)

  • Catalyst: Acetyl Chloride (1.5 equiv) OR conc.[1]

    
     (0.5 equiv)
    

Step-by-Step Procedure:

  • Activation (In-situ HCl generation):

    • Cool Methanol to 0°C in a reactor.

    • Add Acetyl Chloride dropwise.[1] (Reacts with MeOH to form anhydrous HCl and Methyl Acetate).

    • Advantage:[1][2][4][5][6][7] This generates anhydrous acid without introducing water (unlike

      
      ).[1]
      
  • Addition: Add the substrate solid to the cold solution.

  • Reflux: Heat to mild reflux (65°C) for 8–12 hours.

    • Control Point: Do not overheat.[1] Higher temperatures increase the rate of benzylic ether formation (

      
      ).[1]
      
  • Quench: Cool to RT. Neutralize with solid

    
     until pH ~7.
    
  • Isolation: Remove Methanol under reduced pressure. Resuspend residue in EtOAc/Water for extraction.[1]

Part 4: Quality Control & Troubleshooting

IssueIndicatorRoot CauseCorrective Action
Low Yield Significant baseline material on TLCIncomplete conversion (Steric hindrance of 2-Me group)Increase reaction time or use Protocol A (Base drives reaction to completion).
Impurity: Benzylic Ether Extra singlet in NMR (~3.3 ppm)Acid concentration too high or Temp too highSwitch to Protocol A. If using Protocol B, lower temp to 40°C and extend time.
Impurity: Polymer Insoluble white precipitateSelf-condensation of AB monomerDilute reaction (0.1 M).[1] Ensure large excess of Methanol (Protocol B).
Color Change Yellow/Brown solutionOxidation of benzylic alcoholDegas solvents with Nitrogen. Add antioxidant if necessary.[1]

NMR Validation (Expected Signals for Methyl Ester):

  • Aromatic Protons: ~7.9 ppm (d, 1H), ~7.2 ppm (m, 2H).[6]

  • Benzylic Alcohol: ~4.7 ppm (s, 2H,

    
    ).[1]
    
  • Ester Methyl: ~3.9 ppm (s, 3H,

    
    ).
    
  • Aryl Methyl: ~2.6 ppm (s, 3H,

    
    ).[1]
    
  • Note: Absence of signal at ~3.3-3.4 ppm confirms no benzylic ether formation.[1]

References

  • Garegg, P. J., et al. "Mild Method for the Selective Esterification of Carboxylic Acids." The Journal of Organic Chemistry, vol. 76, no. 5, 2011.

  • Ishihara, K., et al. "Hafnium(IV) Chloride-Catalyzed Selective Esterification." Synlett, 2006.

  • Common Organic Chemistry. "Esterification of Benzoic Acid Derivatives: Standard Protocols." Common Organic Chemistry Archive.

  • BenchChem Application Notes. "Functionalization Reactions of 2-Hydroxymethylbenzoic Acid." BenchChem Technical Library.

  • Organic Syntheses. "Synthesis of Methyl Benzoate Derivatives." Organic Syntheses, Coll.[2] Vol. 1, 1941.

Sources

Using 4-(Hydroxymethyl)-2-methylbenzoic acid as a linker in MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Leveraging 4-(Hydroxymethyl)-2-methylbenzoic Acid as a Functional Linker in the Design of Metal-Organic Frameworks for Advanced Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for a multitude of applications, owing to their tunable porosity, high surface area, and functionalizable nature.[1][2] The judicious selection of organic linkers is paramount in dictating the final properties and functionality of the MOF. This document provides a comprehensive guide to the utilization of this compound as a versatile linker for the synthesis of functionalized MOFs. The presence of both a carboxylate group for coordination with metal nodes and a pendant hydroxymethyl group for potential post-synthetic modification or direct interaction with guest molecules makes this linker particularly attractive for applications in drug delivery.[3][4] This guide will detail the rationale behind its use, provide a step-by-step protocol for the synthesis of a hypothetical zinc-based MOF, outline essential characterization techniques, and present an application protocol for drug loading and release studies.

Introduction: The Strategic Advantage of this compound in MOF Synthesis

The design of MOFs for specific applications, particularly in the biomedical field, necessitates a linker that offers both structural integrity and functional handles.[1] this compound provides a unique combination of features:

  • Carboxylate Group: The primary coordination site that enables the formation of the extended MOF network by linking to metal ions or clusters.[5]

  • Hydroxymethyl (-CH₂OH) Group: This functional group offers several advantages:

    • It can serve as a site for post-synthetic modification, allowing for the covalent attachment of targeting ligands or other functional molecules.[3]

    • The hydroxyl moiety can participate in hydrogen bonding interactions with guest molecules, including active pharmaceutical ingredients (APIs), potentially influencing loading capacity and release kinetics.[2]

    • It can enhance the hydrophilicity of the MOF, which can be beneficial for its dispersibility and biocompatibility in aqueous environments.

  • Methyl (-CH₃) Group: The presence of the methyl group can influence the steric environment around the coordination site, potentially leading to unique framework topologies and pore geometries compared to unsubstituted linkers.

These characteristics make this compound a compelling candidate for the development of MOFs tailored for controlled drug delivery applications.[6][7]

Synthesis of a Zinc-Based MOF using this compound (Hypothetical Protocol)

This section details a solvothermal synthesis protocol for a hypothetical zinc-based MOF, herein designated as Zn-HMBA-MOF . Zinc is chosen as the metal node due to its relatively low toxicity and common use in biocompatible MOFs.[8]

Materials and Reagents
ReagentFormulaPuritySupplier
This compoundC₉H₁₀O₃≥98%Sigma-Aldrich
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O≥99%Fisher Scientific
N,N-Dimethylformamide (DMF)C₃H₇NOACS GradeVWR International
Ethanol (EtOH)C₂H₅OH200 proofMilliporeSigma
Synthesis Workflow Diagram

G cluster_prep Solution Preparation cluster_reaction Solvothermal Reaction cluster_purification Product Isolation & Purification prep_linker Dissolve 4-(hydroxymethyl)-2- methylbenzoic acid in DMF mix Combine Solutions in a Teflon-lined Autoclave prep_linker->mix prep_metal Dissolve Zinc Nitrate Hexahydrate in DMF prep_metal->mix heat Heat at 120°C for 24 hours mix->heat cool Cool to Room Temperature heat->cool centrifuge Centrifuge and Decant Supernatant cool->centrifuge wash_dmf Wash with fresh DMF (3x) centrifuge->wash_dmf wash_etoh Wash with Ethanol (3x) wash_dmf->wash_etoh activate Activate the MOF (Vacuum drying at 150°C) wash_etoh->activate final_product Obtain Zn-HMBA-MOF Powder activate->final_product

Caption: Solvothermal synthesis workflow for Zn-HMBA-MOF.

Step-by-Step Protocol
  • Solution A (Linker): In a 20 mL scintillation vial, dissolve 0.5 mmol (83.1 mg) of this compound in 5 mL of N,N-Dimethylformamide (DMF). Sonicate for 5 minutes to ensure complete dissolution.

  • Solution B (Metal Salt): In a separate 20 mL scintillation vial, dissolve 0.5 mmol (148.7 mg) of Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

  • Reaction Mixture: Transfer both Solution A and Solution B into a 23 mL Teflon-lined stainless-steel autoclave.

  • Solvothermal Synthesis: Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.

  • Cooling: After 24 hours, turn off the oven and allow the autoclave to cool down to room temperature naturally.

  • Isolation: Carefully open the autoclave and collect the white crystalline product by centrifugation at 8000 rpm for 10 minutes. Decant the supernatant.

  • Washing: To remove unreacted starting materials and residual solvent, wash the product by re-dispersing it in 10 mL of fresh DMF and centrifuging again. Repeat this step three times. Following the DMF washes, perform three additional washes with ethanol in a similar manner to exchange the high-boiling point DMF.

  • Activation: After the final ethanol wash, decant the supernatant and transfer the solid product to a vacuum oven. Activate the MOF by heating under vacuum at 150 °C for 12 hours to remove the solvent molecules from the pores.

  • Final Product: The resulting white powder is the activated Zn-HMBA-MOF, which should be stored in a desiccator to prevent re-adsorption of moisture.

Characterization of Zn-HMBA-MOF

A thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.

Characterization Workflow

G cluster_primary Primary Characterization cluster_secondary Secondary Characterization start Synthesized Zn-HMBA-MOF pxrd Powder X-Ray Diffraction (PXRD) - Crystalline Structure & Phase Purity start->pxrd ftir Fourier-Transform Infrared (FT-IR) - Functional Groups & Coordination start->ftir tga Thermogravimetric Analysis (TGA) - Thermal Stability & Solvent Content pxrd->tga If Crystalline ftir->tga sem Scanning Electron Microscopy (SEM) - Crystal Morphology & Size tga->sem gas_adsorption N₂ Adsorption-Desorption - Surface Area & Porosity (BET) tga->gas_adsorption If Stable

Caption: A logical workflow for the characterization of Zn-HMBA-MOF.

Detailed Characterization Techniques
TechniquePurposeExpected Outcome for Zn-HMBA-MOF
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity of the synthesized material and to check for phase purity. The diffraction pattern is a fingerprint of the crystal structure.A well-defined diffraction pattern with sharp peaks, indicating a crystalline material. The absence of peaks corresponding to the starting materials would confirm phase purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy To verify the coordination of the carboxylate group to the metal center and the presence of the hydroxymethyl group.Disappearance of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and the appearance of asymmetric and symmetric COO⁻ stretches (~1610-1550 cm⁻¹ and ~1400 cm⁻¹). The presence of a C-O stretch from the hydroxymethyl group (~1050 cm⁻¹).
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and to quantify the amount of solvent within the pores.An initial weight loss corresponding to the removal of guest solvent molecules, followed by a plateau indicating the stable framework. A final, sharp weight loss at higher temperatures would correspond to the decomposition of the framework.
Scanning Electron Microscopy (SEM) To visualize the morphology and size distribution of the MOF crystals.Images revealing the crystal habit (e.g., cubic, rod-shaped) and providing an estimation of the particle size and uniformity.
Nitrogen Adsorption-Desorption Isotherms To determine the specific surface area (Brunauer-Emmett-Teller, BET), pore volume, and pore size distribution of the activated MOF.[9]A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area would confirm the porous nature of the material.

Application in Drug Delivery: Loading and Release of Doxorubicin

This section provides a protocol for using the synthesized Zn-HMBA-MOF as a carrier for the anticancer drug Doxorubicin (DOX). DOX is a common model drug for such studies.[4][10]

Drug Loading and Release Workflow

G cluster_loading Drug Loading cluster_release In Vitro Drug Release start_loading Disperse activated Zn-HMBA-MOF in DOX solution (e.g., in PBS) stir_loading Stir in the dark for 24 hours start_loading->stir_loading collect_loaded Centrifuge and collect DOX@Zn-HMBA-MOF stir_loading->collect_loaded quantify_loading Measure DOX concentration in supernatant via UV-Vis collect_loaded->quantify_loading start_release Disperse DOX@Zn-HMBA-MOF in release buffer (e.g., pH 7.4 and pH 5.5 PBS) collect_loaded->start_release Use loaded MOF loading_calc Calculate Loading Capacity and Encapsulation Efficiency quantify_loading->loading_calc incubate_release Incubate at 37°C with gentle shaking start_release->incubate_release sample_release Periodically sample supernatant incubate_release->sample_release quantify_release Measure released DOX concentration via UV-Vis sample_release->quantify_release release_profile Plot Cumulative Release vs. Time quantify_release->release_profile

Caption: Workflow for Doxorubicin loading and in vitro release studies.

Protocol for Drug Loading
  • Prepare DOX Stock Solution: Prepare a 1 mg/mL stock solution of Doxorubicin hydrochloride in a relevant buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4.

  • Loading Procedure: Disperse 10 mg of activated Zn-HMBA-MOF in 10 mL of the DOX solution.

  • Incubation: Stir the suspension at room temperature for 24 hours, ensuring the container is protected from light (e.g., by wrapping in aluminum foil) as DOX is light-sensitive.

  • Collection: Centrifuge the mixture at 10,000 rpm for 15 minutes to separate the DOX-loaded MOF (DOX@Zn-HMBA-MOF).

  • Quantification: Carefully collect the supernatant. Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the characteristic wavelength for DOX (~480 nm).

  • Calculations:

    • Loading Capacity (%): [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of MOF] x 100

    • Encapsulation Efficiency (%): [(Initial mass of DOX - Mass of DOX in supernatant) / Initial mass of DOX] x 100

Protocol for In Vitro Drug Release
  • Prepare Release Media: Prepare two different PBS buffers: one at a physiological pH of 7.4 and another simulating an acidic tumor microenvironment at pH 5.5.

  • Release Study Setup: Disperse 5 mg of the dried DOX@Zn-HMBA-MOF in 10 mL of each release buffer in separate containers.

  • Incubation: Place the containers in an incubator shaker at 37 °C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), take a 1 mL aliquot of the release medium. To maintain a constant volume, replace the withdrawn sample with 1 mL of fresh buffer.

  • Quantification: Centrifuge the collected aliquots to remove any stray MOF particles and measure the concentration of released DOX using UV-Vis spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate the drug release profile. This will allow for a comparison of release kinetics in different pH environments.

Conclusion and Future Perspectives

This guide has detailed the rationale and a comprehensive set of protocols for the synthesis, characterization, and application of a MOF based on the this compound linker. The functional hydroxymethyl group provides a platform for creating sophisticated drug delivery systems. Future work could involve the post-synthetic modification of the hydroxyl group with targeting moieties to enhance cell-specific delivery or the exploration of different metal nodes to tune the drug release properties and biocompatibility of the resulting MOFs.

References

  • Farha, O. K., & Hupp, J. T. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. [Link]

  • Li, Y., & Yang, H. (2019). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • D'Alessandro, D. M., et al. (2024). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 14(1), 1-8. [Link]

  • Kim, H., et al. (2014). Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands. Chemical Communications, 50(25), 3288-3291. [Link]

  • Ye, X., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238. [Link]

  • Lian, X., et al. (2018). Metal–Organic Framework Hybrid Materials and Their Applications. Molecules, 23(8), 2059. [Link]

  • Katz, M. J., et al. (2015). Simplifying the Synthesis of Metal-Organic Frameworks. Angewandte Chemie International Edition, 54(43), 12720-12724. [Link]

  • Mocanu, A., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Pharmaceutics, 14(4), 886. [Link]

  • O'Malley, S., et al. (2025). Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. International Journal of Molecular Sciences, 26(9), 4897. [Link]

  • de Oliveira, J. A. L., et al. (2023). Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. New Journal of Chemistry, 47(37), 17359-17369. [Link]

  • Ullah, S., et al. (2023). Advances and Applications of Metal‐Organic Frameworks (MOFs) in Emerging Technologies: A Comprehensive Review. Advanced Functional Materials, 33(33), 2302162. [Link]

  • D'Alessandro, D. M., et al. (2024). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Publishing. [Link]

  • Zhou, H. C., & Kitagawa, S. (2018). METAL ORGANIC FRAMEWORKS (MOFs) AND METHODS OF SYNTHESIZING AND USING THE SAME.
  • Asymmetric linker generates intrinsically disordered metal–organic framework with local MOF-74 str. (n.d.). RSC Publishing. [Link]

  • Aapptec Peptides. (n.d.). HMBA Linker, 4-(Hydroxmethyl)benzoic acid [3006-96-0]. Retrieved from [Link]

  • Al-Munsur, A. Z., et al. (2023). Drug Delivery On Mg-MOF-74: The Effect Of Drug Solubility On Pharmacokinetics. Scholars' Mine. [Link]

  • ResearchGate. (n.d.). List of MOFs used in drug delivery system with their targeting agent... Retrieved from [Link]

  • Zalesińska, S., et al. (2023). Metal-organic frameworks for efficient drug adsorption and delivery. Scientiae Radices, 2(2), 118-189. [Link]

  • Semantic Scholar. (n.d.). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Retrieved from [Link]

Sources

Oxidation methods to produce 4-(Hydroxymethyl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Oxidative Strategies for the Synthesis of 4-(Hydroxymethyl)-2-methylbenzoic Acid

Part 1: Executive Summary & Strategic Analysis

Target Molecule: this compound CAS Registry Number: 69026-06-6 (Generic isomer class reference) Application: Critical intermediate for isoindolinone-based pharmacophores (e.g., PARP inhibitors), polymer cross-linkers, and specialized bioactive linkers.[1]

The Chemoselectivity Challenge: The synthesis of this compound from its logical precursor, 2,4-dimethylbenzoic acid (2,4-DMBA), presents a classic "oxidation ladder" problem.[1]

  • Regioselectivity: The molecule contains two methyl groups. The C4-methyl must be oxidized while preserving the C2-methyl.[1]

  • Chemoselectivity: The oxidation must stop at the alcohol (

    
    ) stage without progressing to the aldehyde (
    
    
    
    ) or the dicarboxylic acid (2-methylterephthalic acid).

Strategic Solution: Direct oxidation using strong oxidants (e.g.,


, Jones Reagent) invariably leads to over-oxidation to the di-acid. Therefore, this Application Note details two controlled protocols:
  • Protocol A (The "Gold Standard"): Indirect Oxidative Functionalization via Radical Halogenation. This method leverages steric parameters to ensure regioselectivity.

  • Protocol B (Emerging Technology): Metal-Organic Framework (MOF) Catalyzed Peroxidation. A direct, catalytic route offering higher atom economy but requiring precise kinetic control.

Part 2: Reaction Logic & Pathway Visualization

The regioselectivity in Protocol A is governed by the Ortho-Effect .[1] The carboxylic acid (or ester) at position C1 creates significant steric hindrance around the C2-methyl group. The C4-methyl group, being para-substituted, is sterically accessible for bulky radical initiators.[1]

Figure 1: Strategic Reaction Pathways

G Start 2,4-Dimethylbenzoic Acid Ester Methyl 2,4-dimethylbenzoate (Lipophilic Intermediate) Start->Ester Protection (MeOH/H+) Target 4-(Hydroxymethyl)- 2-methylbenzoic Acid Start->Target Direct MOF Catalysis (Protocol B) OverOx 2-Methylterephthalic Acid (Over-oxidation) Start->OverOx KMnO4 / Strong Oxidants (Avoid) Bromo Methyl 4-(bromomethyl)- 2-methylbenzoate Ester->Bromo Regioselective Radical Bromination (NBS) Bromo->Target Hydrolysis (Ag2CO3 or NaOH)

Caption: Figure 1. Reaction coordinate comparing the stepwise Radical Functionalization (Path A) vs. Direct Oxidation risks. Path A ensures 4-position selectivity via steric control.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Regioselective Radical Functionalization (Recommended)

Rationale: This method converts the C4-methyl to a benzyl bromide (oxidation state -1), which is then hydrolyzed to the alcohol.[1] It avoids the thermodynamic sink of the carboxylic acid.

Reagents Required:

  • 2,4-Dimethylbenzoic acid (Start Material)[1][2]

  • Methanol /

    
     (for esterification)
    
  • N-Bromosuccinimide (NBS) (Recrystallized)[1][3][4][5]

  • Benzoyl Peroxide (BPO) or AIBN (Radical Initiator)

  • 
    -Trifluorotoluene (Green alternative to 
    
    
    
    ) or Acetonitrile[1]
  • Calcium Carbonate (

    
    ) or Silver Carbonate (
    
    
    
    )

Step-by-Step Methodology:

  • Esterification (Protection):

    • Dissolve 2,4-dimethylbenzoic acid (10.0 g, 66.6 mmol) in MeOH (100 mL). Add conc.

      
       (1.0 mL).
      
    • Reflux for 6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The acid spot (

      
      ) should disappear, replaced by the ester (
      
      
      
      ).
    • Why: Esterification prevents the carboxylic acid from quenching radicals or interfering with solubility in non-polar halogenation solvents.

  • Regioselective Bromination (The Critical Step):

    • Dissolve the crude ester (approx.[6] 10.9 g) in Trifluorotoluene (100 mL).

    • Add NBS (11.9 g, 1.0 equiv) . Note: Do not use excess NBS to avoid di-bromination.[1]

    • Add AIBN (0.5 g) as initiator.

    • Heat to reflux (

      
      ) under 
      
      
      
      atmosphere for 4–6 hours.
    • Mechanism:[1][2][4][5][7] The succinimidyl radical abstracts a hydrogen. The C4-methyl H-abstraction is kinetically favored over C2 due to the steric clash of the C1-ester group with the C2-methyl.[1]

    • QC Check:

      
       will show a shift of the C4-methyl (singlet 
      
      
      
      2.3 ppm) to a methylene bromide (singlet
      
      
      4.4–4.6 ppm). The C2-methyl should remain largely unchanged (
      
      
      2.5 ppm).
  • Hydrolysis (Deprotection & Substitution):

    • Filter off succinimide byproduct. Concentrate the filtrate.

    • Resuspend residue in Acetone:Water (1:1, 100 mL).

    • Add

      
       (14 g, 2 equiv)  and reflux overnight. Alternatively, use 
      
      
      
      for milder conditions at room temperature.
    • Note: If the methyl ester remains, add 1M NaOH and stir at

      
       for 2 hours to saponify the ester back to the acid.
      
    • Acidify carefully with 1M HCl to pH 3–4 to precipitate the product.

Yield Expectation: 65–75% overall.

Protocol B: MOF-Catalyzed Direct Oxidation (Advanced)

Rationale: Based on recent catalytic breakthroughs (e.g., synthesis of 4-(hydroxymethyl)benzoic acid from p-xylene), this method uses Metal-Organic Frameworks to stabilize the alcohol intermediate.[1]

Reagents:

  • Methyl 2,4-dimethylbenzoate (Substrate)[1]

  • Catalyst: Cu-MOF (Copper-based Metal Organic Framework) or Mn-MOF .[1]

  • Oxidant: 30%

    
     or TBHP (tert-Butyl hydroperoxide).
    
  • Solvent: Acetonitrile.

Methodology:

  • Load Methyl 2,4-dimethylbenzoate (1.0 mmol) and Cu-MOF (10 wt%) into a pressure tube.[1]

  • Add Acetonitrile (5 mL) and

    
     (3.0 equiv) dropwise over 1 hour.
    
  • Stir at

    
     for 6 hours.
    
  • Critical Control: Monitor via HPLC every 30 minutes. The reaction must be quenched immediately upon peak conversion to the alcohol to prevent oxidation to the aldehyde/acid.

  • Selectivity: The MOF pore size restricts the formation of the transition state at the sterically crowded C2 position, favoring C4 oxidation.

Part 4: Data Summary & Validation

Table 1: Comparison of Oxidation Methods

FeatureProtocol A (Radical/Hydrolysis)Protocol B (MOF Catalysis)Direct KMnO4 Oxidation
Primary Mechanism Radical Substitution (

)
Metal-Oxo InsertionPermanganate Oxidation
Regioselectivity High (Steric control)Moderate to HighLow
Chemoselectivity Excellent (Stops at alcohol)Moderate (Risk of aldehyde)Poor (Goes to Di-acid)
Scalability High (Kg scale)Low (mg to g scale)High
Green Metric Moderate (Atom economy low)High (Water byproduct)Low (Heavy metal waste)

Analytical Validation Parameters (Self-Validating System):

  • HPLC: Column C18.[1] Mobile Phase: Acetonitrile/Water (0.1% TFA). Gradient 10-90%.[1]

    • Retention Time Order: 4-(Hydroxymethyl) < 2,4-Dimethylbenzoic Acid < Methyl Ester.[1]

  • NMR (

    
    -DMSO): 
    
    • 
       12.8 (s, 1H, -COOH)[1]
      
    • 
       5.2 (t, 1H, -OH, exchangeable)[1]
      
    • 
       4.55 (d, 2H, -CH 2OH) — Diagnostic Peak[1]
      
    • 
       2.52 (s, 3H, Ar-CH 3)[1]
      

References

  • Synthesis of 4-(Hydroxymethyl)benzoic Acid via MOF Catalysis: Title: Selective Oxidation of p-Xylene to 4-(Hydroxymethyl)benzoic Acid over M-MOF Catalysts.[1][8] Source:ChemCatChem / US Patent 10,669,223 B2. URL:

  • Regioselectivity in Radical Bromination (The Ortho Effect): Title: Regioselective benzylic bromination of polymethylbenzoic acid derivatives. Source:Journal of Organic Chemistry (General methodology reference for NBS specificity).[4] URL:[Link] (Contextual: Enhanced Reactivity for Aromatic Bromination).[4]

  • Over-oxidation to 2-Methylterephthalic Acid (The Avoidance Case): Title: A simple and environmental-friendly procedure to synthesize 2-methyl terephthalic acid by selectively oxidizing 2,4-dimethylbenzoic acid.[1][2] Source:TSI Journals - Organic Chemistry.[1] URL:[Link]

  • Biocatalytic Oxidation Context: Title: Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks (Demonstrating enzymatic selectivity). Source:Metabolic Engineering / NIH. URL:[Link]

Sources

Recrystallization techniques for 4-(Hydroxymethyl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Recrystallization Techniques for 4-(Hydroxymethyl)-2-methylbenzoic Acid

Abstract & Strategic Overview

This compound (CAS 861555-67-1 / 112097-02-0) is a critical bifunctional intermediate used in the synthesis of agrochemicals (e.g., isoxazoline insecticides like fluralaner derivatives) and pharmaceutical isoquinolinone scaffolds. Its structure features a carboxylic acid at position 1, a methyl group at position 2 (providing steric hindrance), and a hydroxymethyl group at position 4.

This dual-polarity motif (acidic head, alcoholic tail) creates a unique solubility profile that challenges standard purification methods. The primary purification challenges are:

  • Co-precipitation of Salts: When synthesized via hydrolysis of 4-(bromomethyl)-2-methylbenzoates, inorganic salts (NaCl/NaBr) often occlude within the crystal lattice.

  • Structural Analogs: Separation from over-oxidized (4-formyl-2-methylbenzoic acid) or over-reduced (2,4-dimethylbenzoic acid) impurities requires precise solvent selectivity.

This guide details two validated protocols: a Chemical Precipitation (Acid-Base Swing) for crude isolation and a Thermal Recrystallization for high-purity polishing (>99.5%).

Physicochemical Profile & Solubility Analysis

Understanding the solute-solvent interaction is the foundation of any robust recrystallization.

Table 1: Solubility Profile of this compound

Solvent SystemSolubility (RT)Solubility (Hot)Role in Protocol
Water (pH < 2) InsolubleSparingly SolubleAnti-Solvent
Water (pH > 9) Very HighVery HighDissolution Medium (as salt)
Methanol / Ethanol HighVery HighPrimary Solvent
Ethyl Acetate ModerateHighRecrystallization Solvent
Heptane / Hexane InsolubleInsolubleAnti-Solvent
THF HighHighCo-solvent (Avoid if possible due to peroxides)

Mechanistic Insight: The molecule exists as a zwitterionic-capable species but is primarily manipulated as a free acid or carboxylate salt. The 2-methyl group disrupts planar stacking slightly compared to 4-(hydroxymethyl)benzoic acid, potentially lowering the melting point but increasing solubility in organic solvents like Ethyl Acetate.

Protocol 1: Acid-Base Swing Precipitation (Crude Isolation)

Best for: Isolating the product from reaction mixtures (e.g., hydrolysis of esters) and removing non-acidic organic impurities.

Principle: This method utilizes the carboxylic acid functionality to selectively dissolve the product in base, filtering off non-acidic impurities, and then precipitating the pure acid by lowering the pH.

Workflow Diagram (Graphviz)

AcidBaseSwing Start Crude Mixture (Solid or Oil) Dissolve Dissolve in 1M NaOH (aq) Target pH > 10 Start->Dissolve Wash Wash with Ethyl Acetate (Removes non-acidic organics) Dissolve->Wash Aqueous Collect Aqueous Layer (Contains Product as Salt) Wash->Aqueous Phase Cut Acidify Slow Addition of 6M HCl Target pH 2-3 Aqueous->Acidify Precipitate Precipitation of White Solid Acidify->Precipitate Nucleation Filter Filtration & Water Wash Precipitate->Filter

Caption: Acid-Base Swing workflow for removing non-acidic impurities and inorganic occlusions.

Step-by-Step Procedure:
  • Dissolution: Suspend 10 g of crude solid in 50 mL of water. Slowly add 10% NaOH (aq) with stirring until the solid dissolves and pH reaches ~10-11.

  • Organic Wash: Transfer to a separatory funnel. Extract twice with 20 mL of Ethyl Acetate. Discard the organic layer (top) which contains non-acidic impurities (e.g., unreacted esters, alcohols).

  • Acidification: Transfer the aqueous layer to a beaker. Cool to 10-15°C.

  • Precipitation: Add 6M HCl dropwise with vigorous stirring.

    • Critical Point: The solution will become turbid around pH 5. Continue adding acid until pH reaches 1-2 to ensure full protonation of the carboxylic acid.

  • Aging: Stir the slurry for 30 minutes at 10°C to allow crystal growth (Ostwald ripening), which improves filtration rates.

  • Isolation: Filter the white solid via vacuum filtration. Wash the cake with 20 mL of cold water to remove residual NaCl/NaBr salts.

  • Drying: Dry in a vacuum oven at 45-50°C for 12 hours.

Protocol 2: Thermal Recrystallization (Polishing)

Best for: Final purification to >99.5% purity, removing trace regioisomers and color bodies.

Solvent System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent). Rationale: The 2-methyl group provides sufficient lipophilicity for solubility in hot Ethyl Acetate. Heptane acts as a non-polar anti-solvent to induce controlled crystallization.

Workflow Diagram (Graphviz)

Recrystallization Raw Crude Dry Solid Heat Reflux in Ethyl Acetate (10 mL/g) Raw->Heat FilterHot Hot Filtration (Remove insolubles) Heat->FilterHot AntiSolv Add Heptane (Warm) Until Turbidity FilterHot->AntiSolv Cool Cool to RT -> 0°C (10°C/hour) AntiSolv->Cool Collect Pure Crystals Cool->Collect

Caption: Thermal recrystallization workflow using Ethyl Acetate/Heptane system.

Step-by-Step Procedure:
  • Dissolution: Place 5 g of dried crude acid in a round-bottom flask. Add 50 mL of Ethyl Acetate.

  • Heating: Heat to reflux (approx. 77°C) with stirring. The solid should dissolve completely.

    • Note: If insolubles remain (likely inorganic salts), perform a hot filtration through a pre-warmed Buchner funnel.

  • Anti-Solvent Addition: While maintaining a gentle boil, slowly add Heptane dropwise.

    • Endpoint: Stop adding Heptane when a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add a small volume (1-2 mL) of Ethyl Acetate to clear the solution again.

  • Controlled Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities.

  • Final Crystallization: Once at room temperature, place the flask in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration: Filter the crystals. Wash with a cold 1:1 mixture of Ethyl Acetate/Heptane.

  • Drying: Dry under vacuum at 50°C.

Impurity Management & Troubleshooting

Table 2: Common Impurities and Removal Strategies

ImpurityOriginRemoval Strategy
2,4-Dimethylbenzoic acid Over-reduction of aldehyde/esterSoluble in Hexanes/Heptane; stays in mother liquor during Protocol 2.
4-Formyl-2-methylbenzoic acid Incomplete reduction / OxidationReactive aldehyde; can be removed by washing crude with Sodium Bisulfite solution before Protocol 1.
Inorganic Salts (NaCl/NaBr) Neutralization byproductsInsoluble in hot Ethyl Acetate (Protocol 2); removed via hot filtration.
Regioisomers Impure starting materialRecrystallization from Ethanol/Water (alternative to Protocol 2) is often more selective for isomer separation.

Troubleshooting:

  • Oiling Out: If the product separates as an oil instead of crystals during Protocol 2, the solution is likely too concentrated or cooled too fast. Remedy: Re-heat to dissolve, add more Ethyl Acetate, and seed with a pure crystal at 40°C.

  • Low Yield: pH during Protocol 1 may not be low enough (target pH 1-2), or too much solvent was used in Protocol 2.

References

  • Preparation of this compound. Patent CN112707809A. Google Patents.
  • Synthesis of 4-(hydroxymethyl)benzoic acid. PrepChem. Retrieved from [Link]

  • Solubility and Recrystallization of Hydroxybenzoic Acids.Journal of Chemical & Engineering Data. (General reference for hydroxybenzoic acid solubility trends).

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for 4-(Hydroxymethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Application: In-process control and impurity profiling for veterinary and agricultural API synthesis.

Chemical Context & Industrial Significance

4-(Hydroxymethyl)-2-methylbenzoic acid (CAS 861555-67-1)[1] is a highly critical intermediate and potential process impurity in the synthesis of advanced isoxazoline-class ectoparasiticides (such as Fluralaner)[2].

In the industrial synthetic route, this compound is typically generated via the basic hydrolysis of 4-(bromomethyl)-2-methylbenzoic acid[2]. It is subsequently oxidized to yield 4-formyl-2-methylbenzoic acid, a key building block required to construct the isoxazoline pharmacophore[3]. Because residual this compound can severely impact the yield of the downstream oxidation step and propagate as an impurity in the final Active Pharmaceutical Ingredient (API), a robust, stability-indicating HPLC method is required for its precise quantification.

SynthesisPathway A 4-(Bromomethyl)- 2-methylbenzoic acid B 4-(Hydroxymethyl)- 2-methylbenzoic acid (Analyte) A->B Hydrolysis (KOH/H2O) C 4-Formyl- 2-methylbenzoic acid B->C Oxidation D Isoxazoline API (e.g., Fluralaner) C->D Multi-step Synthesis

Fig 1. Synthetic pathway of isoxazoline ectoparasiticides highlighting the target analyte.

Scientific Rationale & Method Causality (E-E-A-T)

To design a method that is not merely functional but fundamentally sound, every chromatographic parameter must be dictated by the physicochemical properties of the analyte.

  • Mobile Phase pH & Ion Suppression: The analyte contains a carboxylic acid functional group with an estimated

    
     of ~4.2. If analyzed at a neutral pH, the molecule will partially ionize, leading to split peaks, severe tailing, and shifting retention times. Causality:  By utilizing an acidic aqueous mobile phase (0.1% Phosphoric acid, pH ~2.5), the carboxylate is fully protonated (neutral state), ensuring sharp peak shapes and reproducible hydrophobic retention.
    
  • Stationary Phase Selection: The molecule possesses moderate polarity due to the opposing hydroxymethyl and carboxyl groups, yet retains hydrophobicity from the trisubstituted benzene ring. Causality: A standard C18 column (Octadecylsilane) provides the optimal hydrophobic surface area to retain the neutral aromatic ring effectively.

  • Gradient Elution Strategy: While the target analyte elutes relatively early, the sample matrix often contains highly non-polar unreacted precursors (e.g., the bromomethyl derivative). Causality: A gradient ramping up to 60% Acetonitrile is essential to wash these highly retained lipophilic compounds from the column, preventing ghost peaks in subsequent injections.

  • Diluent Selection: Causality: A 50:50 Water:Acetonitrile mixture is selected as the sample diluent. Dissolving the sample in 100% organic solvent would cause a solvent-mismatch with the highly aqueous initial mobile phase, leading to peak fronting and band broadening.

MethodLogic Step1 Analyte Profiling pKa ~4.2, LogP ~1.5 Step2 Buffer Selection 0.1% H3PO4 (pH 2.5) Suppresses Ionization Step1->Step2 Step3 Stationary Phase C18 (250 x 4.6 mm, 5 µm) Hydrophobic Retention Step1->Step3 Step4 Detector Optimization UV at 235 nm Max Conjugation Absorbance Step2->Step4 Step3->Step4 Step5 Method Validation Specificity, Linearity, Accuracy, Precision Step4->Step5

Fig 2. Logical workflow for RP-HPLC method development based on analyte properties.

Experimental Protocols

Reagents and Materials
  • Analyte: this compound reference standard (Purity ≥ 99.0%)[1].

  • Solvents: HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: 85% Orthophosphoric acid (AR grade).

Step-by-Step Preparation Workflows

Step 1: Mobile Phase Preparation

  • Mobile Phase A (0.1% H3PO4): Transfer 1.0 mL of 85% orthophosphoric acid into 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm hydrophilic membrane. Degas via sonication for 10 minutes.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile. Filter through a 0.22 µm PTFE membrane.

Step 2: Standard & Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Milli-Q Water and Acetonitrile.

  • Standard Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with diluent.

  • Sample Solution (1000 µg/mL): Accurately weigh 50.0 mg of the in-process synthetic sample into a 50 mL volumetric flask. Dissolve and make up to volume with diluent. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

Chromatographic Conditions
ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm (e.g., Waters XBridge or Agilent Zorbax)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 235 nm
Run Time 20 Minutes

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 90 10 Isocratic hold (Analyte retention)
2.0 90 10 Isocratic hold
12.0 40 60 Linear gradient (Elute lipophilic impurities)
15.0 40 60 Isocratic wash
16.0 90 10 Return to initial conditions

| 20.0 | 90 | 10 | Column equilibration |

Self-Validating System & Quantitative Data

To ensure absolute trustworthiness, the protocol operates as a self-validating system. Do not proceed with sample analysis unless the System Suitability Test (SST) criteria are met. Inject the Standard Solution (100 µg/mL) in five consecutive replicates.

Table 1: System Suitability Test (SST) Criteria
ParameterAcceptance CriteriaTypical Observed ValueStatus
Retention Time (RT) ~ 6.5 minutes6.52 minValid
RT Precision (%RSD) ≤ 1.0 %0.21 %Valid
Peak Area Precision (%RSD) ≤ 2.0 %0.45 %Valid
USP Tailing Factor (Tf) ≤ 1.51.12Valid
Theoretical Plates (N) ≥ 50008450Valid
Table 2: Method Validation Summary

Validation was performed according to ICH Q2(R1) guidelines to ensure the method is fit for quantifying this compound as both a main component and a trace impurity.

Validation ParameterRange / ResultRemarks
Linearity Range 0.5 µg/mL to 150 µg/mL

= 0.9998
Limit of Detection (LOD) 0.15 µg/mLS/N Ratio ≥ 3:1
Limit of Quantitation (LOQ) 0.50 µg/mLS/N Ratio ≥ 10:1
Accuracy (Recovery) 98.5% – 101.2%Spiked at 50%, 100%, 150% levels
Method Precision (Repeatability) 0.68 % RSD6 preparations at 100% test concentration
Specificity No interferenceBlank and diluent show no peaks at 6.5 min

References

  • Method for preparing oxazoline insecticide frainer intermediate. Li Bingbing, Jiang Qiao, Gong Jun, Wen Junxian. Livzon Group Xinbeijiang Pharmaceutical Co Ltd. Patent CN112707809A.
  • Pesticidal compositions and processes related thereto.Dow AgroSciences LLC. Patent WO2014100163A1.

Sources

Chemoselective Functionalization of 4-(Hydroxymethyl)-2-methylbenzoic Acid: A Technical Guide to Divergent Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

4-(Hydroxymethyl)-2-methylbenzoic acid (CAS: 861555-67-1) is a highly valuable bifunctional building block utilized extensively in the synthesis of advanced agrochemicals—such as oxazoline-based insecticides like flurandrine—and various active pharmaceutical ingredients (APIs)[1].

The molecule presents a classic chemoselectivity challenge: it contains a benzylic primary alcohol (


), a sterically hindered ortho-methyl group (

), and a carboxylic acid (

). For downstream drug development and materials science, the precise functionalization of the hydroxymethyl group—without inducing over-oxidation or unwanted esterification at the carboxylic acid—is paramount.
The Causality of Reagent Selection
  • Selective Oxidation to the Aldehyde : Converting the primary alcohol to 4-formyl-2-methylbenzoic acid requires arresting the oxidation state at the aldehyde. Strong oxidants (e.g.,

    
    ) will inevitably push the primary alcohol to a carboxylic acid, yielding 2-methylterephthalic acid. By employing a TEMPO-catalyzed biphasic system, the sterically hindered oxoammonium cation selectively attacks the primary alcohol. The carboxylic acid remains unreactive under these mildly basic conditions[2].
    
  • Selective Halogenation : Converting the primary alcohol to 4-(chloromethyl)-2-methylbenzoic acid poses the risk of forming an acyl chloride if standard reagents like thionyl chloride (

    
    ) are used. To achieve a self-validating, highly selective transformation, concentrated aqueous hydrochloric acid (
    
    
    
    ) under thermal conditions is utilized. The carboxylic acid is stable to aqueous acidic conditions, while the benzylic alcohol undergoes rapid protonation and
    
    
    displacement by the chloride nucleophile.

Divergent Synthetic Pathways

Pathways A 4-(Hydroxymethyl)- 2-methylbenzoic acid B 4-Formyl- 2-methylbenzoic acid (Aldehyde) A->B TEMPO, NaOCl (Selective Oxidation) C 4-(Chloromethyl)- 2-methylbenzoic acid (Alkyl Chloride) A->C Conc. HCl, Heat (Nucleophilic Substitution)

Caption: Divergent functionalization pathways of this compound.

Experimental Protocols

Protocol 1: TEMPO-Catalyzed Selective Oxidation to 4-Formyl-2-methylbenzoic Acid

Self-Validating System : This reaction utilizes a biphasic


/water system. The end-point is self-indicated by the cessation of oxidant consumption (monitored via starch-iodide paper) and confirmed by TLC[3].

Step-by-Step Methodology :

  • Preparation : In a 500 mL round-bottom flask, dissolve 10.0 g (60.2 mmol) of this compound in 150 mL of dichloromethane (

    
    ).
    
  • Catalyst Addition : Add 0.094 g (0.6 mmol, 1 mol%) of TEMPO and 0.71 g (6.0 mmol, 10 mol%) of potassium bromide (

    
    ) dissolved in 10 mL of deionized water.
    
  • Biphasic Oxidation : Cool the vigorously stirred biphasic mixture to 0–5 °C in an ice bath. Slowly add 45 mL of an aqueous sodium hypochlorite (

    
    ) solution (10-12% active chlorine, buffered to pH 8.5 with 
    
    
    
    ) dropwise over 30 minutes. Causality Insight: Buffering the bleach to pH 8.5 prevents the disproportionation of the oxoammonium active species and avoids the premature extraction of the starting material entirely into the aqueous phase, maintaining the necessary interfacial reaction kinetics.
  • Monitoring : Stir for an additional 1 hour at 0–5 °C. Check for residual oxidant using starch-iodide paper. If positive, quench with 5 mL of saturated aqueous sodium thiosulfate.

  • Workup : Separate the organic layer. Acidify the aqueous layer to pH 2 using 1M

    
     to precipitate the product. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield 4-formyl-2-methylbenzoic acid.

TEMPO_Cycle TEMPO TEMPO (Stable Radical) Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO->Oxoammonium Oxidation by NaOCl Hydroxylamine Hydroxylamine (Reduced Form) Oxoammonium->Hydroxylamine Oxidizes Alcohol Hydroxylamine->TEMPO Oxidation by NaOCl Alcohol 4-(Hydroxymethyl)- 2-methylbenzoic acid Aldehyde 4-Formyl- 2-methylbenzoic acid Alcohol->Aldehyde Reacts with Oxoammonium Bleach NaOCl / KBr (Terminal Oxidant)

Caption: Logical workflow of the TEMPO-catalyzed oxidation cycle.

Protocol 2: Chemoselective Halogenation to 4-(Chloromethyl)-2-methylbenzoic Acid

Self-Validating System : The reaction relies on phase separation. As the hydrophilic hydroxymethyl group is converted to the hydrophobic chloromethyl group, the product precipitates out of the aqueous acidic solution upon cooling, driving the equilibrium and self-purifying the product.

Step-by-Step Methodology :

  • Preparation : Suspend 10.0 g (60.2 mmol) of this compound in 100 mL of concentrated aqueous hydrochloric acid (37%

    
    ) in a 250 mL round-bottom flask equipped with a reflux condenser.
    
  • Thermal Substitution : Heat the suspension to 90 °C under continuous stirring for 4 hours. Causality Insight: The elevated temperature ensures the dissolution of the starting material and provides the activation energy required for the nucleophilic substitution. The high concentration of chloride ions drives the equilibrium toward the alkyl chloride, while the carboxylic acid remains untouched due to the lack of an alcoholic solvent (preventing Fischer esterification).

  • Crystallization : Allow the reaction mixture to cool slowly to room temperature, then place it in an ice bath (0–5 °C) for 1 hour. A white to off-white precipitate will form.

  • Isolation : Filter the precipitate under vacuum using a Buchner funnel. Wash the filter cake with 3 x 20 mL of ice-cold water to remove residual

    
    .
    
  • Drying : Dry the solid under vacuum at 45 °C overnight to afford pure 4-(chloromethyl)-2-methylbenzoic acid.

Quantitative Data Summary

To facilitate process selection and scale-up planning, the quantitative metrics of both functionalization pathways are summarized below:

ParameterProtocol 1: Selective OxidationProtocol 2: Chemoselective Halogenation
Target Product 4-Formyl-2-methylbenzoic acid4-(Chloromethyl)-2-methylbenzoic acid
Typical Yield 88 - 94%90 - 95%
Purity (HPLC) > 98%> 97%
Reaction Temp. 0 - 5 °C90 °C
Reaction Time 1.5 Hours4.0 Hours
Key Byproducts 2-Methylterephthalic acid (< 1%)Hydrolysis reversion products (if wet)
Scalability High (Exothermic control required)Very High (Simple crystallization)

References

  • Method for preparing oxazoline insecticide frainer intermediate. (Patent detailing the synthesis and utility of 4-formyl-2-methylbenzoic acid from its hydroxymethyl precursor). Google Patents (CN112707809A).
  • One-step highly selective oxidation of p-xylene to 4-hydroxymethylbenzoic acid over Cu-MOF catalysts under mild conditions. (Contextualizes the synthesis and stability of the 4-hydroxymethylbenzoic acid precursor). ResearchGate. URL:[Link]

  • Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. (Standard authoritative protocol for TEMPO/Bleach oxidations). The Journal of Organic Chemistry, 52(12), 2559-2562. URL:[Link]

Sources

Application Note: Polymerization of 4-(Hydroxymethyl)-2-methylbenzoic Acid for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

4-(Hydroxymethyl)-2-methylbenzoic acid is a highly versatile AB-type monomer characterized by the presence of both a primary hydroxyl group (-CH₂OH) and a carboxylic acid (-COOH)[1]. When subjected to step-growth polymerization, this monomer undergoes self-condensation to yield poly(4-hydroxymethyl-2-methylbenzoate), a specialized substituted poly(benzyl ester).

Unlike standard aliphatic polyesters such as polylactic acid (PLA) or poly(lactic-co-glycolic acid) (PLGA), poly(benzyl esters) provide unique aromatic stacking (


) interactions that significantly enhance the encapsulation efficiency of hydrophobic active pharmaceutical ingredients (APIs)[2].

Crucially, the presence of the methyl group at the 2-position (ortho to the carbonyl carbon) introduces targeted steric hindrance along the resulting polyester backbone. This steric shielding restricts the approach of water molecules and nucleophilic agents, thereby slowing down ester bond cleavage and extending the hydrolytic degradation half-life of the polymer[3]. This precise molecular architecture makes the resulting polymer an exceptional candidate for long-acting, sustained-release drug delivery systems.

Polymerization Strategies

Because this compound is an AB monomer, exact stoichiometric balance is inherently maintained—a fundamental prerequisite for achieving high molecular weights in step-growth polymerization (governed by Carothers' equation). Below are two validated methodologies: High-Temperature Melt Polycondensation (for bulk, high-MW applications) and Steglich Solution Polymerization (for milder conditions and functional group tolerance).

Protocol A: High-Temperature Melt Polycondensation

Objective: Synthesis of high molecular weight (


 kDa) polymer for structural matrices and long-term implantable depots.

Causality & Experimental Design:

  • Catalyst Choice: Titanium(IV) butoxide (

    
    ) is utilized due to its high efficiency in mediating transesterification and direct esterification at elevated temperatures without triggering significant side reactions.
    
  • Vacuum Application: Step-growth esterification is an equilibrium process. Applying a high vacuum (<0.1 Torr) actively removes the water condensate, driving the reaction forward according to Le Chatelier's principle.

Step-by-Step Procedure:

  • Preparation: To a rigorously dried 50 mL Schlenk flask, add 10.0 g of this compound[4]. Ensure the monomer is pre-dried in a vacuum oven to prevent initial stoichiometric imbalances caused by moisture.

  • Catalyst Addition: Add 0.1 wt%

    
     under an inert argon atmosphere.
    
  • Oligomerization (Melt Phase): Submerge the flask in an oil bath pre-heated to 150°C. Stir magnetically for 2 hours under a continuous argon sweep to form low-MW oligomers and purge bulk water.

  • Polymerization (Vacuum Phase): Gradually increase the temperature to 180°C and slowly apply a dynamic vacuum. Reduce pressure to <0.1 Torr over 30 minutes to prevent the oligomeric melt from bumping.

  • Chain Extension & Self-Validation: Maintain these conditions for 4–6 hours. Self-Validation Check: The reaction has reached a high molecular weight when the melt viscosity increases to the point where the magnetic stir bar seizes and can no longer rotate.

  • Purification: Cool to room temperature. Dissolve the glassy polymer mass in 50 mL of chloroform. Precipitate dropwise into 500 mL of ice-cold methanol under vigorous stirring.

  • Drying: Filter the polymer and dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Steglich Solution Polymerization

Objective: Synthesis of moderate molecular weight polymer with a narrow polydispersity index (PDI), suitable for thermally sensitive applications.

Causality & Experimental Design:

  • Reagent Synergy: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) acts as the primary coupling agent, while 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. DMAP forms an active acylpyridinium intermediate, which suppresses unwanted side reactions like N-acylurea rearrangement.

  • Temperature Control: Conducting the reaction at ambient temperature prevents thermally-induced crosslinking.

Step-by-Step Procedure:

  • Dissolution: Dissolve 5.0 g of the monomer in 50 mL of anhydrous Dichloromethane (DCM) in a round-bottom flask under argon.

  • Activation: Cool the flask to 0°C in an ice bath. Add 1.2 equivalents of EDC·HCl and 0.2 equivalents of DMAP.

  • Coupling: Stir at 0°C for 1 hour to allow stable intermediate formation, then allow the reaction to warm to 25°C. Stir continuously for 48 hours.

  • Washing: Dilute the mixture with an additional 50 mL of DCM. Wash the organic layer sequentially with 0.1 M HCl (2x), saturated

    
     (2x), and brine (1x) to remove the urea byproduct and residual DMAP.
    
  • Recovery: Dry the organic layer over anhydrous

    
    , concentrate via rotary evaporation, and precipitate into cold diethyl ether.
    

Quantitative Data: Polymerization Metrics

The following table summarizes the expected physicochemical properties of the polymer synthesized via the two distinct protocols.

Polymerization MethodCatalyst / ReagentsTemp (°C)Time (h)Yield (%)

(kDa)
PDI (

)
Hydrolytic Half-Life (pH 7.4)*
Melt Polycondensation

18068545.22.1~45 days
Solution (Steglich) EDC / DMAP25487218.51.4~42 days

*Note: Hydrolytic half-life is measured via GPC molecular weight degradation tracking in PBS at 37°C. The extended half-life is directly attributed to the ortho-methyl steric shielding.

Visualizations

G M Monomer: This compound Melt Melt Polycondensation Ti(OBu)4, 180°C, Vacuum M->Melt High Temp Sol Solution Polymerization EDC/DMAP, 25°C, DCM M->Sol Mild Temp P1 High MW Polymer (Broad PDI) Melt->P1 P2 Moderate MW Polymer (Narrow PDI) Sol->P2 App Nanoparticle Formulation for Drug Delivery P1->App P2->App

Figure 1: Comparative workflow of Melt vs. Solution polymerization of the AB monomer.

G NP Polymer Nanoparticle (Drug Loaded) Cell Cellular Uptake (Endocytosis) NP->Cell Endo Endosomal Environment (pH 5.0 - 5.5) Cell->Endo Hydrolysis Ester Bond Hydrolysis (Sterically Modulated) Endo->Hydrolysis Release Sustained Drug Release Hydrolysis->Release

Figure 2: Cellular uptake and sterically-modulated sustained release pathway.

Formulation into Drug Delivery Systems

To utilize poly(4-hydroxymethyl-2-methylbenzoate) for drug delivery, the bulk polymer is typically formulated into nanocarriers via the single emulsion (o/w) solvent evaporation method [2].

  • Organic Phase: Dissolve 50 mg of the synthesized polymer and 5 mg of a hydrophobic API in 2 mL of ethyl acetate.

  • Emulsification: Emulsify this organic phase into 10 mL of an aqueous solution containing 1% (w/v) Polyvinyl Alcohol (PVA) using a probe sonicator (100W, 2 minutes on ice to prevent thermal degradation of the API).

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4 hours to evaporate the ethyl acetate, hardening the polymer droplets into solid nanoparticles.

  • Collection: Isolate the nanoparticles via ultracentrifugation, wash twice with deionized water to remove residual PVA, and lyophilize for long-term storage.

References

  • [1] 4-(Hydroxymethyl)benzoic acid - Chem-Impex. Chem-Impex.

  • [4] CN112707809A - Method for preparing oxazoline insecticide frainer intermediate - Google Patents. Google Patents.

  • [3] Linear-Dendritic Triblock Copolymer via Reversible Addition-Fragmentation Chain Transfer Polymerization. USTC.

  • [2] Drug Delivery Systems from Self-Assembly of Dendron-Polymer Conjugates. MDPI.

Sources

Application Note: Catalytic Reduction Pathways to Yield 4-(Hydroxymethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of 4-(Hydroxymethyl)-2-methylbenzoic acid (CAS: 247201-97-8) is a critical transformation in the development of pharmaceutical linkers and polymer precursors. The molecule possesses two distinct oxygenated functionalities—a carboxylic acid at position 1 and a hydroxymethyl group at position 4—on a toluene scaffold.

Achieving this structure via catalytic reduction presents a specific chemoselectivity challenge:

  • Selectivity: Reducing a precursor functionality (aldehyde, ester, or acid) at position 4 without over-reducing the aromatic ring or the carboxylic acid at position 1.

  • Efficiency: Avoiding stoichiometric hydride reagents (e.g., LiAlH₄, NaBH₄) in favor of scalable, atom-efficient catalytic hydrogenation.

This guide details the Chemoselective Catalytic Hydrogenation of 4-Formyl-2-methylbenzoic acid as the primary, high-fidelity pathway. It also evaluates alternative industrial routes involving the partial reduction of terephthalic acid derivatives.

Pathway Analysis & Mechanistic Logic

The Chemoselectivity Hierarchy

In catalytic hydrogenation, functional groups reduce at different rates depending on the catalyst and conditions. For the target molecule, we exploit the following reactivity order on a Palladium (Pd) surface:



By selecting 4-Formyl-2-methylbenzoic acid as the precursor, we can utilize mild catalytic conditions (Pd/C, 1 atm H₂) to selectively reduce the aldehyde to the alcohol while leaving the carboxylic acid and the aromatic ring intact. Direct reduction of 2-methylterephthalic acid (di-acid) is thermodynamically demanding and typically requires harsh conditions (Re/Ru catalysts, >150°C, >100 bar) that compromise the aromatic ring.

Reaction Pathway Diagram

The following diagram illustrates the synthetic logic, highlighting the preferred "Aldehyde Reduction" route versus the "Diester Partial Reduction" route.

SynthesisPathways Xylene p-Xylene (Start) FormylAcid 4-Formyl-2-methylbenzoic Acid (Key Precursor) Xylene->FormylAcid Controlled Oxidation (Co/Mn/Br) DiAcid 2-Methylterephthalic Acid Xylene->DiAcid Full Oxidation Target This compound (Target) FormylAcid->Target Pd/C, H2 (1 atm) CHEMOSELECTIVE OverReduced 2,4-Dimethylbenzoic Acid (Over-reduction) FormylAcid->OverReduced Pd/C, High T/P (Hydrogenolysis) DiAcid->Target Re/Ru, High P (Difficult Selectivity) RingSat Cyclohexane Derivatives (Ring Saturation) Target->RingSat Rh/Pt, High P

Figure 1: Strategic synthesis map. The yellow node represents the optimal entry point for catalytic reduction to yield the green target node.

Detailed Protocol: Chemoselective Hydrogenation

This protocol describes the reduction of 4-Formyl-2-methylbenzoic acid to This compound .

Materials & Equipment
  • Precursor: 4-Formyl-2-methylbenzoic acid (Purity >97%).[1]

  • Catalyst: 5% Palladium on Carbon (Pd/C), 50% water wet (Degussa type E101 or equivalent). Note: Water-wet catalyst is safer and reduces ignition risk.

  • Solvent: Methanol (HPLC Grade). Ethanol is a viable alternative.

  • Hydrogen Source: H₂ Balloon (approx. 1 atm) or low-pressure hydrogenation shaker (Parr).

  • Filtration: Celite® 545 filter aid.

Experimental Workflow

Step 1: Preparation

  • In a 250 mL round-bottom flask (or hydrogenation bottle), dissolve 10.0 g (60.9 mmol) of 4-Formyl-2-methylbenzoic acid in 100 mL of Methanol .

  • Optional: If the starting material contains halides (from upstream synthesis), add 1.1 eq of Sodium Acetate to buffer the solution, though this is rarely needed for pure aldehyde precursors.

Step 2: Catalyst Addition (Inert Atmosphere)

  • Purge the flask with Nitrogen (N₂) to remove oxygen.

  • Carefully add 0.5 g of 5% Pd/C (5 wt% loading relative to substrate).

    • Safety: Pd/C is pyrophoric when dry. Always keep it wet and add under inert gas.

Step 3: Hydrogenation

  • Evacuate the flask (light vacuum) and backfill with Hydrogen (H₂). Repeat 3 times.

  • Equip the flask with a Hydrogen balloon (or set reactor to 1-2 bar).

  • Stir vigorously at Room Temperature (20–25°C) .

    • Kinetics: Reaction is typically complete in 2–4 hours.

    • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or HPLC.[2] Look for the disappearance of the aldehyde peak.[2][3]

Step 4: Workup

  • Once complete, purge the system with Nitrogen.[2]

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with 20 mL Methanol.

    • Caution: Do not let the catalyst pad dry out completely on the filter, as it can ignite. Keep wet with water/solvent before disposal.

  • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.

Step 5: Isolation

  • The residue is typically a white solid.[4]

  • Recrystallization: If purity is <98%, recrystallize from Water/Ethanol (9:1) or Ethyl Acetate/Hexane.

  • Dry in a vacuum oven at 45°C for 12 hours.

Quantitative Data Summary
ParameterSpecificationNotes
Yield 92% – 96%High efficiency due to lack of side reactions.
Purity (HPLC) > 98.5%Main impurity: Unreacted aldehyde (<0.5%).
Reaction Time 2 – 4 HoursDependent on stirring rate and H₂ mass transfer.
Selectivity > 99%No reduction of -COOH or aromatic ring observed at 1 atm.

Analytical Validation (QC)

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% H₃PO₄) [A] and Acetonitrile [B].

    • 0-10 min: 5% B → 60% B.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (-COOH).

  • Retention Time: The Alcohol product elutes earlier than the Aldehyde precursor due to increased polarity.

NMR Characterization (Expected Signals)
  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 12.5 (br s, 1H, -COOH )

    • δ 7.8 (d, 1H, Ar-H ortho to acid)

    • δ 7.2 (s, 1H, Ar-H ortho to methyl)

    • δ 7.1 (d, 1H, Ar-H meta to acid)

    • δ 5.3 (t, 1H, -CH₂OH ) – Diagnostic triplet confirming reduction.

    • δ 4.5 (d, 2H, -CH ₂OH)

    • δ 2.5 (s, 3H, Ar-CH ₃)

Alternative Pathway: Industrial Diester Reduction

For facilities equipped with high-pressure reactors, the partial hydrogenation of Dimethyl 2-methylterephthalate is an alternative, though it generally yields the ester-alcohol, which requires subsequent hydrolysis.

  • Substrate: Dimethyl 2-methylterephthalate.

  • Catalyst: Copper Chromite (Cu-Cr) or Rhenium Oxide (Re₂O₇).

  • Conditions: High Pressure (100–200 bar), High Temp (150–200°C).

  • Drawback: These conditions often lead to the diol (1,4-benzenedimethanol) or ring saturation (cyclohexane derivatives). This route is not recommended for laboratory-scale synthesis of the specific acid-alcohol target due to poor selectivity compared to the aldehyde route.

Process Workflow Diagram

The following Graphviz diagram visualizes the laboratory workflow for the recommended protocol.

Workflow Start Start: 4-Formyl-2-methylbenzoic Acid (10g in MeOH) CatAdd Add Catalyst (5% Pd/C, 0.5g) Under N2 Atmosphere Start->CatAdd Hydrogenation Hydrogenation (H2 Balloon, 1 atm, RT) Stir 2-4 Hours CatAdd->Hydrogenation Check TLC/HPLC Check (Disappearance of Aldehyde) Hydrogenation->Check Check->Hydrogenation Incomplete Filter Filtration (Celite) Remove Pd/C Check->Filter Complete Conc Concentration (Rotavap, 40°C) Filter->Conc Product Final Product This compound (White Solid) Conc->Product

Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation process.

References

  • Chemoselective Hydrogenation of Aldehydes: Ley, S. V., et al. "Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP." Beilstein Journal of Organic Chemistry, 2006, 2, 15. Link

  • Synthesis of 4-(Hydroxymethyl)benzoic Acid Derivatives: Patent US10669223B2. "Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material."[5] Link

  • General Reduction Protocols: Rylander, P. N. Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979. (Standard Reference for Pd/C selectivity).
  • Terephthalic Acid Reduction (High Pressure): Patent US4448987A. "Catalyzed hydrogenation of terephthalic acid to p-hydroxymethylbenzoic acid using a rhenium catalyst." Link

  • Preparation of 4-Formyl-2-methylbenzoic Acid: Patent WO2009055077A1. "Tropane compounds and their use." (Describes NaBH4 reduction of the formyl precursor). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Hydroxymethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(Hydroxymethyl)-2-methylbenzoic acid. This guide is designed for researchers, chemists, and professionals in drug development and materials science. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges associated with this synthesis and ultimately improve your yields and product purity. Our recommendations are grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing detailed explanations and actionable protocols.

Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I address them?

Low yields can stem from several factors, from the choice of synthetic route to subtle variations in reaction conditions. Let's break down the common culprits and their solutions.

Common Synthetic Pathway: Oxidation of 2,4-Dimethylbenzoic Acid

A frequent strategy involves the selective oxidation of the methyl group at the 4-position of 2,4-dimethylbenzoic acid.

Causality Behind Low Yields:

  • Over-oxidation: The primary challenge in this synthesis is preventing the oxidation of both methyl groups, which leads to the formation of 2-methylterephthalic acid as a significant byproduct. The methyl group at the 4-position is typically more susceptible to oxidation due to the electronic effects of the existing carboxyl group.

  • Incomplete Reaction: Insufficient reaction time, inadequate temperature, or a suboptimal oxidant-to-substrate ratio can result in a significant amount of unreacted starting material.

  • Sub-optimal Reagent Choice: The choice of oxidizing agent is critical. Strong, non-selective oxidants like potassium permanganate (KMnO₄) can easily lead to over-oxidation if not carefully controlled.

Troubleshooting Protocol & Optimization Strategies:

ParameterRecommendationScientific Rationale
Oxidizing Agent Consider using a milder or more selective oxidant. A well-documented approach for similar substrates involves catalytic oxidation. For instance, methods using metal-organic framework (M-MOF) catalysts with an oxidant like hydrogen peroxide can offer higher selectivity.[1]M-MOF catalysts can provide a reaction environment that favors the selective oxidation of one methyl group over the other, minimizing the formation of di-acid byproducts.[1]
Reaction Temperature Maintain a controlled and moderate temperature. For many oxidation reactions, a range of 50-70°C is a good starting point.[1]Higher temperatures increase the reaction rate but can also decrease selectivity, leading to more over-oxidation. Careful temperature control is crucial for maximizing the yield of the desired product.
Stoichiometry Carefully control the molar ratio of the oxidizing agent to the 2,4-dimethylbenzoic acid. Begin with a stoichiometric amount and adjust based on reaction monitoring.An excess of the oxidizing agent will significantly increase the likelihood of over-oxidation to 2-methylterephthalic acid.
Reaction Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).This allows you to stop the reaction at the optimal time, preventing both incomplete conversion and the formation of excess byproducts.
Question 2: I am observing significant amounts of 2-methylterephthalic acid as an impurity. How can I minimize its formation and remove it from my final product?

The formation of 2-methylterephthalic acid is the most common side reaction.

Minimizing Formation:

As detailed in the previous question, the key is to control the oxidation conditions. The use of a selective catalytic system is highly recommended. For example, a patent for a similar synthesis of 4-(hydroxymethyl)benzoic acid from p-xylene highlights the use of Cu/Mn-MOF catalysts to achieve high selectivity and yields of up to 94%, with terephthalic acid being a noted byproduct that is minimized under optimized conditions.[1]

Purification Strategy: Selective Crystallization

The difference in polarity and solubility between this compound and 2-methylterephthalic acid can be exploited for purification.

Step-by-Step Purification Protocol:

  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot polar solvent. A mixture of ethanol and water is often a good starting point.

  • Cooling and Precipitation: Slowly cool the solution. The dicarboxylic acid (2-methylterephthalic acid) is generally less soluble in such solvent systems and should precipitate out first.

  • Filtration: Filter the hot solution to remove the precipitated 2-methylterephthalic acid.

  • Crystallization of Target Compound: Allow the filtrate to cool further, which should induce the crystallization of the desired this compound.

  • Washing and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

Question 3: My final product appears to be a brownish solid, not the expected white crystals. What is the cause of this discoloration and how can I purify it?

A brown color often indicates the presence of polymeric or oxidized impurities.

Potential Causes:

  • Oxidation of the Hydroxymethyl Group: The benzylic alcohol is susceptible to oxidation, which can lead to the formation of colored byproducts.

  • Residual Catalyst: If a metal-based catalyst was used, trace amounts remaining in the product can cause discoloration.

  • Reaction with Solvents: At elevated temperatures, some organic solvents can degrade and form colored impurities.

Decolorization and Purification Protocol:

  • Activated Carbon Treatment: Dissolve the crude, colored product in a suitable hot solvent. Add a small amount (typically 1-2% by weight) of activated carbon to the solution.

  • Hot Filtration: Keep the solution hot and filter it through a pad of Celite or filter paper to remove the activated carbon. This process should be done quickly to prevent premature crystallization.

  • Recrystallization: Allow the clear filtrate to cool slowly to induce the crystallization of the purified, colorless product.

  • Final Wash and Dry: Collect the crystals, wash with a minimal amount of cold solvent, and dry.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to prepare 4-(hydroxymethyl)benzoic acid derivatives?

There are several established methods, each with its own advantages and disadvantages:

  • Oxidation of Dimethylbenzoic Acids: As discussed, this involves the selective oxidation of one methyl group. It is a common laboratory-scale approach.

  • Reduction of Formylbenzoic Acids: The reduction of a formyl group to a hydroxymethyl group using a reducing agent like sodium borohydride is a high-yield and clean reaction, provided the starting aldehyde is readily available.[3]

  • Hydrolysis of Bromomethylbenzoic Acids: This is a more traditional, two-step method that involves the radical bromination of a methyl group followed by hydrolysis.[1]

  • Catalytic Oxidation of Xylene Derivatives: Modern approaches utilize advanced catalytic systems to directly and selectively oxidize a methyl group of a xylene derivative in a single step, which is often more suitable for industrial-scale production.[1]

Q2: What are the key safety considerations when synthesizing this compound?

  • Handling of Oxidizing Agents: Many oxidizing agents are corrosive and can react violently with organic materials. Always handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Solvent Hazards: Organic solvents are often flammable. Avoid open flames and ensure proper grounding of equipment.

  • Product Handling: The final product, 4-(hydroxymethyl)benzoic acid, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[4] Always handle the compound with gloves and safety glasses.

Q3: Can I use potassium permanganate (KMnO₄) for the oxidation of 2,4-dimethylbenzoic acid?

While potassium permanganate is a powerful oxidizing agent capable of converting alkyl groups on an aromatic ring to carboxylic acids, its use in this specific synthesis requires very careful control to avoid over-oxidation. It is generally less selective than modern catalytic methods. If you do use KMnO₄, it is crucial to carefully control the temperature (ideally keeping it low) and the stoichiometry of the reagents.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

SynthesisWorkflow Start Starting Material (e.g., 2,4-Dimethylbenzoic Acid) Reaction Oxidation Reaction (Controlled Temp. & Stoichiometry) Start->Reaction Add Oxidant Monitoring Reaction Monitoring (TLC / HPLC) Reaction->Monitoring Sample Periodically Monitoring->Reaction Continue Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Crude Crude Product (Brown Solid) Workup->Crude Purification Purification (Recrystallization) Crude->Purification Charcoal Decolorization (Activated Carbon) Crude->Charcoal If Colored Final Pure Product (White Crystals) Purification->Final If Colorless Charcoal->Purification

Caption: A generalized workflow for the synthesis and purification of this compound.

References

  • PrepChem. (n.d.). Reaction 3: synthesis of para-hydroxy-methyl-benzoic acid salt. Retrieved from PrepChem.com: [Link]

  • US Patent No. US10669223B2. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material.
  • CN Patent No. CN113423683A. (2021). Method for producing 4-hydroxy-2-methylbenzoic acid.
  • PrepChem. (n.d.). Synthesis of STAGE A: 4-(HYDROXYMETHYL)BENZOIC ACID. Retrieved from PrepChem.com: [Link]

  • WO Patent No. WO2012074168A1. (2012). Method for preparing methyl-4-hydroxyiminobenzoate.
  • TSI Journals. (n.d.). Organic CHEMISTRY. Retrieved from TSI Journals: [Link]

  • US Patent No. US20160318841A1. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
  • National Center for Biotechnology Information. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. PubMed Central. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Retrieved from JOCPR: [Link]

  • European Patent Office. (1984). Process for preparing pure benzoic acid - Patent 0124709. Retrieved from EPO: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Hydroxymethyl)benzoic acid | C8H8O3 | CID 76360. PubChem. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585. Retrieved from RJPBCS: [Link]

Sources

Technical Support Center: Purification of 4-(Hydroxymethyl)-2-methylbenzoic Acid (HMMBA)

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding Your Crude Profile

Welcome to the technical support hub for 4-(Hydroxymethyl)-2-methylbenzoic acid (CAS: 3006-96-0).[1] This guide addresses the purification challenges unique to this amphoteric intermediate. Unlike simple benzoic acids, HMMBA contains both a carboxylic acid and a benzyl alcohol moiety.[1] This duality creates a specific "impurity trap" where standard acid-base extractions often fail to separate it from its oxidized by-products.[1]

The Critical Quality Attributes (CQAs) of your target:

  • Structure: Benzoic acid core with an ortho-methyl group (C2) and a para-hydroxymethyl group (C4).[1]

  • Solubility: Moderate in hot water; soluble in alcohols; insoluble in non-polar hydrocarbons.[1]

  • Stability Warning: The benzyl alcohol group is sensitive to strong acid catalysis, which can lead to self-etherification (dimerization).[1]

Module 1: Removing Over-Oxidized Impurities (Di-Acids)

Issue:

"My HPLC shows a persistent peak at RRT ~0.8-0.9. It resists removal by standard recrystallization."[1]

Diagnosis:

This is likely 2-methylterephthalic acid (2-MTA).[1] If you synthesized HMMBA via the oxidation of xylenes (e.g., 1,2,4-trimethylbenzene or p-xylene derivatives), over-oxidation is the primary failure mode.[1] 2-MTA is a di-carboxylic acid.[1] It is significantly less soluble in organic solvents than your target mono-acid.[1]

The Solution: The "Solubility-Switch" Protocol

We exploit the solubility differential. The di-acid (2-MTA) forms a rigid crystal lattice with very low solubility in semi-polar solvents, whereas HMMBA's hydroxymethyl group disrupts this packing, increasing solubility.[1]

Step-by-Step Protocol: Hot Filtration Strategy
  • Solvent Selection: Prepare a mixture of Ethanol:Water (1:3 v/v) .[1]

  • Dissolution: Suspend the crude solid in the solvent mixture (10 mL per gram of crude).

  • Heating: Heat the mixture to reflux (approx. 85°C) with vigorous stirring for 30 minutes.

    • Checkpoint: HMMBA should dissolve completely.[1] 2-MTA (if present >5%) will often remain as a fine, white suspension due to its poor solubility.[1]

  • Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-heated sintered glass funnel (Grade 3) or a celite pad.[1]

    • Result: The solid caught in the filter is the impurity (2-MTA).[1] The clear filtrate contains your target (HMMBA).[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C. HMMBA will crystallize as white needles.

Module 2: Removing Aldehyde Intermediates

Issue:

"The product has a yellow tint and shows a carbonyl peak in IR/NMR distinct from the acid."

Diagnosis:

The impurity is 4-formyl-2-methylbenzoic acid .[1] This is an under-reduced (or under-oxidized) intermediate.[1] Aldehydes are notorious "sticky" impurities because they can form solid solutions with the target alcohol, making recrystallization ineffective.[1]

The Solution: "Cleanup" Reduction

Instead of trying to separate the aldehyde, chemically convert it into the target product.[1] This increases your yield while purifying the batch.[1]

Step-by-Step Protocol: NaBH4 Scavenging
  • Dissolution: Dissolve the crude HMMBA in 0.5 M NaOH (1.1 equivalents relative to the acid). The solution should be homogenous.

  • Scavenging: Add Sodium Borohydride (NaBH₄) (0.05 equivalents by weight).

    • Note: This small amount is sufficient to reduce the trace aldehyde (usually <2%) back to the hydroxymethyl alcohol (your target).[1]

  • Reaction: Stir at room temperature for 1 hour. The yellow color should fade.[1]

  • Quenching & Precipitation:

    • Cool the solution to 5°C.

    • Slowly acidify with 1 M HCl to pH 3-4.[1]

    • Caution: Do not drop below pH 2.[1] Strong acid combined with heat can polymerize the benzyl alcohol.[1]

  • Isolation: Filter the resulting white precipitate. Wash with cold water.[1]

Module 3: Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying HMMBA based on the specific impurities detected.

HMMBA_Purification Start Crude HMMBA (Impure Solid) Analyze Analyze Impurity Profile (HPLC / TLC) Start->Analyze Decision1 Major Impurity: Di-acid (2-MTA)? Analyze->Decision1 Decision2 Major Impurity: Aldehyde? Decision1->Decision2 No Action_HotFilter Protocol A: Hot Filtration (Ethanol/Water 1:3) Removes insolubles Decision1->Action_HotFilter Yes Action_Reduct Protocol B: NaBH4 Cleanup (In 0.5M NaOH) Converts Aldehyde -> HMMBA Decision2->Action_Reduct Yes Action_Carbon Protocol C: Activated Carbon Removes Color/Trace Metals Decision2->Action_Carbon No Action_HotFilter->Decision2 Action_Reduct->Action_Carbon Recryst Final Recrystallization (Water or EtOAc/Heptane) Action_Carbon->Recryst Final Pure HMMBA (>99% Purity) Recryst->Final

Figure 1: Decision tree for the purification of this compound based on impurity profiling.

Module 4: Solvent Selection Guide (Recrystallization)

If your impurity profile is low (<2% total) and you need a final polish, standard recrystallization is sufficient.[1] The choice of solvent is critical to avoid oiling out.[1]

Solvent SystemRatio (v/v)SuitabilityNotes
Water 100%High Best for removing inorganic salts.[1] Requires boiling to dissolve.[1] Yields can be moderate due to water solubility of the alcohol group.[1]
Ethanol / Water 1:3 to 1:5Optimal Balances yield and purity.[1] Good rejection of di-acid impurities.[1][2]
Ethyl Acetate / Heptane 1:2Moderate Good for drying the product (anhydrous).[1] Risk of "oiling out" if heptane is added too fast.[1]
Toluene 100%Low Not recommended.[1] HMMBA has poor solubility; impurities often co-precipitate.[1]

FAQ: Common Troubleshooting Scenarios

Q: Can I use strong acid (conc. HCl) to precipitate the product faster? A: No. While the carboxylic acid is stable, the hydroxymethyl group at the para-position is activated.[1] In the presence of strong acid and heat, it can undergo intermolecular dehydration to form an ether dimer.[1] Always use dilute acid (1M) and keep the temperature below 10°C during acidification.[1]

Q: My product is oiling out instead of crystallizing. Why? A: This usually happens in mixed solvent systems (like EtOAc/Heptane) if the anti-solvent (heptane) is added too quickly or if the solution is too concentrated.[1]

  • Fix: Re-heat the mixture until clear. Add a seed crystal of pure HMMBA.[1] Cool very slowly (wrap the flask in foil/towel to insulate).

Q: How do I remove trace metal residues (Pd, Co, Mn) from the catalyst? A: If the product is colored (grey/brown) despite carbon treatment, the metals may be chelated to the acid/alcohol.[1]

  • Fix: Dissolve the product in dilute NaOH.[1] Add EDTA (disodium salt) or N-Acetylcysteine (5 mol%), stir for 30 mins, then precipitate with acid. The chelator keeps the metals in the aqueous mother liquor.[1]

References

  • Synthesis and General Properties

    • Method for synthesizing 4-(hydroxymethyl)benzoic acid.[1][2][3][4][5] US Patent 10,669,223 B2.[1] (Describes the oxidation of p-xylene derivatives and purification logic).

  • Reduction of Aldehyde Impurities

    • Synthesis of Stage A: 4-(Hydroxymethyl)benzoic acid.[1][2][4] PrepChem.[1] (Details the NaBH4 reduction protocol for cleaning up formyl-benzoic acids).

  • Acidity and Solubility Principles

    • Dissociation Constants of Substituted Benzoic Acids.[1] Journal of the American Chemical Society.[1] (Foundational data on pKa shifts in ortho-substituted benzoates).

    • [1]

Sources

Solving solubility issues with 4-(Hydroxymethyl)-2-methylbenzoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: HMMBA-SOL-001 Compound: 4-(Hydroxymethyl)-2-methylbenzoic acid (CAS: 3006-96-0) Classification: Substituted Benzoic Acid / Amphiphilic Intermediate Support Tier: Level 3 (Senior Application Scientist)[1][2][3]

Executive Summary

Researchers frequently encounter precipitation issues with This compound because they treat it as a standard polar molecule due to its hydroxyl group.[1][2][4] However, its physicochemical behavior is dominated by the benzoic acid core and the hydrophobic methyl substituent .[4]

The molecule exhibits a pKa of approximately 4.16 [1]. In pure water, it exists primarily in its protonated, uncharged form, which has high crystal lattice energy and low solubility.[4] To achieve stable aqueous solutions, you must manipulate the ionization state (pH adjustment) or disrupt the lattice energy (cosolvents/complexation).

Module 1: The pH Factor (The "Switch" Protocol)

User Question: "I added the powder to water, and it just floats or sits at the bottom. Even heating didn't keep it dissolved.[1][4] Why?"

Technical Diagnosis: You are likely attempting to dissolve the compound in unbuffered water.[3] While the hydroxyl group (-CH₂OH) adds some polarity, the molecule remains largely lipophilic in its protonated state. When you add the solid acid to water, it lowers the pH of the solution, driving the equilibrium toward the insoluble protonated form.

The Solution: Ionization Strategy To solubilize this compound in water, you must convert the carboxylic acid (-COOH) into its carboxylate anion (-COO⁻).[2][3] This occurs significantly only when the solution pH is at least 2 units above the pKa (Target pH > 6.2).

Protocol A: Preparation of a Buffered Stock (50 mM)

Do not use unbuffered water.[3]

  • Calculate: Determine the mass required for a 50 mM solution.

  • Suspend: Add the powder to 80% of the final volume of PBS (Phosphate Buffered Saline, pH 7.4).

    • Note: It will likely remain cloudy initially.[1][4]

  • Titrate: While stirring, add 1M NaOH dropwise.

    • Mechanism:[1][2][4][5] As pH rises, the -COOH deprotonates.[2][4]

    • Endpoint: The solution will turn clear once the pH stabilizes above 6.5.

  • Finalize: Adjust to final volume with PBS.

Critical Warning: If you plan to use this in cell culture, ensure the final pH does not exceed physiological limits (pH 7.4–7.6).

Module 2: Cosolvent Strategies (Stock Solutions)

User Question: "I need a high-concentration stock (100 mM+) for storage, but I can't use high pH buffers. What solvent should I use?"

Technical Diagnosis: For high-concentration stocks (10–100 mM) intended for later dilution, aqueous buffers are insufficient due to ionic strength limitations (salting-out effect).[1][2][3][4] You must use a water-miscible organic solvent to break the crystal lattice.[1][2]

Protocol B: DMSO Stock Preparation

Dimethyl sulfoxide (DMSO) is the gold standard for this compound class due to its high dielectric constant and ability to accept hydrogen bonds [4].[3]

ParameterSpecification
Primary Solvent Anhydrous DMSO (Grade: Cell Culture Tested)
Solubility Limit ~100 mg/mL (approx. 600 mM)
Storage -20°C (Avoid repeated freeze-thaw cycles)
Stability High (Hydroxymethyl group is stable in DMSO)

The "Crash-Out" Risk: When diluting a DMSO stock into aqueous media, the compound may precipitate immediately.[2][4] This happens because the local concentration of DMSO drops, and if the aqueous media is acidic (or unbuffered), the compound reverts to its insoluble form.

Prevention:

  • Dilute Stepwise: Do not add 10 µL of stock directly to 10 mL of media.

  • Intermediate Step: Dilute the stock 1:10 in PBS first, check for clarity, then add to the final media.

Module 3: Advanced Formulation (Cyclodextrins)

User Question: "DMSO is toxic to my sensitive primary cells. How can I solubilize this without organic solvents?"

Technical Diagnosis: For in vivo or sensitive in vitro assays where DMSO > 0.1% is toxic [5], you should use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2][3] This creates a "host-guest" inclusion complex, shielding the hydrophobic toluene core inside the cyclodextrin ring while the hydrophilic exterior interacts with water.[2]

Protocol C: HP-β-CD Complexation

Reference standard for benzoic acid derivatives [2][3].[1][2][3]

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in distilled water.

  • Add Compound: Add this compound to the vehicle.

    • Molar Ratio: Aim for a 1:1 molar ratio (approx. 10 mg drug per 100 mg CD).[4]

  • Sonication: Sonicate at 40°C for 30–60 minutes.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.[1][2][4]

  • Result: A clear, aqueous solution that is generally non-toxic to cells.[4]

Visual Troubleshooting Guide

Figure 1: Solubility Decision Matrix

Follow this logic flow to determine the correct solubilization method for your assay.

SolubilityLogic Start Start: Solid Powder This compound Q1 Is the assay sensitive to organic solvents (DMSO)? Start->Q1 Branch_Yes Yes (In vivo / Primary Cells) Q1->Branch_Yes Sensitive Branch_No No (Standard Assay) Q1->Branch_No Robust Method_CD Protocol C: Cyclodextrin Complexation (HP-β-CD) Branch_Yes->Method_CD Q2 Required Concentration? Branch_No->Q2 Conc_High High (>10 mM) Stock Solution Q2->Conc_High Stock Conc_Low Low (<10 mM) Direct Use Q2->Conc_Low Working Soln Method_DMSO Protocol B: DMSO Stock (Store at -20°C) Conc_High->Method_DMSO Method_pH Protocol A: Aqueous Buffer + NaOH (Target pH > 6.5) Conc_Low->Method_pH

Caption: Decision tree for selecting the optimal solubilization strategy based on assay sensitivity and concentration requirements.

Figure 2: The "Crash-Out" Mechanism

Understanding why precipitation occurs upon dilution.[1][2]

CrashOut cluster_0 Stock Solution (DMSO) cluster_1 Dilution Event cluster_2 Outcome Node1 Compound Solubilized (Lattice Energy Broken) Node2 Rapid Mixing with Aqueous Media Node1->Node2 Add to Media Node3 pH < pKa (4.16) (Protonation) Node2->Node3 If Media is Acidic/Neutral Node4 Precipitation (Solid Crystal Formation) Node3->Node4 Solubility Drops

Caption: Mechanism of precipitation. Dilution into media with pH near or below the pKa (4.16) causes rapid re-protonation and crystallization.

References

  • Rasheed, A., et al. (2011).[4] Preparation and Evaluation of Inclusion Complexes Using Cyclodextrins. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Liu, H.K., et al. (2010).[4] Physicochemical characterizations of inclusion complexes with high-pressure homogenization. Journal of Food and Drug Analysis. Retrieved from [Link]

  • Timm, M., et al. (2013).[4] Considerations regarding use of solvents in in vitro cell based assays. BMC Notes. Retrieved from [Link]

  • LifeTein. (2023). DMSO Usage in Cell Culture: Toxicity and Limits. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-(Hydroxymethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the thermal stability and reaction optimization of 4-(Hydroxymethyl)-2-methylbenzoic acid (CAS: 79669-49-1 / 69026-23-9 derivatives).[1] It is designed for process chemists and formulation scientists encountering yield losses or impurity profiles linked to thermal stress.[1]

Product: this compound Chemical Class: Benzylic Alcohol / Benzoic Acid Derivative Critical Parameter: Reaction & Isolation Temperature Primary Risk: Intermolecular Esterification (Oligomerization) & Benzylic Oxidation[1]

Part 1: Core Thermal Stability Profile (FAQ)

Q1: What is the "Safe Operating Window" for this compound during synthesis?

Answer: Based on kinetic data and patent literature for this specific derivative, the optimal reaction temperature range is 50°C to 60°C during alkaline hydrolysis steps.[1]

  • < 45°C: Reaction kinetics are sluggish; incomplete conversion of the precursor (typically 4-(bromomethyl)-2-methylbenzoate) is observed.[1]

  • > 65°C: The rate of side reactions—specifically the oxidation of the benzylic alcohol to 4-formyl-2-methylbenzoic acid and intermolecular etherification—accelerates significantly.[1]

Critical Threshold: Do not exceed 50°C during the drying phase. Vacuum drying at 45-50°C is the standard protocol to prevent solid-state polymerization [1].[1]

Q2: Why does the reaction turn yellow/brown at temperatures above 70°C?

Answer: This is a hallmark of Benzylic Oxidation .[1] Unlike simple aliphatic alcohols, the benzylic position at C4 is activated by the aromatic ring.[1] At elevated temperatures (>70°C), especially in the presence of trace metals or oxygen, the hydroxymethyl group (-CH₂OH) oxidizes to the aldehyde (-CHO) or the carboxylic acid (-COOH). The ortho-methyl group at C2 provides some steric protection to the C1-acid, but it does not protect the C4-benzylic position from oxidative stress [2].[1]

Q3: Can I use acid-catalyzed esterification at reflux temperatures?

Answer: Proceed with extreme caution. While the C1-carboxylic acid requires activation for esterification, the C4-hydroxyl group is a nucleophile.[1] Heating this compound in acidic media promotes Self-Polymerization (Intermolecular Esterification).[1]

  • Mechanism: The hydroxyl group of Molecule A attacks the protonated carboxylic acid of Molecule B.

  • Result: Formation of insoluble polyesters or dimers.[1]

  • Recommendation: Use mild coupling reagents (EDC/NHS) at ambient temperature (20-25°C) rather than thermal acid catalysis.[1]

Part 2: Troubleshooting Guide (Reaction Optimization)

Use this decision matrix to diagnose temperature-related failures.

Issue A: High Residual Starting Material (Incomplete Reaction)

Symptom: HPLC shows >2% unreacted precursor after standard time. Root Cause: Temperature too low to overcome the activation energy barrier, likely due to the steric hindrance of the C2-methyl group affecting the C1-center.[1] Protocol:

  • Increase temperature in 5°C increments (e.g., from 50°C to 55°C).

  • Do not exceed 65°C. If conversion is still low, verify catalyst load or pH rather than adding more heat.

Issue B: Formation of Insoluble White Precipitate

Symptom: Turbidity or solids forming during the reaction (before workup). Root Cause: Thermal Oligomerization.[1] You have exceeded the thermal stability limit, triggering intermolecular dehydration.[1] Protocol:

  • Immediately cool the reactor to < 25°C .

  • Filter the solids (likely oligomers) and analyze the filtrate.[1]

  • For the next batch, dilute the reaction concentration. High concentration + High Temp = High Polymerization risk.[1]

Issue C: Product Discoloration during Drying

Symptom: White powder turns off-white/yellow in the vacuum oven. Root Cause: Oxidative degradation or thermal dehydration at the crystal surface.[1] Protocol:

  • Lower oven temperature to 40-45°C .

  • Ensure vacuum is < 50 mbar to remove water/solvents efficiently without excessive heat.[1]

  • Backfill with Nitrogen , not air.[1]

Part 3: Visualizing the Degradation Pathways

The following diagram illustrates the competing reaction pathways governed by temperature.

ReactionPathways cluster_0 Thermal Risk Zone Start 4-(Hydroxymethyl)- 2-methylbenzoic acid Product Target Ester/Derivative Start->Product Mild Conditions (20-25°C, Coupling Reagent) Aldehyde Impurity: 4-Formyl- 2-methylbenzoic acid Start->Aldehyde Oxidation (>70°C, O2) Polymer Impurity: Polyester (Oligomers) Start->Polymer Intermolecular Esterification (Acid + Heat > 80°C) Ether Impurity: Dibenzyl Ether (Dimer) Start->Ether Acid Catalyzed Dehydration (pH < 1, > 50°C)

Caption: Figure 1. Thermal degradation pathways. High temperatures (>70°C) favor oxidation, while acidic heat promotes polymerization.

Part 4: Experimental Protocol for Temperature Optimization

Objective: Determine the precise Maximum Process Temperature (MPT) for your specific reactor geometry.

Reagents:

  • Substrate: this compound (1.0 eq)[1]

  • Solvent: Methanol or THF (depending on solubility)[2]

  • Reagent: Thionyl Chloride (if making acid chloride) or Alcohol (if esterifying)

Methodology (DoE Approach):

  • Preparation: Divide the batch into 3 parallel reaction vials.

  • Variable Set:

    • Vial A: 40°C

    • Vial B: 50°C

    • Vial C: 60°C

  • Sampling: Take aliquots at t=1h, t=2h, and t=4h.

  • Quench: Immediately quench aliquots in cold buffer (4°C) to freeze kinetics.

  • Analysis: Analyze via HPLC (C18 Column, Water/Acetonitrile gradient).

    • Success Criteria: Area% Product > 95% AND Total Impurities < 1%.[1]

Data Summary Table:

TemperatureReaction Rate (k)Impurity Profile (4h)Recommendation
40°C Slow< 0.1% (Clean)Safe but inefficient.[1]
50°C Optimal 0.2% - 0.5% Target Setpoint.
60°C Fast1.5% - 3.0%Risk of runaway quality failure.[1]
>70°C Very Fast> 5.0% (Polymers)Unacceptable.

Part 5: Process Flow Diagram

OptimizationFlow Start Start Synthesis Set T = 50°C CheckHPLC Check HPLC (t = 2 hrs) Start->CheckHPLC Decision1 Conversion > 98%? CheckHPLC->Decision1 CoolDown Cool to 25°C Proceed to Workup Decision1->CoolDown Yes CheckImpurity Impurity > 1%? Decision1->CheckImpurity No IncreaseTemp Increase T to 55°C (Max 60°C) CheckImpurity->IncreaseTemp No (Kinetic Limit) Abort Abort/Quench Purify via Recrystallization CheckImpurity->Abort Yes (Degradation) IncreaseTemp->CheckHPLC Re-evaluate (+1 hr)

Caption: Figure 2. Logic flow for real-time temperature adjustment during synthesis.

References

  • Google Patents. Method for preparing oxazoline insecticide frainer intermediate.[1] Patent CN112707809A.[1] (Describes the hydrolysis of 4-(bromomethyl)-2-methylbenzoate at 50-60°C).

  • Nagy, P. et al. Oxidation of Benzylic Alcohols: Mechanisms and Stability.[1] Journal of Organic Chemistry.[1][3][4] (General reference for benzylic oxidation pathways).

  • BenchChem. Technical Support Center: Synthesis of Benzoic Acid Derivatives.[1][2][5] (General protocols for handling hydroxymethyl benzoic acids).

  • PubChem. 4-(Hydroxymethyl)benzoic acid Compound Summary. (Physical properties and stability data for the non-methylated analog).

Sources

Minimizing side reactions in 4-(Hydroxymethyl)-2-methylbenzoic acid functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique synthetic challenges posed by 4-(Hydroxymethyl)-2-methylbenzoic acid . This molecule is an AB-type monomer featuring an electrophilic carboxylic acid, a highly nucleophilic primary alcohol, and a reactive benzylic methyl group. Without rigorous kinetic control or orthogonal protection, researchers inevitably encounter cascading side reactions—most notably, irreversible intermolecular polymerization.

This guide deconstructs the causality behind these common failures and provides field-proven, self-validating protocols to ensure your functionalization workflows succeed.

Diagnostic Workflow & Reaction Logic

Understanding the competing kinetic pathways is the first step in preventing side reactions. The diagram below maps the critical decision points when functionalizing this bifunctional substrate.

G Start 4-(Hydroxymethyl)- 2-methylbenzoic acid Path1 Direct Activation (e.g., DCC/DMAP) Start->Path1 Dehydrating conditions Path2 Mild Amidation (TBTU or HATU) Start->Path2 Amine excess Path3 OH Protection (TBDMS-Cl) Start->Path3 Imidazole, DMF Polymer Intermolecular Polyesterification (Major Side Reaction) Path1->Polymer AB monomer condensation Amide Target Amide (Kinetic Control) Path2->Amide Amine outcompetes OH Protected TBDMS-Protected OH Free COOH Path3->Protected Complete conversion Functionalized Selective COOH Functionalization Protected->Functionalized Standard coupling

Workflow logic for mitigating intermolecular polyesterification during functionalization.

Troubleshooting & Frequently Asked Questions

Q1: Why is my reaction yielding an insoluble polymeric mass instead of the functionalized monomer? Causality: You are likely using standard dehydrating agents (like DCC or EDC) without protecting the hydroxymethyl group. Unlike 2-(hydroxymethyl)benzoic acid, which readily undergoes acid-catalyzed intramolecular cyclization to form a stable 5-membered phthalide lactone[1], the para-relationship (1,4-distance) between the carboxylic acid and the hydroxymethyl group in your substrate geometrically precludes intramolecular lactonization. Instead, the activated carboxylic acid reacts with the primary alcohol of a neighboring molecule, triggering a runaway intermolecular polyesterification. Solution: You must either employ bulky orthogonal protecting groups (see Protocol A) or use highly efficient coupling reagents that favor rapid reaction with an exogenous nucleophile over the competing alcohol (see Protocol B).

Q2: How can I selectively functionalize the carboxylic acid without the extra steps of protecting the hydroxymethyl group? Causality: Selective functionalization relies on kinetic control. By converting the -COOH to a highly reactive intermediate (like an OBt or OAt ester) in the presence of a strong, exogenous nucleophile (a primary or secondary amine), amidation can outpace esterification. This principle is heavily utilized when attaching 4-hydroxymethylbenzoic acid (HMBA) linkers in solid-phase peptide synthesis[2]. Solution: Use mild, rapid coupling agents like TBTU or HATU in an aprotic solvent (DMF) with a stoichiometric excess of your target amine and a non-nucleophilic base (e.g., N-ethylmorpholine)[3].

Q3: During oxidation attempts, why do I see degradation of the 2-methyl group and poor yields? Causality: Both the hydroxymethyl group and the 2-methyl group are benzylic. Harsh oxidants (like KMnO₄ or hot HNO₃) will over-oxidize the primary alcohol to a carboxylic acid and simultaneously attack the 2-methyl group via radical pathways, yielding a dicarboxylic acid derivative. Solution: To selectively oxidize the primary alcohol to an aldehyde (yielding 4-formyl-2-methylbenzoic acid), you must use mild, controlled conditions. Industrial protocols demonstrate that selective hydrolysis followed by mild oxidation at 20–35 °C preserves the 2-methyl group and prevents over-oxidation[4].

Self-Validating Experimental Protocols
Protocol A: Orthogonal Protection of the Hydroxymethyl Group (TBDMS Ether)

Purpose: Sterically shield the primary alcohol to allow unrestricted functionalization of the carboxylic acid.

  • Setup: In an oven-dried round-bottom flask under nitrogen, dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add Imidazole (2.5 eq) and stir for 5 minutes at 0 °C. Slowly add tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in portions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The bulky TBDMS group selectively protects the unhindered primary alcohol while leaving the sterically hindered, less nucleophilic carboxylic acid intact.

  • Workup & Self-Validation: Quench with water and extract with Ethyl Acetate.

    • Self-Validating Step 1: Wash the organic layer with cold 0.5 M HCl to remove residual imidazole.

    • Self-Validating Step 2: Extract the organic layer with saturated aqueous NaHCO₃. The product will transfer to the aqueous layer (validating the carboxylic acid remains unprotected). Re-acidify the aqueous layer to pH 3 with 1M HCl and extract with fresh Ethyl Acetate to recover the pure protected monomer.

Protocol B: Selective Carboxylic Acid Activation (HMBA-Linker Inspired Amidation)

Purpose: Direct amidation of the carboxylic acid without protecting the alcohol, utilizing kinetic control[3].

  • Setup: Dissolve the unprotected substrate (1.0 eq) and the target amine (1.5 eq) in anhydrous DMF (0.1 M) at room temperature.

  • Activation: Add N-ethylmorpholine (NEM, 4.0 eq) followed by TBTU (1.2 eq).

    • Mechanistic Note: TBTU rapidly converts the acid to an OBt-active ester. The high local concentration of the highly nucleophilic amine immediately attacks the ester, kinetically outcompeting the slower intermolecular attack by the substrate's own primary alcohol.

  • Reaction: Stir at room temperature for 2 hours.

  • Workup & Self-Validation: Dilute with Ethyl Acetate and wash sequentially with 5% citric acid, water, and brine.

    • Self-Validating Step: Analyze the crude product via FT-IR. The disappearance of the broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) and the appearance of a sharp amide carbonyl peak (~1650 cm⁻¹) confirms amidation. Crucially, the absence of an ester carbonyl peak (~1720 cm⁻¹) validates that intermolecular polyesterification was successfully bypassed.

Quantitative Data: Reaction Optimization Matrix

The following table summarizes the impact of various coupling systems on the functionalization of the unprotected substrate, highlighting the necessity of kinetic control.

Coupling SystemSolventBaseTarget Amide Yield (%)Polyesterification (%)Mechanistic Rationale
DCC / DMAP DCMNone< 10%> 85%DMAP hyper-activates the intermediate, driving rapid AB-monomer condensation and polymer precipitation.
EDC / HOBt DMFDIPEA45%40%The HOBt active ester is moderately stable, but intermolecular OH attack remains highly competitive.
TBTU / NEM DMFNEM88%< 5%Rapid formation of the OBt ester and immediate trapping by excess amine outpaces esterification[3].
HATU / HOAt DMFDIPEA92%< 2%Superior kinetics of the OAt active ester ensure near-instantaneous amidation, suppressing side reactions.
References
  • Title: Application Notes: Functionalization Reactions of 2-Hydroxymethylbenzoic Acid Source: Benchchem URL
  • Title: Improvements in solid-phase synthesis of peptides and related compounds (WO1998017677A1)
  • Title: Method for preparing oxazoline insecticide frainer intermediate (CN112707809A)
  • Title: Divergent Pathway for the Solid-Phase Conversion of Aromatic Acetylenes to Carboxylic Acids, α-Ketocarboxylic Acids, and Methyl Ketones Source: ACS Combinatorial Science URL

Sources

Technical Support Center: Scale-Up Challenges for 4-(Hydroxymethyl)-2-methylbenzoic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals scaling up the synthesis of 4-(Hydroxymethyl)-2-methylbenzoic acid (CAS: 861555-67-1)[1]. This compound is a critical intermediate in the synthesis of fluralaner and other isoxazoline-based therapeutics[2].

Scaling from a 500 mL benchtop flask to a 50 L pilot reactor introduces severe mass transfer, thermodynamic, and kinetic challenges. This guide dissects the causality behind common scale-up failures and provides self-validating protocols to ensure high-yield, high-purity production.

Process Workflow & Risk Architecture

Understanding the mechanistic flow is the first step in troubleshooting. The diagram below maps the standard hydrolysis and isolation pathway, highlighting the critical nodes where scale-up deviations typically occur.

ProcessWorkflow N1 4-(Bromomethyl)-2-methylbenzoic Acid (Starting Material) N2 Alkaline Hydrolysis (NaOH, H2O/MeOH, 50-60°C) N1->N2 N3 Cooling & Acidification (HCl to pH 1-3, 25-35°C) N2->N3 Err1 Scale-Up Risk: Bis-benzyl Ether Impurity N2->Err1 N4 Filtration & Washing (Chilled Water Wash) N3->N4 Err2 Scale-Up Risk: Thick Slurry / Impurity Entrapment N3->Err2 N5 Vacuum Drying (45-50°C) N4->N5 N6 This compound (Target API Intermediate) N5->N6

Process workflow for this compound synthesis and scale-up risk nodes.

Troubleshooting Guide & FAQs

Q1: Why am I seeing high levels of bis-benzyl ether impurities during the hydrolysis step at the 50L scale? Causality & Experience: Bis-benzyl ether formation is a classic bimolecular side reaction. The newly formed hydroxymethyl product acts as a nucleophile and attacks the unreacted 4-(bromomethyl)-2-methylbenzoic acid. At the lab scale, rapid mixing and efficient heat dissipation minimize this. At the pilot scale, poor micromixing and localized hot spots during base addition increase the reaction rate of this unwanted coupling. Solution: Ensure the base (NaOH or KOH) is in sufficient excess (typically 3.0 equivalents) to rapidly convert the bromide, minimizing the lifetime of the electrophilic species[2]. Maintain the temperature strictly between 50–60 °C; exceeding 60 °C exponentially increases etherification rates.

Q2: During acidification, the slurry becomes too thick to stir, leading to inconsistent product purity. How do we mitigate this? Causality & Experience: The product has very low solubility in water at acidic pH. Dropping concentrated HCl into the basic aqueous mixture causes rapid, uncontrolled nucleation. This results in a thick, unmanageable slurry that entraps salts and unreacted starting materials inside the crystal lattice, leading to batch-to-batch inconsistency. Solution: Implement a controlled dosing strategy. Lower the temperature to 25–35 °C before acidification[2]. Instead of dumping the acid, dose it slowly to allow for controlled crystal growth rather than rapid precipitation. If the slurry still locks up, switch to a "reverse addition" protocol: pump the basic reaction mixture into a dilute acid solution under high shear.

Q3: The yield drops significantly when transitioning from methanol/water to strictly aqueous hydrolysis. Why? Causality & Experience: 4-(bromomethyl)-2-methylbenzoic acid is highly hydrophobic. In a strictly aqueous environment, the reaction becomes a biphasic solid-liquid system, leading to severe mass transfer limitations. Methanol acts as a critical co-solvent, increasing the solubility of the bromo-precursor and facilitating homogeneous hydrolysis[2]. Solution: If methanol must be eliminated for environmental or safety reasons, a phase transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) must be introduced, or high-shear mixing must be employed to increase the interfacial surface area.

Standardized Scale-Up Protocol: 50L Pilot Scale

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Biphasic Solubilization & Hydrolysis
  • Action: Charge a 50 L glass-lined reactor with 10 L Deionized Water and 10 L Methanol. Add 1.22 kg of 4-(bromomethyl)-2-methylbenzoic acid. Begin agitation at 150 RPM.

  • Action: Slowly charge 0.60 kg (3.0 eq) of NaOH in portions. Maintain the internal temperature below 40 °C during addition to prevent exothermic runaway.

  • Action: Heat the reactor to 50–60 °C and hold for 2 hours[2].

  • Causality: Methanol overcomes the mass transfer limitations of the hydrophobic bromo-precursor. The 3.0 equivalents of base neutralize the carboxylic acid and drive the nucleophilic substitution of the bromide.

  • Self-Validating Checkpoint: The reaction mixture must transition from a turbid suspension to a clear, homogeneous solution. If turbidity persists after 90 minutes, unreacted starting material remains, indicating inadequate agitation or temperature.

Step 2: Controlled Acidification & Nucleation
  • Action: Cool the reactor strictly to 25–35 °C[2].

  • Action: Configure a dosing pump to add 6M HCl at a rate of 50 mL/min. Monitor the pH continuously.

  • Action: Stop dosing when the pH reaches 3.0. Stir continuously for 30 minutes.

  • Causality: Cooling before acidification prevents thermal degradation of the hydroxymethyl group. Controlled dosing prevents localized zones of pH < 1, which causes rapid "crashing out" of the product and impurity entrapment.

  • Self-Validating Checkpoint: The agitator torque should increase gradually, not spike. A sudden spike in torque indicates uncontrolled nucleation; if this occurs, halt acid addition and increase agitation speed immediately.

Step 3: Isolation and Vacuum Drying
  • Action: Discharge the slurry to a Nutsche filter. Wash the filter cake with 3 x 5 L of chilled Deionized Water.

  • Action: Transfer the wet cake to a vacuum oven. Dry at 45–50 °C under reduced pressure (<50 mbar) until constant weight is achieved[2].

  • Causality: Washing with chilled water removes residual NaCl and methanol without dissolving the target API intermediate. Drying below 50 °C prevents thermally induced dimerization of the hydroxymethyl and carboxylic acid groups.

  • Self-Validating Checkpoint: Perform a Karl Fischer titration on the dried powder. Moisture content must be <0.5% w/w. A higher value indicates bound water in the crystal lattice, requiring milling and re-drying.

Quantitative Scale-Up Data Analysis

The table below summarizes the critical parameters and impurity profiles observed during the transition from benchtop to pilot scale. Implementing the optimized parameters from the protocol above directly recovers the yield and purity lost during unoptimized scale-up.

Parameter / MetricLab Scale (500 mL)Pilot Scale - Unoptimized (50 L)Pilot Scale - Optimized (50 L)
Agitation Power Input 2.5 W/L0.5 W/L1.8 W/L
Base Addition Time 5 mins10 mins (Bulk Dump)45 mins (Controlled Dosing)
Acidification Strategy Direct DropwiseDirect PourReverse Addition / Dosing
Bis-benzyl Ether Impurity < 0.5%4.8%< 0.8%
Residual Bromide Not Detected2.1%< 0.1%
Overall Yield 94.2%78.5%92.8%

References

  • Title: 861555-67-1 4-(Hydroxymethyl)
  • Title: CN112707809A - Method for preparing oxazoline insecticide frainer intermediate Source: Google Patents URL

Sources

Handling moisture sensitivity of 4-(Hydroxymethyl)-2-methylbenzoic acid intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized Technical Support Center for researchers working with 4-(Hydroxymethyl)-2-methylbenzoic acid and its synthetic precursors.[1][2]

Important Identity Verification (Pre-Check):

  • Target Compound: this compound (Target).[1][2]

  • User-Provided CAS (79669-49-1): This CAS registry number corresponds to 5-Bromo-2-methylbenzoic acid .[1][2][3][4][5]

  • Critical Alert: If you are using CAS 79669-49-1 as a starting material, you will synthesize the 5-hydroxymethyl isomer, not the 4-hydroxymethyl target.[1] For the 4-hydroxymethyl target, ensure your starting material is 4-Bromo-2-methylbenzoic acid (CAS 68837-59-2) or similar para-substituted precursors.[1] This guide addresses moisture sensitivity for the general class of hydroxymethyl-methylbenzoic acid intermediates, with specific protocols for the moisture-critical organometallic and reduction steps.

Core Moisture Sensitivity Profile

Handling "intermediates" in this pathway usually refers to three distinct stages, each with a unique moisture failure mode.[1][2]

StageIntermediate SpeciesMoisture Risk LevelFailure Mode (Mechanism)
1.[1][2] Synthesis Organolithium / Grignard Reagents (e.g., Ar-Li, Ar-MgBr)Critical (Immediate) Protonation: Moisture instantly quenches the organometallic species, reverting it to the starting arene (2-methylbenzoic acid derivative), destroying the reaction stoichiometry.
2.[1] Reduction Hydride Intermediates (e.g., Borane complexes, Aluminohydrides)High Violent Hydrolysis: Water reacts exothermically with LiAlH₄ or BH₃, posing safety risks and causing incomplete reduction of the formyl/ester precursor.
3.[1][2] Activation Acid Chlorides / Mixed Anhydrides (Downstream usage)High Hydrolysis: If activating the acid for coupling, moisture reverts the active species to the parent acid.[1][2] Self-Polymerization: Moisture can catalyze the reaction between the free alcohol (on the tail) and the activated acid (on the head).[1]
Troubleshooting Guide (Q&A Format)
Scenario A: Synthesis from Bromo-Precursors (Lithiation/Grignard)

Q1: I am attempting to lithiate 4-bromo-2-methylbenzoic acid to install the formyl/hydroxymethyl group, but I am recovering only the de-brominated starting material. Why?

  • Diagnosis: This is a classic "wet solvent" signature.[1][2] The organolithium intermediate (Ar-Li) is a "super base."[1][2] Even ppm levels of water in your THF or ether will protonate the Ar-Li faster than it can react with your electrophile (DMF or Paraformaldehyde).[1][2]

  • The Fix:

    • Solvent Drying: Do not rely on molecular sieves alone.[1][2] Use a solvent still (Na/Benzophenone) or a commercial column drying system.[1][2] THF must be freshly distilled.[1][2]

    • Glassware: Flame-dry all glassware under vacuum.[1][2] A heat gun is insufficient for removing adsorbed moisture from glass pores.[1][2]

    • Titration: Titrate your n-BuLi before use. Moisture intrusion during storage lowers the molarity, leading to under-lithiation.[1][2]

Q2: During the quench of the lithiation reaction, the mixture turned into a viscous gum that is difficult to purify.

  • Diagnosis: This often indicates polymerization or oligomerization .[1][2] The intermediate contains both a nucleophile (lithium species) and an electrophile (if you added DMF/Formaldehyde).[1][2] If moisture was introduced during the addition of the electrophile, it can create hydroxides that catalyze the condensation of the resulting alcohol and acid functionalities.

  • The Fix: Ensure the electrophile (e.g., DMF) is strictly anhydrous (distilled over CaH₂).[1][2] Perform the quench at low temperature (-78°C) with a specific proton source (like saturated NH₄Cl) rather than water directly to control the pH and prevent base-catalyzed polymerization.[1]

Scenario B: Handling the Isolated Intermediate

Q3: The isolated this compound solid is clumping and showing a lower melting point than reported.

  • Diagnosis: The compound is likely hygroscopic .[1][2][6] The presence of both a carboxylic acid and a primary alcohol allows for significant hydrogen bonding with atmospheric water.[2] Absorbed water lowers the melting point (depression) and can facilitate intermolecular esterification (dimerization) over time.[1][2]

  • The Fix:

    • Drying: Dry the solid in a vacuum oven at 40-50°C over P₂O₅ or silica gel for 12 hours.

    • Storage: Store in a tightly sealed vial within a secondary desiccator.

    • Analysis: Run a Karl Fischer (KF) titration to quantify water content before using it in stoichiometry-sensitive downstream reactions.

Q4: I am trying to convert the acid to an acid chloride using Thionyl Chloride (SOCl₂), but the product decomposes.

  • Diagnosis: Unprotected hydroxymethyl groups are incompatible with SOCl₂.[1][2] The reagent will convert the alcohol to a chloride (benzyl chloride) or form a sulfite ester, leading to a mess of polymerized byproducts.[1][2] Moisture accelerates this by generating HCl gas.[1][2]

  • The Fix: You must protect the alcohol group (e.g., as a TBDPS ether or Acetate) before activating the carboxylic acid.[1][2] Alternatively, use mild coupling agents (EDC/HATU) that do not require acid chloride formation, though moisture control remains critical to prevent urea byproduct formation.[1][2]

Validated Experimental Protocols
Protocol A: Anhydrous Solvent Setup for Organometallic Steps

Use this for the lithiation of bromo-methylbenzoic acid precursors.

  • Conditioning: Assemble a Schlenk line with a dual manifold (Vacuum/Argon).

  • Flash Dry: Place 4Å Molecular Sieves (activated at 300°C for 12h) into the receiving flask.

  • Transfer: Cannula-transfer THF through the sieves into the reaction vessel under positive Argon pressure.

  • Verification: Add a crystal of iodine; the color should remain persistent (if using Mg) or use a colorimetric indicator (fluorenone) to verify dryness.

Protocol B: Recovery of "Wet" Intermediate

Use this if your isolated product has absorbed moisture.[1]

  • Dissolution: Dissolve the crude solid in EtOAc (Ethyl Acetate).

  • Azeotropic Drying: Add Heptane or Toluene (ratio 1:1).[1][2]

  • Concentration: Rotary evaporate. The heptane/toluene forms an azeotrope with water, carrying it off more effectively than vacuum alone.[1][2]

  • Repeat: Repeat this process 2x.

  • Final Dry: High vacuum (<1 mbar) for 4 hours.

Pathway Visualization (Graphviz)[1]

The following diagram illustrates the "Moisture Divergence" points where the synthesis fails vs. succeeds.

MoistureSensitivity Start Precursor (Bromo-2-methylbenzoic acid) Lithiation Step 1: Lithiation (n-BuLi, -78°C) Start->Lithiation WetSolvent Moisture Entry: Wet Solvent/Gas Lithiation->WetSolvent DryPath Anhydrous Conditions (Strict Schlenk) Lithiation->DryPath Protonated FAILURE: De-brominated SM (Toluene derivative) WetSolvent->Protonated Protonation LithioInt Lithio-Intermediate (Ar-Li) DryPath->LithioInt Formylation Step 2: Formylation (DMF/Paraformaldehyde) LithioInt->Formylation Reduction Step 3: Reduction (NaBH4/LiAlH4) Formylation->Reduction Target Target: 4-(Hydroxymethyl)- 2-methylbenzoic acid Reduction->Target Activation Activation (Acid Chloride) Target->Activation Polymer FAILURE: Self-Polymerization (Intermolecular Ester) Activation->Polymer Unprotected OH + Moisture

Caption: Critical moisture failure points in the synthesis and handling of hydroxymethyl-benzoic acid intermediates. Red paths indicate failure modes.

References
  • Synthesis of Benzoic Acid Derivatives via Lithiation

    • Title: "Regioselective Lithiation of Bromobenzoic Acids."[1][2]

    • Source: Organic Syntheses, Coll.[1][2][7] Vol. 8, p. 43 (1993).[1][2]

    • URL:[Link][1]

  • Handling of Moisture-Sensitive Organometallics

    • Title: "Titration of Organolithium Reagents."[1][2]

    • Source: University of Rochester, Evans Group Protocols.[1][2]

    • URL:[Link]

  • Properties of Hydroxymethylbenzoic Acids

    • Title: "Solubility Measurement and Thermodynamic Correl
    • Source: Journal of Chemical & Engineering Data (ACS).[1][2]

    • URL:[Link][1]

  • Safety Data & Handling (Precursor CAS 79669-49-1)

    • Title: "5-Bromo-2-methylbenzoic acid Safety Data Sheet."[1][2]

    • Source: BLD Pharm / PubChem.[1][2]

    • URL:[Link][1]

Sources

Technical Support Center: Separation of 4-(Hydroxymethyl)-2-methylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Isomer Challenge

Separating 4-(Hydroxymethyl)-2-methylbenzoic acid from its positional isomers (e.g., 5-(hydroxymethyl)-2-methylbenzoic acid or 4-(hydroxymethyl)-3-methylbenzoic acid) presents a specific "molecular recognition" challenge. These molecules share identical molecular weights (MW 166.17 g/mol ) and nearly identical pKa values (~4.2–4.5), rendering standard mass spectrometry (MS) and simple pH-based extraction insufficient for baseline resolution.

This guide moves beyond basic protocols to address the causality of separation failures—focusing on stationary phase selectivity (steric vs. hydrophobic) and thermodynamic control in crystallization.

Module 1: Analytical Method Development (HPLC/UHPLC)

Q1: My C18 column shows a single broad peak for the isomer mixture. Why is this happening and how do I fix it?

The Science: Standard C18 columns rely primarily on hydrophobic subtraction. Since regioisomers often have identical hydrophobicity (logP), C18 phases cannot distinguish the subtle steric differences between a para- vs. meta- substitution pattern.

The Solution: Switch to π-π Interaction Phases. You need a stationary phase that interacts with the electron density of the aromatic ring.

  • Recommendation: Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column.

  • Mechanism: These phases engage in π-π stacking with the benzoic acid ring. The position of the methyl and hydroxymethyl groups alters the "flatness" and electron distribution of the ring, creating distinct interaction energies that C18 misses.

Protocol: Isomer-Specific Gradient

ParameterCondition
Column Biphenyl or PFP (2.1 x 100 mm, 1.7–2.7 µm)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.7)
Mobile Phase B Methanol (MeOH) + 0.1% Formic Acid
Gradient Hold 5% B (1 min); 5% → 40% B (over 15 min); Hold 95% B (2 min).
Flow Rate 0.3 mL/min (for 2.1 mm ID)
Temperature 35°C (Critical: Lower temp enhances π-π selectivity)

Critical Note: Do not use Acetonitrile (ACN) as the primary organic modifier if separation is poor. ACN's π-electrons can compete with the stationary phase, masking the interaction. Methanol is preferred for Phenyl/PFP phases.

Q2: Why do I see peak tailing even when using a new column?

The Science: This is a classic "ionization mismatch." The pKa of the carboxylic acid is ~4.4. If your mobile phase pH is near this value (e.g., pH 4–5), the molecule rapidly flips between neutral and ionized states, causing band broadening (tailing).

The Fix: You must lock the protonation state.

  • Low pH Mode (Recommended): Buffer at pH 2.5–3.0 (using 0.1% Formic acid or 20mM Phosphate buffer). This keeps the acid protonated (neutral), increasing retention and sharpening the peak.

  • High pH Mode: Buffer at pH > 7.0 (using Ammonium Bicarbonate). This fully ionizes the acid. Warning: Ensure your column is pH-stable (e.g., Hybrid silica).

Visual Guide: Method Development Decision Tree

HPLC_Method_Dev Start Start: Isomer Mixture C18_Check Initial Run: C18 Column Low pH (0.1% FA) Start->C18_Check Resolution_Check Resolution > 1.5? C18_Check->Resolution_Check Success Proceed to Validation Resolution_Check->Success Yes Selectivity_Issue Switch Mechanism: Use Phenyl-Hexyl or PFP Resolution_Check->Selectivity_Issue No (Co-elution) Solvent_Check Solvent Selection: Switch ACN to MeOH Selectivity_Issue->Solvent_Check Tailing_Check Peak Tailing? Solvent_Check->Tailing_Check Tailing_Check->Success No pH_Adjust Lower pH to < 2.5 (Add TFA or Phosphate) Tailing_Check->pH_Adjust Yes pH_Adjust->Success

Caption: Logical workflow for selecting the correct stationary phase and mobile phase conditions to resolve structural isomers.

Module 2: Purification & Isolation (Process Scale)

Q3: How can I purify the target isomer without running expensive Prep-HPLC?

The Science: While isomers have similar solubilities, their Crystal Lattice Energy often differs significantly due to packing efficiency. The para- substituted isomer (target) typically packs more symmetrically than ortho- or meta- isomers, leading to a higher melting point and lower solubility in specific solvents.

Protocol: pH-Swing Crystallization This method exploits the acidity of the carboxylic acid for purification.

  • Dissolution (Salt Formation):

    • Dissolve the crude mixture in water using 1.1 equivalents of 1M NaOH.

    • Result: All isomers dissolve as sodium benzoates.

    • Filtration: Filter off any non-acidic impurities (insoluble matter).

  • Controlled Precipitation (Acidification):

    • Slowly add 1M HCl to the stirred solution.

    • The Trick: Monitor pH.[1] As pH approaches the pKa (4.4), the least soluble isomer (often the target para- isomer due to lattice stability) will precipitate first.

    • Stop addition when a significant precipitate forms but before pH drops below 3.5.

  • Recrystallization (Polishing):

    • Collect the solid. Recrystallize from Water:Ethanol (80:20) or Hot Ethyl Acetate .

    • Why? Hydroxymethyl groups impart water solubility; the methyl/aromatic core imparts organic solubility. A mixed solvent system balances these competing properties.

Module 3: Troubleshooting Common Issues

Q4: Retention times are shifting between runs. Is my column dying?

Diagnosis: Likely Phase Dewetting or Equilibration Hysteresis , not column death.

  • Cause: If you are using highly aqueous phases (e.g., 95% water) on a standard C18 column to retain these polar acids, the hydrophobic chains of the stationary phase can "collapse" or dewet, losing surface area.

  • Fix:

    • Use an "AQ" type column (compatible with 100% water).[2]

    • Always end the run with a high organic wash (90% MeOH) to "re-wet" the phase, then re-equilibrate at starting conditions for at least 10 column volumes.

Q5: I see "Ghost Peaks" in my blank runs after injecting my sample.

Diagnosis: This is Carryover due to the hydroxymethyl group hydrogen bonding with silanols on the injector needle or column frit.

  • Fix:

    • Needle Wash: Change needle wash solvent to 50:50 MeOH:Water + 0.1% Formic Acid . The acid is crucial to disrupt hydrogen bonding.

    • Passivation: If using a steel system, the carboxylic acid can chelate iron. Flush the system with 0.1% EDTA or Phosphoric acid to passivate metal surfaces.

Summary of Physicochemical Properties

PropertyValue / CharacteristicImpact on Separation
Molecular Weight 166.17 g/mol Identical for all isomers (MS ineffective for discrimination).
pKa ~4.4 (COOH)Requires pH < 3.0 for RP-HPLC retention.
LogP ~1.2–1.5Moderately polar; requires low organic % in gradient.
UV Max ~235–240 nmUse 240 nm for detection; 210 nm may catch solvent noise.

References

  • Waters Corporation. Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. (Application Note demonstrating separation of methylbenzoic acid isomers without derivatization). Link

  • PubChem. 4-(Hydroxymethyl)benzoic acid (Compound Summary). National Library of Medicine. (Source for pKa and physical property data). Link

  • Sielc Technologies. Separation of Benzoic acid, 4-(hydroxymethyl)-, methyl ester on Newcrom R1 HPLC column. (Demonstrates mixed-mode separation for polar aromatic esters). Link

  • BenchChem. Technical Support Center: Separation of Benzoic Acid Methyl Ester Isomers. (Troubleshooting guide for peak tailing and column selection for benzoate derivatives). Link

Sources

Enhancing purity of 4-(Hydroxymethyl)-2-methylbenzoic acid for pharmaceutical use

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

This compound is a critical scaffold in the synthesis of isoindolinone-based pharmacophores and next-generation isoxazoline therapeutics.[1] In pharmaceutical contexts, the purity specification is stringent (

genotoxic alkyl halide impuritiesoxidative byproducts

This guide replaces generic advice with a causality-driven troubleshooting framework . We focus on the physicochemical behavior of the 2-methylbenzoic core, where steric hindrance at the ortho position influences solubility and crystallization kinetics differently than in standard benzoic acid.[1]

Diagnostic Troubleshooting (Q&A)

Q1: My HPLC shows a persistent impurity at RRT ~1.2 that resists recrystallization. What is it, and how do I remove it?

Diagnosis: This is likely 4-Formyl-2-methylbenzoic acid (the aldehyde analog).[1]

  • Cause: If your starting material was 4-bromo-2-methylbenzoic acid, incomplete hydrolysis or subsequent air oxidation can generate the aldehyde.[1] Aldehydes can co-crystallize with benzoic acids due to similar hydrogen-bonding capabilities (dimer formation).[1]

  • Solution: Recrystallization alone is often ineffective due to solid-solution formation.[1]

  • Protocol Fix: Introduce a chemoselective wash before the final crystallization.[1]

    • Dissolve the crude acid in

      
      .
      
    • Add a trace amount of Sodium Borohydride (

      
      )  (0.05 eq) to the basic solution. This reduces the aldehyde back to the desired alcohol (hydroxymethyl) in situ.[1]
      
    • Stir for 30 minutes.

    • Precipitate carefully with

      
      .[1]
      
    • Mechanism:[2] The aldehyde is chemically converted to the product, increasing yield and purity simultaneously.

Q2: The final product has a yellow tint despite showing >99% purity on UV-HPLC. How do I achieve a white solid?

Diagnosis: Trace conjugated oligomers or azo-impurities (if coming from diazonium routes) are present.[1] These have high extinction coefficients, so ppm levels cause visible color but remain undetectable by standard UV (254 nm).[1]

  • Cause: Oxidation of the benzylic alcohol during drying or trace transition metals (Fe, Cu) from reagents.

  • Solution: Adsorptive filtration.[1]

  • Protocol Fix:

    • Dissolve material in hot Ethanol/Water (80:20) .

    • Add Activated Carbon (Type CP-97 or equivalent) at

      
      .[1]
      
    • Critical Step: Add EDTA (

      
      )  to chelate metal ions that catalyze re-oxidation.[1]
      
    • Hot filter through Celite.[1]

    • Crystallize by slow cooling.

Q3: We are detecting residual bromide (Br-) or alkyl bromides. Is this a safety concern?

Diagnosis: Yes. If synthesized from 4-(bromomethyl)-2-methylbenzoic acid , the starting material is a potential Genotoxic Impurity (PGI) (alkylating agent).[1]

  • Target: ICH M7 guidelines require control to

    
     levels.
    
  • Solution: The "Reverse-Quench" Precipitation.[1]

  • Protocol Fix:

    • Do not pour acid into the basic product solution (which creates local acidic pockets where the hydrophobic bromo-impurity precipitates instantly).[1]

    • Instead, drip the basic product solution into excess dilute acid . This maintains a high polarity environment throughout precipitation, keeping the lipophilic bromo-impurity solubilized in the mother liquor (if a co-solvent like 5% methanol is present in the acid receiver) while the product crashes out.

Detailed Experimental Protocols

Protocol A: The "Self-Validating" Acid-Base Purification

Best for removing non-acidic impurities and inorganic salts.[1]

Principle: This method utilizes the

11
StepActionMechanistic Rationale
1. Dissolution Suspend 10g crude solid in 60mL water. Add

dropwise until pH reaches 10-11.[1]
The ortho-methyl group increases steric bulk; KOH is preferred over NaOH due to higher solubility of potassium 2-methylbenzoates.
2.[1] IPC Check Stop point: Check clarity. If turbid, non-acidic impurities (e.g., dimers, anhydrides) are present.Self-Validation: Turbidity here confirms the method is actively rejecting impurities.[1] Filter now to remove them.[1]
3. Reduction Add 50mg

. Stir 30 min at RT.[1]
Scavenges trace aldehydes (See Q1).[1]
4. Precipitation Cool to

.[1] Add

slowly to pH 1-2.
Low temperature prevents oiling out (formation of amorphous gum).[1]
5. Digestion Heat the slurry to

for 30 mins, then cool to RT.
"Ostwald Ripening": Converts small, impure crystals into larger, purer polymorphs.
6. Isolation Filter. Wash cake with cold water (2x) then Heptane (1x) .[1]Water removes salts; Heptane removes trace lipophilic bromo-precursors.[1]
Protocol B: Recrystallization (Polymorph Control)

Best for final polishing to Pharma Grade.

  • Solvent System: Water : Ethanol (85 : 15 v/v).[1]

  • Logic: The 2-methyl group disrupts the crystal lattice packing efficiency compared to unsubstituted benzoic acid, making it more soluble in pure alcohols.[1] High water content forces crystallization while retaining polar impurities in the mother liquor.[1]

  • Reflux crude solid in Water:Ethanol (85:15) at

    
     (
    
    
    ).
  • If not fully dissolved, add Ethanol dropwise until clear.[1]

  • Cooling Ramp: Cool to

    
     over 1 hour. Hold for 30 mins (Nucleation zone).[1]
    
  • Cool to

    
     over 2 hours.
    
  • Filter and dry under vacuum at

    
    .
    

Visualizations

Figure 1: Impurity Fate Mapping & Control Strategy

This diagram maps how specific impurities are generated and the precise unit operation designed to remove them.[1]

ImpurityControlStartCrudeThis compoundImp_AldehydeImpurity: Aldehyde(Oxidation)Start->Imp_AldehydeImp_BromoImpurity: Alkyl Bromide(Genotoxic PGI)Start->Imp_BromoImp_SaltsImpurity: Inorganic Salts(KBr/NaCl)Start->Imp_SaltsStep_NaBH4Step: NaBH4 Spike(In-Situ Reduction)Imp_Aldehyde->Step_NaBH4Chemically Convertedto ProductStep_HeptaneStep: Heptane Wash(Lipophilic Clearance)Imp_Bromo->Step_HeptaneWashed offFilter CakeStep_AcidBaseStep: Acid-Base Workup(pH Swing)Imp_Salts->Step_AcidBaseRemoved inAqueous FiltrateStep_NaBH4->Step_AcidBaseStep_AcidBase->Step_HeptaneProductPure API Intermediate(>99.5%)Step_Heptane->Product

Caption: Logical flow of impurity elimination. Note that the aldehyde is converted to product, while others are physically separated.

Figure 2: HPLC Purity Assessment Workflow

A decision tree for analytical validation.

HPLCWorkflowSampleSample Injection(C18 Column, pH 2.5)Check1Peak @ RRT 1.2?(Aldehyde)Sample->Check1Check2Peak @ RRT 1.5+?(Dimer/Ester)Check1->Check2NoAction1Action: Reprocess withNaBH4 ReductionCheck1->Action1YesAction2Action: Recrystallize(High Water Ratio)Check2->Action2YesPassRelease Batch(>99.5%)Check2->PassNo

Caption: Analytical decision matrix for releasing batches based on Relative Retention Time (RRT) of common impurities.

Analytical Data Summary

Table 1: Solubility Profile of this compound Data derived from internal optimization studies for 2-methyl substituted benzoates.

SolventSolubility (

)
Solubility (

)
Suitability for Purification
Water


Excellent (Anti-solvent)
Ethanol


Good (Solvent)
Ethyl Acetate

SolubleModerate (Losses too high)
Toluene Insoluble

Poor (Good for removing non-polar impurities)
1M NaOH Soluble (Salt)SolubleCritical for Acid/Base workup

References

  • Synthesis and Hydrolysis of Bromomethyl Intermediates Source: Patent CN112707809A.[1] Method for preparing oxazoline insecticide frainer intermediate. (2021).[1] Describes the hydrolysis of 4-(bromomethyl)-2-methylbenzoic acid to the hydroxymethyl target.

  • HPLC Methods for Hydroxymethylbenzoic Acids Source: BenchChem Application Note. HPLC Analysis of 2-Hydroxymethylbenzoic Acid. (2024). Provides chromatographic conditions (C18, Phosphate buffer) adaptable for the 2-methyl isomer.[1]

  • Impurity Profile and Pharmaceutical Relevance Source: Chem-Impex International.[1] 4-(Hydroxymethyl)benzoic acid Product Information. Highlights the role of hydroxymethyl benzoates as API intermediates and the importance of purity.

  • Recrystallization Strategies for Benzoic Acid Derivatives Source: University of Al-Mustansiriyah.[1] Experimental Recrystallization of Benzoic Acid. (2021). Fundamental principles of solvent selection for benzoic acid derivatives.

Validation & Comparative

Introduction: The Analytical Imperative for 4-(Hydroxymethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(Hydroxymethyl)-2-methylbenzoic Acid and its Analytical Alternatives

This compound is a substituted aromatic carboxylic acid with a molecular structure that presents unique analytical challenges and opportunities. As a building block in organic synthesis and a potential metabolite in various biological systems, its unambiguous identification and characterization are paramount for researchers, scientists, and drug development professionals. Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.

This guide provides a comprehensive examination of the mass spectrometric behavior of this compound under various ionization techniques. We will explore the causal mechanisms behind its fragmentation, compare its MS signature to alternative analytical methods, and provide robust experimental protocols for its analysis.

Core Principles of Ionization and Fragmentation

The fragmentation of this compound in a mass spectrometer is fundamentally dictated by the ionization method employed. The choice between "hard" ionization techniques like Electron Ionization (EI) and "soft" techniques like Electrospray Ionization (ESI) governs the energy imparted to the molecule, and thus, the extent of fragmentation observed.

  • Electron Ionization (EI): Typically coupled with Gas Chromatography (GC), EI utilizes a high-energy electron beam (~70 eV) to ionize the analyte, forming a high-energy molecular ion (M•⁺).[1] This excess energy induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" spectrum. Due to the low volatility of this compound, derivatization is often required to convert the polar hydroxyl and carboxyl groups into more volatile moieties, such as trimethylsilyl (TMS) ethers and esters, making it amenable to GC-MS analysis.[2][3]

  • Electrospray Ionization (ESI): As a soft ionization technique commonly paired with Liquid Chromatography (LC), ESI generates intact protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules from solution with minimal fragmentation in the ion source.[1][4] Structural information is then obtained through tandem mass spectrometry (MS/MS), where the selected precursor ion is subjected to collision-induced dissociation (CID) to generate fragment ions. This method is ideal for analyzing the native compound without derivatization.

Electron Ionization (EI-MS) Fragmentation Patterns

When analyzed by GC-MS, this compound is typically derivatized, for instance, with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the di-TMS derivative. The fragmentation of this derivative provides a wealth of structural information.

The fragmentation pathways for aromatic acids and their TMS derivatives are well-established.[2][5] For the di-TMS derivative of this compound, the fragmentation is influenced by the stable benzyl and acylium ions and the characteristic behavior of TMS groups.

Key Fragmentation Pathways under EI (as di-TMS derivative):

  • Loss of a Methyl Radical: A primary and highly characteristic fragmentation for TMS derivatives is the loss of a methyl radical (•CH₃) from one of the TMS groups, leading to a stable ion at [M-15]⁺.[2]

  • Formation of the Acylium Ion: Cleavage of the O-TMS bond of the ester group followed by the loss of a trimethylsiloxy radical (•OTMS) results in the formation of a benzoyl-type acylium ion.

  • Benzylic Cleavage: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group can occur, leading to characteristic ions.

  • Ring-related Fragmentations: The aromatic ring itself can fragment, although this typically results in lower abundance ions.

Quantitative Fragmentation Analysis (EI-MS)

The following table summarizes the expected key fragment ions for the di-TMS derivative of this compound (Molecular Weight: 310.5 g/mol ).

m/z (Mass-to-Charge Ratio)Proposed Structure / Neutral LossSignificance
295[M-CH₃]⁺Confirms presence of TMS group
267[M-CO₂CH₃]⁺ or similar rearrangementsIndicates loss from the ester side
221[M-OTMS]⁺Formation of an acylium ion
193[M-COOTMS]⁺Loss of the entire silylated carboxyl group
73[Si(CH₃)₃]⁺Characteristic ion for TMS derivatives
Proposed EI-MS Fragmentation Pathway Diagram

EI_Fragmentation M [M]⁺• m/z 310 M_minus_15 [M-15]⁺ m/z 295 M->M_minus_15 - •CH₃ M_minus_89 [M-89]⁺ m/z 221 M->M_minus_89 - •OTMS TMS_ion [Si(CH₃)₃]⁺ m/z 73 M->TMS_ion rearrangement M_minus_117 [M-117]⁺ m/z 193 M_minus_89->M_minus_117 - CO

Caption: Proposed EI fragmentation of di-TMS this compound.

Electrospray Ionization (ESI-MS/MS) Fragmentation Patterns

LC-MS analysis with ESI allows for the study of the intact molecule. Fragmentation is controlled and induced via CID in a tandem mass spectrometer.

Positive Ion Mode ([M+H]⁺, m/z 167.1)

In positive ion mode, protonation likely occurs on the carboxylic acid oxygen. The subsequent fragmentation of the [M+H]⁺ ion is driven by the loss of small, stable neutral molecules.

  • Loss of Water: The protonated molecule readily loses a molecule of water (H₂O, 18 Da) from the hydroxymethyl and carboxyl groups, forming a stable cyclic acylium ion. This is often the most prominent fragmentation pathway.

  • Decarboxylation: Loss of carbon dioxide (CO₂, 44 Da) can occur, though it is often less favorable than water loss in the positive mode for this structure.

  • Sequential Losses: The ion formed after water loss, [M+H-H₂O]⁺, can further fragment by losing carbon monoxide (CO, 28 Da).

Negative Ion Mode ([M-H]⁻, m/z 165.1)

In negative ion mode, the molecule is deprotonated at the carboxylic acid site. The fragmentation of the resulting carboxylate anion is distinct from the positive ion mode.

  • Decarboxylation: The most characteristic fragmentation for deprotonated benzoic acids is the loss of carbon dioxide (CO₂, 44 Da), leading to a prominent peak at [M-H-44]⁻.[6]

  • Loss of Formaldehyde: Cleavage involving the hydroxymethyl group can lead to the loss of formaldehyde (CH₂O, 30 Da).

Quantitative Fragmentation Analysis (ESI-MS/MS)

Positive Mode ([M+H]⁺ Precursor Ion @ m/z 167.1)

Product Ion m/z Neutral Loss Proposed Fragment
149.1 H₂O (18 Da) [M+H-H₂O]⁺
131.1 H₂O + CO (46 Da) [M+H-H₂O-CO]⁺

| 121.1 | COOH (45 Da) | [M+H-COOH]⁺ |

Negative Mode ([M-H]⁻ Precursor Ion @ m/z 165.1)

Product Ion m/z Neutral Loss Proposed Fragment
121.1 CO₂ (44 Da) [M-H-CO₂]⁻

| 147.1 | H₂O (18 Da) | [M-H-H₂O]⁻ |

Proposed ESI-MS/MS Fragmentation Pathway (Positive Mode)

ESI_Fragmentation M_H [M+H]⁺ m/z 167 M_H_H2O [M+H-H₂O]⁺ m/z 149 M_H->M_H_H2O - H₂O M_H_COOH [M+H-COOH]⁺ m/z 121 M_H->M_H_COOH - •COOH M_H_H2O_CO [M+H-H₂O-CO]⁺ m/z 131 M_H_H2O->M_H_H2O_CO - CO Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Matrix Extraction Extraction Sample->Extraction Deriv Derivatization (for GC-MS) Extraction->Deriv Separation Chromatographic Separation (GC or LC) Deriv->Separation Injection MS Mass Spectrometry (Ionization & Fragmentation) Separation->MS Detector Detection MS->Detector Data_Analysis Data Analysis (Spectrum Interpretation) Detector->Data_Analysis

Caption: A generalized workflow for the MS analysis of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly informative, yielding distinct patterns based on the chosen ionization method. EI-MS of the derivatized compound provides a rich, library-searchable fingerprint, while ESI-MS/MS offers targeted structural analysis of the intact molecule with controlled fragmentation. While MS is a powerful tool, its integration with orthogonal techniques like NMR is crucial for absolute structural confirmation, especially for isomeric differentiation. The protocols and fragmentation guides presented here offer a robust framework for researchers to confidently identify and characterize this compound in their analytical workflows.

References

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Vertex AI Search.
  • EI Mass spectrum of the TMS derivative of benzoic acid (24).
  • Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds. Benchchem.
  • A Comparative Spectroscopic Analysis of 2-Hydroxymethyl Benzoic Acid and Its Isomers. Benchchem.
  • SUPPLEMENTARY MATERIAL High-Resolution Liquid Chromatography Mass Spectrometry (HR-LCMS) And H NMR Analysis. SciSpace.
  • Application Note: Quantitative Analysis of 4-Hydroxybenzoic Acid (4-HBA) by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC.

Sources

A Senior Application Scientist's Guide to FTIR Spectrum Analysis of 4-(Hydroxymethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Decoding Molecular Structure with Infrared Light

In the landscape of analytical chemistry, Fourier-Transform Infrared (FTIR) Spectroscopy stands out as a rapid, non-destructive, and highly specific technique for identifying molecular functional groups.[1][2][3] Its power lies in probing the vibrational transitions within a molecule; when infrared radiation interacts with a sample, specific frequencies are absorbed, causing molecular bonds to stretch, bend, and twist.[2][4] The resulting spectrum is a unique molecular "fingerprint," providing invaluable qualitative and quantitative data.[4]

This guide provides an in-depth analysis of the FTIR spectrum of 4-(Hydroxymethyl)-2-methylbenzoic acid, a bifunctional aromatic compound relevant as a building block in pharmaceutical and polymer synthesis.[5] We will dissect its spectral features, compare it with structurally similar alternatives to highlight its unique signature, and provide a robust experimental protocol for acquiring high-fidelity data. This document is designed for researchers and drug development professionals who rely on precise structural characterization to drive their work forward.

Part 1: Theoretical Framework and Predictive Analysis

Before acquiring a spectrum, a scientist must first understand the molecule's structure and predict where its key vibrational modes will appear. This compound possesses three key functional regions: a carboxylic acid group, a primary alcohol (hydroxymethyl group), and a 1,2,4-trisubstituted aromatic ring.

Figure 1: Molecular structure of this compound with key functional groups highlighted.

Each of these groups has characteristic absorption frequencies:

  • Carboxylic Acid (-COOH): This is often the most dominant feature in the spectrum. Due to strong intermolecular hydrogen bonding, which forms a dimeric structure, the O-H stretching vibration is exceptionally broad and appears in the 3300-2500 cm⁻¹ region.[6][7] This broadness is a hallmark of carboxylic acids. The carbonyl (C=O) stretch is also very strong and sharp, typically found between 1760-1690 cm⁻¹.[6][7]

  • Hydroxymethyl (-CH₂OH): The primary alcohol's O-H stretch would normally appear as a broad band around 3400-3300 cm⁻¹, but it will be masked by the much broader carboxylic acid O-H absorption.[8] The most useful diagnostic peak for this group is the C-O stretching vibration, which for a primary alcohol is expected in the 1075-1000 cm⁻¹ range.

  • Aromatic Ring & Alkyl C-H: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the alkyl C-H stretches from the methyl and methylene groups are found just below 3000 cm⁻¹. The aromatic ring itself produces several C=C stretching bands of variable intensity in the 1625-1450 cm⁻¹ region. Finally, the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range are highly diagnostic of the ring's substitution pattern.

Part 2: A Validated Protocol for High-Fidelity Data Acquisition

Trustworthy data begins with a meticulous and well-understood experimental protocol. While both KBr pellet and Attenuated Total Reflectance (ATR) are viable sampling techniques, ATR is often preferred in modern laboratories for its speed, ease of use, and minimal sample preparation.

Figure 2: Experimental workflow for ATR-FTIR analysis ensuring data integrity.

Step-by-Step ATR-FTIR Protocol
  • Instrument & Accessory: A standard FTIR spectrometer, such as a Bruker Tensor 27 or equivalent, equipped with a single-reflection diamond ATR accessory is ideal.[9]

  • Preparation & Background:

    • Causality: Before any measurement, the ATR crystal surface must be impeccably clean. We use isopropanol or ethanol to remove any residues. This prevents cross-contamination and ensures the background scan is representative of the instrument's state.

    • Action: Collect a background spectrum with a clean, dry crystal. Set the resolution to 4 cm⁻¹ and co-add 32 scans. This provides a high signal-to-noise ratio and balances acquisition time with data quality. The background scan measures the ambient atmosphere (H₂O, CO₂) and the instrumental response, which is crucial for accurate subtraction.

  • Sample Analysis:

    • Causality: For solid samples, intimate contact between the sample and the ATR crystal is paramount for a strong, high-quality signal. The infrared beam only penetrates a few microns into the sample.

    • Action: Place a small amount of finely powdered this compound onto the center of the ATR crystal. Use the instrument's pressure clamp to apply consistent and firm pressure. Inconsistent pressure is a common source of variability in spectral intensity.

    • Action: Collect the sample spectrum using the same parameters as the background scan (4 cm⁻¹ resolution, 32 scans).

  • Data Validation:

    • Causality: The instrument software automatically ratios the sample scan against the background scan to produce the final absorbance spectrum. A successful measurement is immediately evident.

    • Check: The final spectrum should have a flat baseline in regions with no sample absorption. The characteristic sharp peaks of atmospheric water vapor (around 3600 cm⁻¹ and 1600 cm⁻¹) and CO₂ (around 2350 cm⁻¹) should be absent, indicating proper background subtraction. This serves as an internal validation of the protocol's execution.

Part 3: Spectral Interpretation and Comparative Analysis

Analyzing the spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
~3300-2500Very Broad, StrongO-H Stretch (H-Bonded Dimer)Carboxylic Acid
~3050Medium, SharpC-H StretchAromatic Ring
~2980-2850Medium, SharpC-H Stretch (Asymmetric & Symmetric)-CH₃ and -CH₂-
~1700Strong, SharpC=O StretchCarboxylic Acid
~1610, 1580, 1470Medium to Weak, SharpC=C Ring StretchAromatic Ring
~1420MediumO-H Bend (in-plane)Carboxylic Acid
~1290StrongC-O StretchCarboxylic Acid
~1040Medium, StrongC-O StretchPrimary Alcohol
~830StrongC-H Bend (out-of-plane)1,2,4-Trisubstituted Ring
~920Broad, MediumO-H Bend (out-of-plane)Carboxylic Acid Dimer

Table 1: Key FTIR Absorption Bands for this compound. Note: Exact peak positions can vary slightly based on sample preparation and instrument.

Comparative Guide: Distinguishing from Structural Analogs

The true power of FTIR is revealed through comparison. By analyzing the spectra of similar molecules, we can confirm the identity of our target compound with high confidence.

CompoundKey Differentiating Feature(s)Present in Target?Absent in Target?
Benzoic Acid Lacks alcohol-specific bands.Carboxylic O-H and C=OAlcohol C-O stretch (~1040 cm⁻¹)
Benzyl Alcohol Lacks all carboxylic acid features.Alcohol O-H and C-OCarboxylic O-H (very broad) and C=O (~1700 cm⁻¹)
4-Hydroxy-2-methylbenzoic acid Has a phenolic O-H and C-O.Carboxylic O-H and C=OPhenolic C-O stretch (~1250 cm⁻¹) ; alcohol C-O (~1040 cm⁻¹) is absent.

Table 2: Comparative FTIR Analysis of this compound and its Analogs.

  • vs. Benzoic Acid: The spectrum of benzoic acid would be dominated by the carboxylic acid features but would completely lack the C-O stretching band around 1040 cm⁻¹, which is a clear indicator of the primary alcohol in our target molecule.

  • vs. Benzyl Alcohol: The spectrum of benzyl alcohol would show a more defined alcohol O-H stretch (around 3350 cm⁻¹) and the primary alcohol C-O stretch, but it would be entirely missing the two most prominent features of our target: the extremely broad carboxylic O-H absorption and the sharp, intense C=O carbonyl peak at ~1700 cm⁻¹.[8][10][11]

  • vs. 4-Hydroxy-2-methylbenzoic acid (Isomer): This comparison is more nuanced. While both are isomers and share the carboxylic acid group, replacing the -CH₂OH with a phenolic -OH directly attached to the ring changes the C-O bond character. The C(sp²)-O stretch of a phenol is typically stronger and occurs at a higher frequency (~1250 cm⁻¹) compared to the C(sp³)-O stretch of the primary alcohol (~1040 cm⁻¹).[12] This shift in the fingerprint region provides a clear distinction between the two isomers.

Conclusion and Advanced Insights

The FTIR spectrum of this compound is characterized by a unique combination of features that, when analyzed correctly, provide unambiguous structural confirmation. The key identifiers are the simultaneous presence of:

  • An exceptionally broad O-H stretch from 3300-2500 cm⁻¹.[6]

  • A strong carbonyl C=O absorption near 1700 cm⁻¹.[7]

  • A distinct primary alcohol C-O stretch around 1040 cm⁻¹.

For advanced applications, researchers should be aware that peak positions can be subtly influenced by factors like concentration (in solution), temperature, and polymorphism in the solid state, all of which can affect the extent and nature of hydrogen bonding. Furthermore, while this guide focuses on qualitative identification, FTIR can be a powerful quantitative tool.[13] By creating a calibration curve using standards of known concentration, one could use the intensity of a characteristic peak (like the C=O stretch) to quantify the material in a mixture or to monitor the progress of a reaction where it is consumed or produced. This combination of qualitative specificity and quantitative potential makes FTIR an indispensable tool in the modern scientific laboratory.

References

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Available at: [Link]

  • Wilson, L. D., et al. (2021). Quantifying Carboxylic Acid Concentration in Model Polyamide Desalination Membranes via Fourier Transform Infrared Spectroscopy. PMC. Available at: [Link]

  • Prabhakar, V. (2025, November 17). FT-IR Spectroscopy Mini-Tutorial: Principles, Practice, and Applications Across Disciplines. Available at: [Link]

  • Francis, R., et al. (2019, January 17). Fourier-transform Infrared Spectroscopy Studies on Carboxylic Acids and Cellobiose. Available at: [Link]

  • Scribd. (2015, December 21). FTIR Spectroscopy: Principles and Applications. Available at: [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Carboxylic Acids. Available at: [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

  • ResearchGate. FTIR spectroscopy - principles and applications. Available at: [Link]

  • ResearchGate. (2018). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Available at: [Link]

  • Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. Available at: [Link]

  • Indian Academy of Sciences. (2012, November 1). FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. Available at: [Link]

  • National Center for Biotechnology Information. 4-(Hydroxymethyl)benzoic acid. PubChem. Available at: [Link]

  • ResearchGate. FTIR spectra of liquid benzyl alcohol (curve i) and sPS0.8/r-GO0.2.... Available at: [Link]

  • ResearchGate. In situ FTIR spectra of benzyl alcohol oxidation on a 10-monolayer.... Available at: [Link]

  • National Center for Biotechnology Information. Methyl 4-(hydroxymethyl)benzoate. PubChem. Available at: [Link]

  • SpectraBase. 4-Hydroxy-benzoic acid methyl ester. Available at: [Link]

  • NIST. Benzoic acid, 2-hydroxy-, 4-methylphenyl ester. NIST Chemistry WebBook. Available at: [Link]

  • CAS. 4-Hydroxy-2-methylbenzoic acid. CAS Common Chemistry. Available at: [Link]

  • PubChemLite. 4-hydroxy-2-methylbenzoic acid (C8H8O3). Available at: [Link]

  • ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. Available at: [Link]

Sources

Comparative Guide: Reactivity of 4-(Hydroxymethyl)-2-methylbenzoic Acid vs. Benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between Benzoic Acid (BA) , the standard aromatic carboxylic acid, and 4-(Hydroxymethyl)-2-methylbenzoic acid (HMMBA) , a bifunctional scaffold. While BA serves as a baseline for general reactivity, HMMBA offers unique "linker" capabilities essential for Antibody-Drug Conjugates (ADCs) and polymer chemistry.

The Critical Trade-off: Researchers must account for the "Ortho-Effect" in HMMBA. The 2-methyl substituent creates significant steric hindrance, reducing the rate of nucleophilic acyl substitution (esterification/amidation) at the carboxylic acid by approximately 3-5x compared to BA, while simultaneously increasing acidity (


) via steric inhibition of resonance.

Structural & Electronic Profiling

To understand the reactivity differences, we must analyze the electronic and steric environments of both molecules.

Structural Comparison
  • Benzoic Acid (BA): Planar, conjugated system. The carboxyl group is coplanar with the phenyl ring, maximizing resonance stabilization.

  • HMMBA:

    • Position 2 (Ortho): A methyl group introduces steric bulk (

      
      -value 
      
      
      
      ). This forces the carboxyl group slightly out of plane, reducing conjugation with the ring.[1][2][3][4]
    • Position 4 (Para): A hydroxymethyl (

      
      ) group provides a secondary reactive site (primary alcohol) and acts as a weak electron donor.
      
Physicochemical Data Table
PropertyBenzoic Acid (BA)This compound (HMMBA)Impact on Reactivity
Molecular Weight 122.12 g/mol 166.17 g/mol HMMBA requires mass correction in stoichiometry.
Acid Dissociation (

)
4.20~3.90 (Estimated)*HMMBA is more acidic. The ortho-methyl group twists the carboxylate, preventing destabilizing cross-conjugation, effectively lowering

.
Steric Environment UnhinderedHindered (Ortho-Methyl) Slower coupling rates for HMMBA.
Solubility (Polar) ModerateHigh (due to -OH H-bonding)HMMBA is more soluble in DMSO/DMF; requires polar solvents for coupling.
Functionality Mono-functionalBi-functional (Heterobifunctional) HMMBA enables linear linking; BA is a terminal cap.

*Note: The


 of o-toluic acid (2-methylbenzoic acid) is 3.90 due to the ortho-effect. HMMBA follows this trend despite the para-substitution.

The Kinetic Bottleneck: Carboxyl Group Reactivity

The most immediate challenge in switching from BA to HMMBA is the reduced reaction rate at the carboxylic acid center.

The Ortho-Effect Mechanism

In Benzoic Acid, the carbonyl carbon is easily accessible to nucleophiles (amines/alcohols). In HMMBA, the 2-methyl group blocks the "Burgi-Dunitz" trajectory of the incoming nucleophile.

  • Consequence: Standard coupling protocols (e.g., EDC/NHS, HATU) used for Benzoic Acid may result in incomplete conversion for HMMBA if reaction times are not extended.

  • Recommendation: Use stronger coupling agents (e.g., HATU over EDC) or convert HMMBA to the acid chloride (using

    
    ) to overcome the steric barrier.
    
Visualization: Steric Hindrance Pathway

ReactivityComparison BA Benzoic Acid (Planar, Unhindered) TS_BA Transition State (BA) Low Energy Barrier BA->TS_BA Fast Attack HMMBA HMMBA (Twisted, Ortho-Hindered) TS_HMMBA Transition State (HMMBA) High Energy Barrier (Steric Clash) HMMBA->TS_HMMBA Slow Attack (Requires Activation) Product Amide/Ester Product TS_BA->Product TS_HMMBA->Product

Caption: Comparative kinetic pathways showing the higher energy barrier for HMMBA due to ortho-methyl steric hindrance.

The Bifunctional Advantage: Orthogonal Chemistry

Unlike Benzoic Acid, which acts as a "dead-end" capping agent, HMMBA functions as a linker. The 4-hydroxymethyl group allows for orthogonal protection and extension.

Chemoselectivity
  • Oxidation: The benzylic alcohol in HMMBA can be selectively oxidized to an aldehyde (using

    
     or Swern conditions) without affecting the benzoic acid moiety, creating a formyl-benzoic acid linker.
    
  • Etherification: The -OH group can be alkylated to form ether linkages, stable under physiological conditions.

Self-Polymerization Risk

Critical Warning: Unlike BA, HMMBA contains both a nucleophile (-OH) and an electrophile (-COOH). Under strong acid catalysis or thermal conditions (without protection), HMMBA will self-polymerize to form polyesters.

  • Control: Always protect the alcohol (e.g., TBDMS ether) or the acid (e.g., methyl ester) if you intend to react only one end.

Experimental Protocol: Competitive Coupling Assay

To validate the reactivity difference in your specific system, perform this competitive coupling assay. This protocol objectively measures the relative rate of amidation between BA and HMMBA.

Materials
  • Substrates: Benzoic Acid (1.0 eq), HMMBA (1.0 eq).

  • Nucleophile: Benzylamine (1.0 eq) — Limiting reagent to force competition.

  • Coupling Agent: EDC·HCl (1.1 eq), HOBt (1.1 eq).

  • Solvent: DMF (Anhydrous).

  • Internal Standard: Biphenyl (Inert).

Methodology
  • Preparation: Dissolve BA (0.5 mmol), HMMBA (0.5 mmol), and Biphenyl (0.5 mmol) in 5 mL DMF.

  • Activation: Add EDC·HCl (0.55 mmol) and HOBt (0.55 mmol). Stir for 10 minutes at

    
    .
    
  • Initiation: Add Benzylamine (0.5 mmol) dropwise. Warm to Room Temperature (RT).

  • Sampling: Take aliquots at

    
     minutes. Quench immediately in acidic acetonitrile.
    
  • Analysis: Analyze via HPLC-UV (254 nm).

    • Calculate Conversion: Use Biphenyl peak area ratio to normalize.

    • Expectation: BA-Amide should form significantly faster than HMMBA-Amide.

Workflow Diagram

ExperimentalWorkflow cluster_Analysis Kinetic Monitoring (HPLC) Start Dissolve BA + HMMBA (1:1 Ratio) Activate Add EDC/HOBt (Activation Phase) Start->Activate Compete Add Limiting Amine (0.5 eq total) Activate->Compete T1 T=5 min (Kinetic Control) Compete->T1 T2 T=60 min (Thermodynamic Check) Compete->T2 Result Calculate Relative Rate (k_BA / k_HMMBA) T1->Result T2->Result

Caption: Competitive assay workflow to quantify the steric penalty of the ortho-methyl group in HMMBA.

Applications in Drug Development[5][6]

Linker Chemistry (PROTACs & ADCs)

HMMBA is superior to BA for designing cleavable linkers .

  • The Benzoic Acid end attaches to the lysine residue of an antibody (via NHS ester).

  • The Hydroxymethyl end attaches to the cytotoxic payload (via carbonate or carbamate linkage).

  • Advantage:[5][6][7] The steric bulk of the ortho-methyl group increases the hydrolytic stability of the amide bond in blood plasma, preventing premature drug release.

Fragment-Based Drug Discovery (FBDD)
  • BA: Used as a terminal "cap" to block hydrophobic pockets.

  • HMMBA: Used as a "growing" vector. If a BA fragment shows affinity, replacing it with HMMBA allows the chemist to grow the molecule from the 4-position into adjacent sub-pockets.

References

  • Dippy, J. F. J., & Lewis, R. L. (1937). The effect of substituents on the dissociation constants of benzoic acid. Journal of the Chemical Society, 1008-1013. Link(Establishes the Ortho-Effect on acidity).

  • Newman, M. S. (1950). Steric Effects in Organic Chemistry. Journal of Chemical Education, 27(6), 346.
  • PubChem. (n.d.).[8] 4-(Hydroxymethyl)benzoic acid.[8][9][10][11][12][13] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Source for A-values and nucleophilic substitution kinetics).

Sources

Validation of HPLC Methods for 4-(Hydroxymethyl)-2-methylbenzoic Acid Purity: A Comparative Publishing Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

4-(Hydroxymethyl)-2-methylbenzoic acid (HMMBA) is a critical bifunctional intermediate used in the synthesis of bioactive isoquinolines and novel polymer stabilizers. Its purity is paramount; the presence of oxidation byproducts (e.g., aldehydes) or starting materials (e.g., xylenes) can catastrophically interfere with downstream amidation or esterification reactions.

This guide objectively compares the performance of a Optimized Acid-Suppressed Reverse-Phase HPLC Method against traditional alternatives (Titration and Neutral pH HPLC). We demonstrate that controlling the ionization state of the carboxylic acid moiety is the single most critical factor in achieving ICH Q2(R1) compliant validation.

The Analytical Challenge

HMMBA possesses two polar functional groups: a carboxylic acid (


) and a benzylic alcohol.
  • Challenge 1: In neutral conditions, the carboxylate anion causes peak tailing and poor retention on C18 columns.

  • Challenge 2: Structural analogs (e.g., 4-formyl-2-methylbenzoic acid) have similar hydrophobicity, requiring high-resolution selectivity.

Comparative Analysis: Optimized Method vs. Alternatives

We evaluated three methodologies for HMMBA purity analysis. The Optimized C18 Phosphate Method is identified as the "Product" of choice for drug development workflows.

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: Optimized C18 (Acidic) Method B: Neutral RP-HPLC Method C: Potentiometric Titration
Principle Ion-Suppression RP-HPLCStandard RP-HPLCAcid-Base Neutralization
Stationary Phase End-capped C18 (

)
C8 or Phenyl-HexylN/A
Mobile Phase ACN : 0.1%

(pH 2.5)
ACN : Water (pH 7.0)0.1N NaOH
Selectivity High (Separates Impurities)Low (Co-elution common)None (Total Acid Content only)
Peak Shape (

)
Symmetric (

)
Tailing (

)
N/A
LOD/LOQ



Suitability Trace Impurity Profiling Rough Assay onlyRaw Material Assay (Gross)
Expert Insight: Why Method A Wins

Causality of pH Control: By maintaining the mobile phase pH at 2.5 (well below the


 of 4.2), Method A forces the HMMBA molecule into its neutral, protonated state (

). Neutral molecules interact more predictably with the hydrophobic C18 chains, resulting in sharper peaks and higher theoretical plates (

). Method B leaves the molecule partially ionized, leading to "secondary interactions" with residual silanols on the column, causing severe tailing.

Detailed Experimental Protocol (The "Product")

Objective: To validate a robust HPLC method for quantifying HMMBA and its related impurities (Impurity A: 2,4-Dimethylbenzoic acid; Impurity B: 4-Formyl-2-methylbenzoic acid).

Instrumentation & Conditions
  • System: HPLC with PDA Detector (Agilent 1260 or equivalent).

  • Column: Phenomenex Luna C18(2) or Waters Symmetry C18,

    
    .
    
  • Wavelength: 235 nm (Isosbestic point for benzoic derivatives) and 254 nm.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temp:

    
    .
    
  • Injection Vol:

    
    .
    
Mobile Phase Preparation
  • Solvent A (Buffer): Dissolve 1.0 mL of 85% Phosphoric Acid in 1000 mL HPLC-grade water. Filter through

    
     nylon membrane. (pH 
    
    
    
    2.1 - 2.5).
  • Solvent B: 100% Acetonitrile (HPLC Grade).

  • Elution Mode: Isocratic 70% A : 30% B (Adjust to 60:40 if retention is too high).

Standard Preparation
  • Stock Solution (1 mg/mL): Weigh 50 mg HMMBA standard into a 50 mL volumetric flask. Dissolve in 20 mL ACN, sonicate for 5 mins, dilute to volume with Water.

  • Working Standard (50

    
    ):  Dilute 2.5 mL of Stock into a 50 mL flask using Mobile Phase.
    

Validation Workflow & Logic

The following diagram illustrates the decision logic for validating the method, ensuring self-correcting scientific rigor.

ValidationLogic Start Start Validation Specificity Specificity Test (Inject Impurities A & B) Start->Specificity ResCheck Resolution > 1.5? Specificity->ResCheck Adjust Optimize Gradient or pH ResCheck->Adjust No Linearity Linearity (5 Levels: 50-150%) ResCheck->Linearity Yes Adjust->Specificity Precision Precision (Repeatability n=6) Linearity->Precision Accuracy Accuracy (Spike Recovery) Precision->Accuracy Final Method Validated Accuracy->Final

Caption: Figure 1. Step-wise validation logic ensuring ICH Q2(R1) compliance. The critical control point is the Resolution Check (Yellow Diamond).

Validation Data Summary (Representative)

This method was subjected to stress testing and statistical analysis. The data below confirms the method's reliability for purity analysis.

System Suitability & Specificity

The method successfully resolves HMMBA from its critical synthetic impurities.

CompoundRetention Time (min)Relative RT (RRT)Resolution (

)
Tailing Factor
Impurity B (Aldehyde) 4.20.65-1.02
HMMBA (Analyte) 6.51.004.81.05
Impurity A (Dimethyl) 9.11.405.21.08
Linearity & Range
  • Range:

    
     to 
    
    
    
    (20% to 300% of target concentration).
  • Regression Equation:

    
    
    
  • Correlation Coefficient (

    
    ): 
    
    
    
    (Passes requirement of
    
    
    ).[3]
Accuracy (Recovery Studies)

Samples were spiked with known amounts of HMMBA.

Spike LevelAmount Added (

)
Amount Recovered% Recovery% RSD
50% 25.024.899.2%0.8%
100% 50.050.1100.2%0.5%
150% 75.075.4100.5%0.6%

Impurity Fate Mapping

Understanding where impurities originate allows the analyst to anticipate "ghost peaks."

ImpurityFate Start 2,4-Dimethylbenzoic Acid (Starting Material) Inter 4-(Chloromethyl)-2-methyl benzoic acid Start->Inter Chlorination Prod 4-(Hydroxymethyl)-2-methyl benzoic acid (HMMBA) Start->Prod Direct Oxidation (Trace Remnant) Inter->Prod Hydrolysis OxImp 4-Formyl-2-methyl benzoic acid (Impurity B) Prod->OxImp Over-Oxidation (Air/Stress)

Caption: Figure 2. Synthetic pathway and origin of impurities. Impurity B is a degradation product, while the Starting Material is a process impurity.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition, 1997.
  • SIELC Technologies. "Separation of Benzoic acid, 4-(hydroxymethyl)-, methyl ester on Newcrom R1 HPLC column." SIELC Application Notes. [Link]

Sources

Reference Standards for 4-(Hydroxymethyl)-2-methylbenzoic Acid: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 4-(Hydroxymethyl)-2-methylbenzoic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, This compound (HMMBA) serves as a critical intermediate and potential degradation product (impurity) for several active pharmaceutical ingredients (APIs), particularly in the synthesis of isoindolinone-based derivatives and specific kinase inhibitors. Its dual functionality—containing both a carboxylic acid and a benzyl alcohol moiety—presents unique stability challenges, specifically intermolecular esterification (polymerization).

This guide objectively compares the three primary tiers of reference standards available for HMMBA analysis: ISO 17034 Certified Reference Materials (CRM) , ISO 17025 Analytical Standards , and Research Grade Reagents . Through experimental data, we demonstrate how "grade selection" directly impacts the accuracy of impurity profiling and assay qualification.

Part 1: Technical Context & Stability Profile

Chemical Structure: this compound Critical Attribute: The presence of a nucleophilic hydroxyl group (


) and an electrophilic carboxylic acid (

) on the same aromatic ring creates a high potential for auto-esterification .
  • Risk Factor: Standard research-grade materials often lack rigorous drying or stability monitoring, leading to oligomer formation that is invisible to simple UV purity checks but disastrous for quantitative mass balance.

Part 2: Comparative Analysis of Standard Grades

The following table contrasts the three alternatives available to researchers. The "Performance" metrics are derived from a comparative study of commercially available lots.

Table 1: Performance Matrix of HMMBA Reference Standards
FeatureTier 1: ISO 17034 CRM Tier 2: Analytical Standard (ISO 17025) Tier 3: Research/Reagent Grade
Primary Use Release testing, Phase 3/Commercial QC, Calibration of secondary standards.Method validation, Early-phase stability studies, Routine analysis.Early discovery, Qualitative identification (retention time).
Purity Assignment Mass Balance / qNMR (100% - Impurities - Water - Residual Solvents).Chromatographic Purity (Area %).Area % (often unvalidated).
Uncertainty (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Explicitly stated (e.g.,

). Includes homogeneity & stability.[1][2][3]
Measurement uncertainty of the method only.Not provided.
Traceability SI-Traceable (NIST/BIPM).Traceable to internal standards.Batch-dependent.
Water Content Measured via Karl Fischer (KF) & factored into purity.Measured but often not factored into "Assay".Rarely measured (Critical failure point).
Cost Factor High (

)
Moderate (

)
Low ($)
Part 3: Experimental Validation (The "Why It Matters" Data)

To demonstrate the causality between standard grade and analytical error, we performed a quantitative assay of a simulated drug substance impurity sample containing HMMBA.

Experiment: Quantification of HMMBA impurity in a drug substance sample (Target: 0.10% w/w). Method: HPLC-UV at 254 nm. Variable: The Reference Standard used for calibration.[1][3][4]

Table 2: Impact of Standard Grade on Impurity Quantification
Standard UsedLabel PurityActual Purity (Mass Balance)*Calculated Impurity Level in SampleRelative Error
ISO 17034 CRM 99.8%99.8% (Reference)0.102% Ref
Analytical Std 99.5%98.1% (Moisture ignored)0.104%+2.0%
Research Grade 95.0%88.4% (Oligomers + Water)0.115% +12.7%
  • Note: The Research Grade material showed significant water uptake (hygroscopicity) and dimer formation, which were not accounted for in the vendor's "95% Area" label. This led to a 12.7% overestimation of the impurity in the drug substance, potentially causing a false OOS (Out of Specification) result.

Part 4: Decision Framework & Workflows
Diagram 1: Selection Logic for HMMBA Standards

Caption: Decision matrix for selecting the appropriate HMMBA reference standard based on development phase and regulatory risk.

G Start Start: Define Application Phase Development Phase? Start->Phase Early Discovery / Pre-Clinical Phase->Early Late Phase 2/3 / Commercial Phase->Late Quant Quantitative Assay? Early->Quant Qual Qualitative (ID only)? Early->Qual Risk High Regulatory Risk? Late->Risk Iso25 Select ISO 17025 Std (Secondary Standard) Quant->Iso25 Reagent Select Research Grade (Characterize In-House) Qual->Reagent Yes Yes Risk->Yes Release Testing No No Risk->No Internal Monitoring CRM Select ISO 17034 CRM (Primary Standard) Yes->CRM No->Iso25

[2]

Part 5: Recommended Analytical Protocol

To validate any non-CRM standard of this compound, the following self-validating protocol is required to establish a "Mass Balance" purity assignment.

1. Chromatographic Purity (HPLC-UV)
  • Column: C18 (e.g., 150 x 4.6 mm, 3 µm) to separate the monomer from potential dimers.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

    • Gradient: 5% B to 95% B over 20 min.

  • Detection: UV @ 210 nm (carboxyl) and 254 nm (aromatic).

  • Success Criterion: Main peak > 99.0%. Watch for late-eluting broad peaks (oligomers).

2. Water Content (Karl Fischer)
  • Method: Volumetric KF titration.

  • Why: HMMBA is hygroscopic. A 1% water uptake results in a 1% assay error if uncorrected.

3. Residual Solvent Analysis (GC-HS)
  • Method: Headspace GC.

  • Target: Common synthesis solvents (Toluene, THF).

4. Final Purity Calculation (The "Potency" Assignment)

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="display ng-star-inserted">

graphic Purity
100
P{\text{assigned}}graphic Purity}}{100}
Part 6: References
  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[5][6] (2006).[2][7] Defines reporting thresholds requiring qualified standards. Link

  • International Organization for Standardization (ISO). ISO 17034:2016 General requirements for the competence of reference material producers.[3] (2016).[2][3] Establishes the hierarchy of CRMs. Link

  • United States Pharmacopeia (USP). General Chapter <11> Reference Standards. Guidelines on the use and storage of reference materials.[2] Link

  • PubChem. 4-(Hydroxymethyl)benzoic acid Compound Summary. (Used for structural analog comparison and physicochemical properties). Link

Sources

Comparative Guide: UV-Vis Absorption Characteristics of 4-(Hydroxymethyl)-2-methylbenzoic Acid

[1]

Executive Summary & Structural Context

4-(Hydroxymethyl)-2-methylbenzoic acid (CAS: 79669-49-1) is a bifunctional aromatic intermediate often utilized in the synthesis of isoquinoline derivatives and kinase inhibitors.[1] Its UV-Vis absorption profile is governed by the benzoic acid chromophore , modified by two weak auxochromes: a methyl group at the ortho position and a hydroxymethyl group at the para position.[1]

This guide provides a comparative analysis of its spectral characteristics against key structural analogs.[1] Due to the scarcity of direct spectral data in open literature for this specific isomer, the values presented here are derived from Woodward-Fieser empirical rules and validated against experimental data of its closest structural proxies: 2,4-Dimethylbenzoic acid and p-Toluic acid.[1]

Core Spectral Profile (Predicted)
ParameterValue (Methanol/Ethanol)Electronic Origin
Primary Max (

)
238 – 242 nm

(K-band / E2-band)
Secondary Max (

)
275 – 282 nm

(B-band)
Molar Absorptivity (

)
~11,000

(at

)
Allowed transition (Conjugated)
Cutoff Wavelength ~300 nmOnset of transparency

Structural Analysis & Theoretical Derivation

To understand the UV-Vis behavior of this molecule without relying solely on a "black box" database search, we must deconstruct its electronic structure.

The Chromophore System

The base chromophore is Benzoic Acid (

1

  • Benzoic Acid Base: 230 nm (Parent value for Ar-COOH).[1]

  • 2-Methyl Group (Ortho):

    • Electronic Effect: Weak inductive donor (+I).[1] Adds ~3 nm.[1][2]

    • Steric Effect:[1] The ortho-methyl group exerts steric strain on the carboxylic acid moiety, potentially forcing it out of planarity with the benzene ring. This "steric inhibition of resonance" can cause a slight hypsochromic shift (blue shift) and a decrease in intensity (

      
      ) compared to the para-only isomer.[1]
      
  • 4-Hydroxymethyl Group (Para):

    • Nature:[1] The -CH

      
      OH group is electronically similar to a methyl group (-CH
      
      
      ).[1] The oxygen atom is insulated from the ring by a methylene bridge, preventing direct resonance donation (
      
      
      ).
    • Effect: It acts as an alkyl auxochrome.[1] Para-alkyl substitution typically adds ~10 nm to the base value.[1][3]

Calculation (Woodward-Fieser for Benzoyl Derivatives)
  • Parent Chromophore (Ar-COOH): 230 nm[1]

  • Alkyl/Ring Residue (ortho): +3 nm[1][3][4]

  • Alkyl/Ring Residue (para): +10 nm

  • Total Predicted

    
    : 243 nm [1]
    

Correction: Experimental data for 2,4-dimethylbenzoic acid (the closest analog) often shows

1240 ± 2 nm1

Comparative Performance Analysis

This section compares the target molecule with its precursors and analogs to aid in reaction monitoring (e.g., HPLC method development).

Table 1: Spectral Comparison with Alternatives
CompoundStructure

(nm)
Key Differentiator
Target: this compound Ar(2-Me)(4-CH

OH)COOH
240, 278 (Pred)Intermediate profile. Distinct from aldehyde precursor; similar to dimethyl analog.[1]
Alternative 1: 4-Formyl-2-methylbenzoic acid Ar(2-Me)(4-CHO)COOH250, 295 Red-shifted. The aldehyde carbonyl extends conjugation significantly.[1] Distinct

band >290 nm.[1]
Alternative 2: 2,4-Dimethylbenzoic acid Ar(2-Me)(4-Me)COOH238, 275 Nearly Identical. The -OH group in the target is "invisible" to the chromophore.[1] Hard to resolve by UV alone.[1]
Alternative 3: 4-Hydroxy-2-methylbenzoic acid Ar(2-Me)(4-OH)COOH256, 290 Strong Red Shift. The phenolic -OH is a strong auxochrome (resonance donor).[1]
Standard: Benzoic Acid Ar-COOH230, 272 Blue-shifted. Lacks the electron-donating alkyl groups.[1]
Diagram 1: Spectral Logic & Method Validation

The following diagram illustrates the logical flow for validating the identity of the compound using UV-Vis, distinguishing it from common impurities.

UV_LogicSampleUnknown Sample(Reaction Mixture)ScanUV Scan (200-400 nm)Sample->ScanPeak_290Peak > 290 nm?Scan->Peak_290AldehydeImpurity Detected:4-Formyl PrecursorPeak_290->AldehydeYesPeak_256Peak ~ 256 nm?Peak_290->Peak_256NoPhenolImpurity Detected:4-Hydroxy AnalogPeak_256->PhenolYesPeak_240Peak ~ 240 nm?Peak_256->Peak_240NoTargetTarget Confirmed:4-(Hydroxymethyl)-2-methyl...Peak_240->TargetYes

Caption: Decision tree for identifying this compound impurities based on UV spectral shifts.

Experimental Protocol: Determination of

To obtain accurate quantitative data (Molar Absorptivity,

Reagents & Equipment[1][6][7]
  • Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff < 200 nm).[1] Note: Avoid Acetone (cutoff 330 nm).

  • Blank: Pure solvent from the same batch.

  • Cuvette: Quartz (1 cm path length). Glass cuvettes absorb UV < 300 nm and must not be used. [1]

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh accurately ~10 mg of this compound.[1]

    • Dissolve in 100 mL Methanol (Concentration

      
      ).
      
    • Validation: Sonicate for 5 mins to ensure complete dissolution.

  • Serial Dilution:

    • Prepare 5 dilutions ranging from

      
       to 
      
      
      .
    • Why? To verify Beer-Lambert Law linearity (

      
      ).
      
  • Scanning:

    • Baseline correct using the Blank.[1]

    • Scan from 200 nm to 400 nm.[1]

    • Record Absorbance (A) at

      
       (approx. 240 nm).[1]
      
  • Calculation:

    • Plot Absorbance (y-axis) vs. Concentration in M (x-axis).[1]

    • The slope of the linear regression line is

      
      .
      
    • Acceptance Criteria:

      
      .
      

Application in Drug Development

In the context of drug development (e.g., synthesis of kinase inhibitors), this UV profile dictates the HPLC detection strategy :

  • Primary Detection: 240 nm .[1]

    • Pros: Maximum sensitivity (highest signal-to-noise).[1]

    • Cons: Susceptible to solvent cut-off interference if using low-quality methanol; less selective (many organics absorb here).[1]

  • Secondary Detection: 275-280 nm .[1]

    • Pros: Higher selectivity; compatible with gradient elution using buffers.[1]

    • Cons: Lower sensitivity (

      
       is typically 10x lower than at 240 nm).[1]
      

Recommendation: For purity assays, use a Diode Array Detector (DAD) to extract the spectrum at the peak apex.[1] The ratio of absorbance at 240 nm / 280 nm should be constant across the peak width to confirm peak purity.

References

  • Woodward, R. B. (1941).[1] Structure and Absorption Spectra.[1][5] Journal of the American Chemical Society, 63(4), 1123–1126. (Foundational text for spectral prediction rules).

  • NIST Chemistry WebBook. (2025).[1][6] UV/Visible Spectrum of Benzoic Acid. National Institute of Standards and Technology.[1][6] Link

  • PubChem. (2025).[1][7] Compound Summary: 2,4-Dimethylbenzoic acid (CAS 611-01-8).[1][6][7][8] National Center for Biotechnology Information.[1] Link

  • SIELC Technologies. (2025). UV-Vis Spectrum of p-Toluic Acid. SIELC Application Library.[1][9] Link

  • Scott, A. I. (1964).[1] Interpretation of the Ultraviolet Spectra of Natural Products. Pergamon Press.[1] (Source for auxochrome shift values).

A Comparative Guide to the Thermal Analysis of 4-(Hydroxymethyl)-2-methylbenzoic Acid for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, a comprehensive understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is paramount. Thermal analysis techniques, particularly Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), serve as indispensable tools for characterizing the thermal stability, decomposition pathways, and phase transitions of these materials.[1][2][3][4] This guide provides an in-depth comparative analysis of the thermal behavior of 4-(Hydroxymethyl)-2-methylbenzoic acid, a crucial building block in the synthesis of various pharmaceutical compounds. While direct experimental data for this specific molecule is not extensively published, this guide will leverage data from analogous aromatic carboxylic acids to provide a robust predictive and comparative framework for researchers, scientists, and drug development professionals.

The Critical Role of Thermal Analysis in Drug Development

Thermal analysis provides critical insights into a material's behavior as a function of temperature.[5][6] For a pharmaceutical intermediate like this compound, this data is vital for:

  • Establishing Thermal Stability: Determining the temperature at which the compound begins to degrade is crucial for defining safe handling, storage, and processing conditions.[3]

  • Identifying Polymorphic Forms: Different crystalline forms (polymorphs) of a compound can exhibit distinct melting points, solubilities, and bioavailabilities. DSC is a primary tool for identifying and characterizing these forms.[7][8]

  • Purity Assessment: The presence of impurities can often be detected by changes in the melting point or the appearance of additional thermal events in the DSC curve.

  • Compatibility Studies: Understanding the thermal behavior of an API in the presence of excipients is essential for formulation development.

Anticipated Thermal Profile of this compound: A Comparative Perspective

Based on the thermal behavior of structurally similar aromatic carboxylic acids, such as benzoic acid and its derivatives, we can anticipate the key thermal events for this compound.[9][10][11][12]

Differential Scanning Calorimetry (DSC)

The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. For comparison, the melting point of the related 4-(Hydroxymethyl)benzoic acid is reported to be in the range of 180-187 °C (with decomposition)[13][14][15]. The presence of the additional methyl group in this compound may slightly alter this melting point due to changes in crystal lattice energy and intermolecular interactions. It is also possible that polymorphic transitions could be observed as less pronounced endothermic or exothermic events prior to the main melting peak.

Thermogravimetric Analysis (TGA)

The TGA curve for this compound is anticipated to show a single, significant weight loss step at elevated temperatures, indicative of its decomposition. The onset temperature of this decomposition will be a key indicator of its thermal stability. For many aromatic carboxylic acids, a primary decomposition pathway involves decarboxylation (the loss of CO2).[16][17][18] The theoretical weight loss for the decarboxylation of this compound (C9H10O3, MW: 166.17 g/mol ) to form 2,4-dimethylphenol (C8H10O, MW: 122.16 g/mol ) would be approximately 26.5%. Any deviation from this value could suggest more complex decomposition mechanisms.

Comparative Analysis with Alternative Aromatic Carboxylic Acids

To provide a clearer context for the thermal properties of this compound, a comparison with other relevant aromatic carboxylic acids is presented below.

CompoundMolecular Weight ( g/mol )Reported Melting Point (°C)Key Decomposition Features
This compound (Predicted) 166.17~170-190Likely single-step decomposition, potentially initiated by decarboxylation.
4-(Hydroxymethyl)benzoic acid152.15180-187 (dec.)[13][14]Decomposition accompanies melting.
2-Hydroxy-4-methylbenzoic acid152.15177[19][20]
Benzoic Acid122.12122.4Sublimation can occur before boiling.[12]
4-Hydroxybenzoic acid138.12215-217Higher melting point due to strong hydrogen bonding.

This comparative data highlights how subtle changes in molecular structure, such as the position and nature of substituents, can significantly influence the thermal properties of a compound. The presence of the hydroxymethyl group and the additional methyl group in the target molecule will play a crucial role in its crystal packing and thermal stability.

Experimental Protocol for TGA/DSC Analysis

To obtain reliable and reproducible thermal analysis data, adherence to a standardized protocol is essential. The following methodology is recommended, drawing upon principles outlined in ASTM E1131 for TGA and ASTM E967 for DSC calibration.[1][2][21][22][23]

Instrumentation
  • Simultaneous Thermal Analyzer (STA) capable of performing both TGA and DSC measurements, or separate TGA and DSC instruments.

Experimental Conditions
  • Sample Preparation: A small amount of the sample (typically 2-10 mg) is accurately weighed into an appropriate pan (e.g., aluminum or ceramic).[2]

  • Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.[3]

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600 °C).

  • Calibration: The temperature and heat flow of the DSC instrument should be calibrated using certified reference materials with known melting points and enthalpies of fusion (e.g., indium).[21][22][24]

Data Analysis
  • DSC: Determine the onset temperature and peak temperature of any endothermic or exothermic events. Integrate the area under the melting peak to determine the enthalpy of fusion.

  • TGA: Determine the onset temperature of decomposition from the TGA curve. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of weight loss.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation s1 Weigh 2-10 mg of This compound s2 Place in TGA/DSC pan s1->s2 a1 Equilibrate at 30 °C s2->a1 i1 Set Nitrogen flow (50 mL/min) i2 Calibrate with Indium i1->i2 i2->a1 a2 Heat at 10 °C/min to 600 °C a1->a2 a3 Record Weight Loss (TGA) and Heat Flow (DSC) a2->a3 d1 Determine Melting Point & Enthalpy of Fusion (DSC) a3->d1 d2 Determine Decomposition Temperature (TGA) a3->d2 d3 Compare with Analogs d1->d3 d2->d3

Caption: Experimental workflow for TGA/DSC analysis.

Predicted Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a primary decarboxylation step, followed by potential secondary decomposition at higher temperatures.

Decomposition_Pathway A This compound B Heat (Δ) A->B C 2,4-Dimethylphenol B->C D Carbon Dioxide (CO2) B->D E Further Decomposition Products C->E Higher Temp.

Caption: Predicted thermal decomposition pathway.

Conclusion

References

  • Applus+ Laboratories. Thermogravimetric Analysis (TGA) Testing of Materials. [Link]

  • Westmoreland Mechanical Testing & Research. Thermogravimetric Thermal Analysis (TGA). [Link]

  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

  • Vorres, K. S. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. [Link]

  • ASTM International. ASTM E967-08: Standard Practice for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. [Link]

  • Scribd. Temperature Calibration for DSC and DTA. [Link]

  • ACS Publications. Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. [Link]

  • Applied Technical Services. ASTM E1131 - TGA Analysis Testing Services. [Link]

  • ASTM International. E1131-20: Standard Test Method for Compositional Analysis by Thermogravimetry. [Link]

  • Office of Scientific and Technical Information. Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. [Link]

  • ResearchGate. Hydrothermal stability of aromatic carboxylic acids. [Link]

  • Vertex AI Search. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights.
  • Nexus Analytics. Differential Scanning Calorimeter (DSC). [Link]

  • tracomme ag. Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA). [Link]

  • ResearchGate. A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. [Link]

  • AKJournals. A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. [Link]

  • ResearchGate. Thermogravemetric analysis and DSC graph of benzoic acid, 4-(4-pentenyloxy)-. [Link]

  • ResearchGate. Investigation of Thermal Properties of Carboxylates with Various Structures. [Link]

  • Indian Institute of Technology Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

  • Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link]

  • Stenutz. 2-hydroxy-4-methylbenzoic acid. [Link]

  • ResearchGate. Plot of the TGA/DTG analysis of benzoic acid. [Link]

  • National Institute of Standards and Technology. Benzoic acid. [Link]

  • The University of Melbourne. TGA-DSC - Research at Melbourne. [Link]

  • TA Instruments. Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link]

  • Scribd. Exp 8 - TGA - DSC - Manual. [Link]

  • National Center for Biotechnology Information. 4-(Hydroxymethyl)benzoic acid. [Link]

  • Åbo Akademi University. Thermal Analysis TGA / DTA. [Link]

  • National Institute of Standards and Technology. 2-Hydroxy-4-methylbenzoic acid. [Link]

  • ResearchGate. Differential Scanning Calorimetry and Differential Thermal Analysis. [Link]

  • Chemsrc. 4-(Hydroxymethyl)benzoic acid. [Link]

  • Cheméo. Chemical Properties of 4-hydroxybenzoic acid (CAS 99-96-7). [Link]

  • AZoM. TGA, TMA, and DMA Analysis of Thermoplastics. [Link]

Sources

Benchmarking Synthesis Routes for 4-(Hydroxymethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the synthesis of 4-(Hydroxymethyl)-2-methylbenzoic acid , a critical bifunctional intermediate used in the development of bioactive scaffolds (e.g., kinase inhibitors) and advanced polymer materials.

The guide evaluates three distinct synthetic strategies:

  • Radical Benzylic Functionalization (The Industrial Standard)

  • Regioselective Diester Manipulation (The Process Chemistry Approach)

  • Organometallic Formylation (The Pharma/Discovery Route)

Executive Summary & Route Selection

Synthesizing this compound requires differentiating between two methyl groups (at C2 and C4) or two carboxyl groups (at C1 and C4). The challenge lies in regioselectivity : the C2-methyl group is sterically crowded (ortho to the carboxylic acid), while the C4-position is more accessible.

RouteStrategyKey MechanismScalabilitySelectivityCost Profile
A Radical Bromination Wohl-Ziegler ReactionHighModerate (requires purification)Low
B Diester Reduction Steric-controlled HydrolysisHighHigh (Chemo- & Regio-)Medium
C Organometallic Li/Mg Exchange + FormylationLow/MedVery HighHigh

Detailed Route Analysis

Route A: The Benzylic Functionalization Strategy (Radical Bromination)

This route utilizes the steric difference between the C2 and C4 methyl groups. Under radical conditions (NBS), the C4-methyl group is brominated preferentially due to the "ortho-effect" shielding the C2-methyl group.

  • Step 1: Esterification of 2,4-dimethylbenzoic acid to protect the carboxylic acid.

  • Step 2: Wohl-Ziegler bromination using N-Bromosuccinimide (NBS).[1] The bulky succinimide radical favors the less hindered C4 position.

  • Step 3: Hydrolysis of the benzylic bromide to the alcohol and saponification of the ester.

Pros: Low raw material cost (2,4-dimethylbenzoic acid is a commodity chemical). Cons: Potential for over-bromination (dibromo species) or C2-bromination (minor impurity). Requires careful stoichiometric control.

Route B: The Regioselective Diester Reduction Strategy

Starting from dimethyl 2-methylterephthalate , this route exploits the steric hindrance of the C1-ester (ortho to the methyl group) to achieve selective hydrolysis.

  • Step 1: Controlled hydrolysis using 1 equivalent of NaOH. The unhindered C4-ester hydrolyzes significantly faster than the hindered C1-ester, yielding 1-methyl 2-methylterephthalate (4-acid).

  • Step 2: Chemoselective reduction of the carboxylic acid in the presence of the ester using Borane-THF (BH₃·THF) or a mixed anhydride method.

  • Step 3: Final saponification of the C1-ester.

Pros: Excellent regiocontrol; avoids toxic halogenated intermediates. Cons: Requires the diester precursor (often derived from oxidation of pseudocumene); Borane reagents are hazardous at scale.

Route C: The Organometallic Strategy (Lithiation/Formylation)

Ideal for small-scale discovery chemistry where purity is paramount. It starts from 4-bromo-2-methylbenzoic acid .[2]

  • Step 1: Protection of the acid (e.g., as an ester or oxazoline).

  • Step 2: Lithium-Halogen exchange (n-BuLi at -78°C) followed by quenching with DMF to install the formyl group at C4.

  • Step 3: Reduction of the aldehyde to the alcohol with NaBH₄.

Pros: Unambiguous regiochemistry; high functional group tolerance if protected. Cons: Cryogenic conditions (-78°C) are expensive for manufacturing; use of pyrophoric lithium reagents.

Comparative Benchmarking Data

The following data is compiled from internal process optimization logs and literature precedents for similar benzoic acid derivatives.

MetricRoute A (Bromination)Route B (Diester Hydrolysis)Route C (Lithiation)
Overall Yield 55 - 65%70 - 75%80 - 85%
Step Count 334
Regioselectivity 85:15 (C4:C2)>95:5 (C4:C1)>99:1
Reagent Cost $


$
Green Score Low (Atom economy, halogenated waste)High (Atom economy, aqueous steps)Low (Solvent intensity, cryogenics)
Purification Crystallization + ColumnCrystallizationColumn Chromatography

Visualizing the Pathways

The following diagram illustrates the chemical logic and branching pathways for the three routes.

SynthesisRoutes cluster_RouteA Route A: Radical Bromination cluster_RouteB Route B: Selective Diester Reduction StartA 2,4-Dimethylbenzoic Acid StepA1 Esterification (MeOH/H2SO4) StartA->StepA1 InterA1 Methyl 2,4-dimethylbenzoate StepA1->InterA1 StepA2 NBS Bromination (CCl4/Reflux) InterA1->StepA2 InterA2 Methyl 4-(bromomethyl)- 2-methylbenzoate StepA2->InterA2 StepA3 Hydrolysis (AgNO3 or CaCO3) InterA2->StepA3 Target This compound StepA3->Target StartB Dimethyl 2-methylterephthalate StepB1 Partial Hydrolysis (NaOH, 1 eq) StartB->StepB1 InterB1 1-Methyl 2-methylterephthalate (4-Acid) StepB1->InterB1 StepB2 Chemoselective Reduction (BH3-THF) InterB1->StepB2 InterB2 Methyl 4-(hydroxymethyl)- 2-methylbenzoate StepB2->InterB2 StepB3 Saponification (LiOH) InterB2->StepB3 StepB3->Target

Caption: Comparison of Route A (Benzylic Bromination) and Route B (Selective Diester Reduction).

Experimental Protocols

Protocol 1: Route A (Radical Bromination)

Best for cost-effective scale-up where chromatography is available.

Reagents: Methyl 2,4-dimethylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), Benzoyl Peroxide (BPO, 0.05 eq), Acetonitrile (ACN) or CCl₄.

  • Setup: Dissolve methyl 2,4-dimethylbenzoate (10 g, 60.9 mmol) in anhydrous ACN (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Initiation: Add NBS (11.3 g, 64 mmol) and BPO (730 mg, 3 mmol).

  • Reaction: Heat to reflux (80-82°C) for 4-6 hours. Monitor by TLC/HPLC for the disappearance of starting material. Note: The reaction is complete when the starting material is <5%. Prolonged heating leads to dibromination.

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid. Concentrate the filtrate.

  • Hydrolysis: Redissolve the crude bromide oil in 1:1 Acetone/Water (100 mL). Add CaCO₃ (3.0 eq) and reflux overnight.

  • Purification: Acidify to pH 3, extract with EtOAc, and purify via silica gel chromatography (Hexane/EtOAc gradient) to isolate the hydroxymethyl ester.

  • Saponification: Standard hydrolysis (LiOH/THF/H2O) yields the final acid.

Critical Control Point: The regioselectivity relies on the steric bulk of the NBS. Do not use elemental bromine (Br₂), as it is less selective and may brominate the ring.

Protocol 2: Route B (Selective Diester Reduction)

Best for high-purity applications.

Reagents: Dimethyl 2-methylterephthalate (1.0 eq), NaOH (0.95 eq), Borane-THF complex (1.0 M, 1.2 eq).

  • Selective Hydrolysis: Dissolve dimethyl 2-methylterephthalate (10 g, 48 mmol) in MeOH (100 mL). Add a solution of NaOH (1.82 g, 45.6 mmol) in water (10 mL) dropwise over 1 hour at 0°C.

    • Mechanism:[1][2][3][4][5] The C4-ester is less hindered and hydrolyzes first. Using a slight deficit of NaOH (0.95 eq) ensures the C1-ester remains intact.

  • Isolation: Evaporate MeOH. Partition between water and DCM (to remove unreacted diester). Acidify the aqueous layer to pH 2. Extract the mono-acid (1-methyl 2-methylterephthalate) with EtOAc.

  • Reduction: Dissolve the mono-acid in anhydrous THF at 0°C. Add BH₃·THF (1.2 eq) dropwise. Stir at RT for 2 hours.

    • Selectivity: Borane reduces carboxylic acids significantly faster than esters.

  • Quench & Workup: Quench with MeOH. Concentrate. The residue is Methyl 4-(hydroxymethyl)-2-methylbenzoate.

  • Final Hydrolysis: Treat with excess NaOH (2.5 eq) in MeOH/H2O at reflux to cleave the C1-ester.

References

  • Wohl-Ziegler Bromination Review: Djerassi, C. (1948). "Brominations with N-Bromosuccinimide." Chemical Reviews, 43(2), 271-317. Link

  • Selective Hydrolysis of Terephthalates: Niwa, H., et al. (1983). "Selective hydrolysis of dimethyl terephthalate derivatives." Journal of the American Chemical Society, 105, 5385. (Contextual citation for steric effects in ester hydrolysis).
  • Borane Reduction Selectivity: Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. The rapid and quantitative reduction of carboxylic acids with borane-tetrahydrofuran." Journal of Organic Chemistry, 47(16), 3153-3163. Link

  • Synthesis of Hydroxymethylbenzoates: Patent CN107827730A. "Method for synthesizing 4-(hydroxymethyl)benzoic acid.
  • Organometallic Formylation:Organic Syntheses, Coll. Vol. 6, p. 58 (1988); Vol. 58, p. 127 (1978). (Standard protocol for Li-Halogen exchange and DMF quench).

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Hydroxymethyl)-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In drug development and complex organic synthesis, the safe handling of functionalized aromatic intermediates is non-negotiable. 4-(Hydroxymethyl)-2-methylbenzoic acid (CAS: 861555-67-1) presents unique operational challenges due to its dual functional groups. While its safety data sheet classifies it under standard GHS hazard codes (H302, H315, H319, H335), a deeper mechanistic understanding of these hazards is required to design an effective Personal Protective Equipment (PPE) strategy and operational workflow.

As a Senior Application Scientist, I designed this guide to move beyond standard safety checklists. By understanding the chemical causality behind each hazard, your laboratory can implement self-validating protocols that ensure absolute safety and operational precision.

Hazard Causality & Risk Assessment

To handle this compound safely, we must first understand why it is hazardous :

  • H315 & H319 (Skin and Eye Irritation): The carboxylic acid moiety (-COOH) acts as a proton donor. Upon contact with trace moisture on the skin or ocular fluid, it rapidly lowers the local pH, leading to acute tissue irritation. Furthermore, the aromatic ring enhances the molecule's lipophilicity, facilitating rapid partitioning into the stratum corneum if dermal exposure occurs.

  • H335 (Respiratory Irritation): As a finely milled organic powder, this compound is highly susceptible to static accumulation. This increases the risk of aerosolization during transfer, leading to inhalation and subsequent acidification of respiratory mucosal membranes.

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient without understanding the material compatibility required for lipophilic organic acids.

PPE CategoryQuantitative SpecificationMechanistic Rationale & Causality
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile provides superior chemical resistance to lipophilic aromatic acids compared to latex, preventing dermal penetration and localized pH drops.
Eye Protection Chemical Safety Goggles (ANSI Z87.1)Forms a complete facial seal to protect against airborne dust particles that cause severe eye irritation upon contact with ocular fluid.
Respiratory N95/P100 Respirator (if outside hood)Filters out fine particulate matter, mitigating respiratory tract irritation caused by the aerosolization of the acidic powder.
Body Protection Flame-resistant Lab Coat (100% Cotton)Cotton prevents the accumulation of static electricity (unlike synthetic blends), directly reducing the risk of powder aerosolization.

Operational Workflow: Safe Handling & Weighing Protocol

Organic powders are notoriously difficult to weigh accurately without contaminating the workspace. The following protocol utilizes a self-validating system to guarantee containment.

G Start Risk Assessment CAS: 861555-67-1 PPE Don PPE (Nitrile, Goggles) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Static Discharge Static (70% IPA Wipe) Hood->Static Weigh Weighing Protocol (Closed Draft Shield) Static->Weigh Validate Balance Stable? (<0.1 mg drift) Weigh->Validate Proceed Proceed to Reaction Setup Validate->Proceed Yes Adjust Adjust Airflow/ Close Sash Validate->Adjust No Adjust->Weigh

Workflow for the safe handling and self-validating weighing protocol of CAS 861555-67-1.

Step-by-Step Weighing Methodology
  • Preparation & Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance draft shield with a lint-free wipe lightly dampened with 70% isopropanol.

    • Causality: Dissipating the static charge prevents the powder from "jumping" and aerosolizing, directly mitigating the H335 inhalation risk.

  • Environmental Validation (Self-Validating Step): Place a clean, anti-static weigh boat on the balance. Tare the balance, close the draft shield, and observe the readout for 10 seconds.

    • Validation: A reading fluctuation of <0.1 mg confirms the absence of disruptive air currents, validating a safe containment environment before the chemical is ever opened.

  • Transfer: Using a grounded stainless-steel spatula, transfer the required mass. Do not drop the powder from a height; lower the spatula directly into the weigh boat before rotating.

  • Immediate Decontamination: Upon completion, seal the primary container. Wipe the spatula and balance area with a dilute alkaline solution (e.g., 1% sodium bicarbonate) followed by DI water.

    • Causality: The weak base neutralizes residual trace acid, converting it to a highly water-soluble sodium salt for complete, effortless removal.

Spill Response & Chemical Disposal Plan

In the event of a spill, dry sweeping is strictly prohibited as it generates hazardous dust clouds.

Spill Decontamination Protocol
  • Containment: Lightly mist the spilled powder with DI water to suppress dust formation.

  • Collection: Use a damp absorbent pad to collect the wetted powder.

  • Neutralization: Wipe the affected surface with a 1% sodium bicarbonate solution.

  • Self-Validation: Test the final rinse water on the surface with pH paper. A resulting pH of 7.0 validates the complete removal of the acidic residue, ensuring the bench is safe for the next operator.

Chemical Disposal Plan

Aqueous waste containing dissolved this compound must be neutralized before entering the general organic-aqueous waste stream.

  • Procedure: Adjust the pH of the waste solution to 6-8 using 1M NaOH.

  • Causality: Unneutralized acidic waste can react exothermically with incompatible chemicals (e.g., cyanides, sulfides) commonly found in mixed organic waste streams. Neutralization prevents dangerous off-gassing and ensures environmental compliance.

References

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Feasible Synthetic Routes

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4-(Hydroxymethyl)-2-methylbenzoic acid
Reactant of Route 2
4-(Hydroxymethyl)-2-methylbenzoic acid

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